Product packaging for 4-Hydroxycyclohexanecarboxylic acid(Cat. No.:CAS No. 17419-81-7)

4-Hydroxycyclohexanecarboxylic acid

Cat. No.: B092502
CAS No.: 17419-81-7
M. Wt: 144.17 g/mol
InChI Key: HCFRWBBJISAZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-hydroxycyclohexanecarboxylic acid is a 4-hydroxy monocarboxylic acid that is cyclohexane substituted by a carboxy group at position 1 and a hydroxy group at position 4. It has a role as a human urinary metabolite. It is functionally related to a cyclohexanecarboxylic acid.
trans-4-Hydroxycyclohexanecarboxylic acid has been reported in Tsuga dumosa with data available.
RN given refers to trans-isomer;  RN for cpd without isomeric designation not avail 8/91

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B092502 4-Hydroxycyclohexanecarboxylic acid CAS No. 17419-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFRWBBJISAZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190327, DTXSID901015736
Record name trans-4-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxycyclohexylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17419-81-7, 3685-26-5, 3685-22-1
Record name 4-Hydroxycyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17419-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxycyclohexanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Hydroxycyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hydroxycyclohexanecarboxylic Acid (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-Hydroxycyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Hydroxycyclohexylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

"cis-4-Hydroxycyclohexanecarboxylic acid" synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-Hydroxycyclohexanecarboxylic acid is a valuable building block in organic synthesis and a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Its specific stereochemistry, with the hydroxyl and carboxylic acid groups on the same side of the cyclohexane ring, makes it a crucial component for creating molecules with precise three-dimensional structures.[1] This technical guide provides a comprehensive overview of the primary synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Core Synthesis Methodologies

The synthesis of cis-4-Hydroxycyclohexanecarboxylic acid can be achieved through several distinct chemical pathways. The most prominent and effective methods include the stereoselective hydrogenation of a cyclohexanone precursor, the hydrolysis of its corresponding methyl ester, and the catalytic hydrogenation of p-hydroxybenzoic acid. Each method offers unique advantages and considerations in terms of starting materials, reaction conditions, and product yields.

Method 1: Stereoselective Hydrogenation of 4-Substituted Cyclohexanone

This method employs a chiral catalyst to achieve a high degree of stereoselectivity, directly yielding the desired cis isomer. The use of an iridium-based catalyst is particularly effective for this transformation.

Reactant/ReagentMolar Ratio/ConcentrationKey ConditionsYield
4-substituted cyclohexanone1.0 mmol5 bar H₂, Room Temperature, 12 hNot specified
[Ir(COD)Cl]₂0.005 mmolSolvent: iPrOH/EtOH-
(S,R)-f-ambinol ligand0.0105 mmol--
tBuOLi1.6 mg--
  • Catalyst Preparation: In an argon-filled glove box, dissolve 7.5 mg (0.0105 mmol) of the (S,R)-f-ambinol ligand and 3.4 mg (0.005 mmol) of [Ir(COD)Cl]₂ in 1 mL of isopropanol in a 2 mL vial. Stir the solution at room temperature for 2 hours to form the active catalyst complex.[2]

  • Reaction Setup: Place 1 mmol of the 4-substituted cyclohexanone starting material into a 4 mL hydrogenation flask.[2]

  • Addition of Reagents: Add 0.1 mL of the prepared catalyst solution and 1.6 mg of solid tBuOLi to the hydrogenation flask. Dissolve the reactants by adding 1 mL of ethanol.[2]

  • Hydrogenation: Place the reaction flask into a hydrogenation kettle. Purge the kettle with hydrogen gas three times. Pressurize the kettle to 5 bar with H₂ and allow the reaction to proceed at room temperature for 12 hours.

  • Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The resulting crude product, cis-4-substituted cyclohexanol, is then purified by silica gel column chromatography to obtain the final cis-4-Hydroxycyclohexanecarboxylic acid.

G cluster_catalyst Catalyst Preparation cluster_hydrogenation Hydrogenation Reaction cluster_purification Purification ligand Ligand (S,R)-f-ambinol catalyst Active Iridium Catalyst ligand->catalyst iridium Iridium Precursor [Ir(COD)Cl]₂ iridium->catalyst solvent1 iPrOH solvent1->catalyst reaction_vessel Hydrogenation Kettle (RT, 12h) catalyst->reaction_vessel start_material 4-Substituted Cyclohexanone start_material->reaction_vessel base tBuOLi base->reaction_vessel solvent2 EtOH solvent2->reaction_vessel hydrogen H₂ (5 bar) hydrogen->reaction_vessel crude_product Crude cis-4-Substituted Cyclohexanol reaction_vessel->crude_product purification Silica Gel Column Chromatography crude_product->purification final_product cis-4-Hydroxycyclohexane- carboxylic acid purification->final_product

Diagram 1: Workflow for Stereoselective Hydrogenation.

Method 2: Hydrolysis of Methyl cis-4-hydroxycyclohexanecarboxylate

This method provides a high-yielding route to the target compound from its corresponding methyl ester. It is a classic saponification reaction that is generally straightforward to perform.

Reactant/ReagentAmount/ConcentrationKey ConditionsYield
Methyl cis-4-hydroxycyclohexanecarboxylate20 gRoom Temperature, Overnight90%
Sodium Hydroxide Solution40 mL of 5 mol/LSolvent: Methanol-
Hydrochloric Acid1 mol/LpH adjustment to 3-
  • Reaction Setup: Dissolve 20 g of methyl cis-4-hydroxycyclohexanecarboxylate in 80 mL of methanol in a suitable reaction vessel. Cool the solution in an ice-water bath.

  • Hydrolysis: Slowly add 40 mL of a 5 mol/L sodium hydroxide solution dropwise to the cooled methanol solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Work-up: Once the reaction is complete, dilute the mixture with 150 mL of water. Extract the aqueous phase twice with ethyl acetate and discard the organic layers.

  • Acidification and Extraction: Adjust the pH of the aqueous phase to 3 using a 1 mol/L solution of hydrochloric acid. Extract the acidified aqueous phase twice with 50 mL portions of ethyl acetate.

  • Isolation: Combine the organic extracts and wash them twice with a saturated saline solution. Dry the organic layer, decolorize if necessary, and filter. Remove the ethyl acetate by distillation under reduced pressure to yield 16 g of a white solid product, cis-4-Hydroxycyclohexanecarboxylic acid.

G cluster_hydrolysis Saponification cluster_workup Aqueous Work-up cluster_acidification Acidification & Isolation start_ester Methyl cis-4-hydroxy- cyclohexanecarboxylate reaction_mix Stir at RT Overnight start_ester->reaction_mix naoh NaOH Solution naoh->reaction_mix methanol Methanol methanol->reaction_mix dilution Dilute with Water reaction_mix->dilution extraction1 Extract with Ethyl Acetate dilution->extraction1 aqueous_phase Aqueous Phase extraction1->aqueous_phase Discard organic acidify Adjust to pH 3 with HCl aqueous_phase->acidify extraction2 Extract with Ethyl Acetate acidify->extraction2 combined_organic Combined Organic Phases extraction2->combined_organic wash_dry Wash with Brine, Dry combined_organic->wash_dry evaporation Solvent Evaporation wash_dry->evaporation final_product cis-4-Hydroxycyclohexane- carboxylic acid evaporation->final_product

Diagram 2: Workflow for Ester Hydrolysis.

Method 3: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

The hydrogenation of p-hydroxybenzoic acid offers a direct route from an aromatic precursor. This method typically produces a mixture of cis and trans isomers, which may require subsequent separation or isomerization steps if a single isomer is desired.

Reactant/ReagentAmount/ConcentrationKey ConditionsProduct Composition
p-Hydroxybenzoic Acid10 kg1 MPa H₂, 80-120 °CMixture of cis and trans isomers
5% Ruthenium on Carbon0.3 kgSolvent: Water-
  • Reaction Setup: In a 50L high-pressure autoclave, add 10 kg of p-hydroxybenzoic acid, 30 kg of water, and 0.3 kg of 5% ruthenium on carbon catalyst.

  • Inerting and Hydrogenation: Purge the reactor once with nitrogen, followed by three purges with hydrogen. Begin stirring and pressurize the reactor with hydrogen to 1 MPa.

  • Reaction Conditions: Heat the mixture to 80°C. An uptake of hydrogen should be observed. Gradually increase the temperature to 120°C and maintain this temperature until hydrogen uptake ceases.

  • Monitoring and Completion: Monitor the reaction progress by high-performance liquid chromatography (HPLC) to confirm the complete consumption of the starting material.

  • Isolation: Upon completion, the resulting product is a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. Further purification or isomerization steps would be required to isolate the pure cis isomer.

G cluster_hydrogenation Catalytic Hydrogenation cluster_separation Post-Reaction Processing start_material p-Hydroxybenzoic Acid autoclave Autoclave (80-120°C) start_material->autoclave catalyst 5% Ru/C catalyst->autoclave water Water water->autoclave hydrogen H₂ (1 MPa) hydrogen->autoclave product_mixture Mixture of cis/trans 4-Hydroxycyclohexane- carboxylic acid autoclave->product_mixture separation Isomer Separation (e.g., Crystallization, Isomerization) product_mixture->separation cis_product cis-Isomer separation->cis_product trans_product trans-Isomer separation->trans_product

Diagram 3: Workflow for Hydrogenation of p-Hydroxybenzoic Acid.

Conclusion

The synthesis of cis-4-Hydroxycyclohexanecarboxylic acid can be approached through several effective methodologies. The choice of method will depend on factors such as the availability of starting materials, the required stereochemical purity, and the scale of the synthesis. Stereoselective hydrogenation offers a direct route to the cis isomer, while the hydrolysis of the corresponding ester is a high-yielding and straightforward procedure. The catalytic hydrogenation of p-hydroxybenzoic acid provides a path from a readily available aromatic compound but requires management of the resulting isomer mixture. This guide provides the necessary technical details to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

Structural Analysis of trans-4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive structural analysis of trans-4-Hydroxycyclohexanecarboxylic acid, a versatile building block in organic synthesis with significant applications in the pharmaceutical and materials science industries.[1] This document details the molecule's physicochemical properties, spectroscopic signature, and synthetic pathways, presenting data in a clear and accessible format for researchers and drug development professionals.

Physicochemical Properties

trans-4-Hydroxycyclohexanecarboxylic acid is a white solid organic compound.[2][3] Its structure consists of a cyclohexane ring substituted with a carboxylic acid and a hydroxyl group in a trans configuration.[1]

PropertyValueSource(s)
Molecular Formula C7H12O3[4]
Molecular Weight 144.17 g/mol
Melting Point 145-150 °C
Boiling Point ~308 °C at 760 mmHg
Density ~1.246 g/cm³
pKa ~4.84 (at 25 °C)
Solubility Soluble in Methanol and DMSO
CAS Number 3685-26-5

Spectroscopic Data

The structural elucidation of trans-4-Hydroxycyclohexanecarboxylic acid is supported by various spectroscopic techniques.

TechniqueKey Features
¹H NMR Spectral data is available for this compound.
¹³C NMR Spectral data is available for this compound.
Infrared (IR) Spectroscopy IR spectra are available for this compound.
Mass Spectrometry Mass spectral data is available.

Experimental Protocols

Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

A common method for the synthesis of trans-4-Hydroxycyclohexanecarboxylic acid involves the hydrogenation of p-hydroxybenzoic acid, followed by isomerization.

Step 1: Hydrogenation of p-Hydroxybenzoic Acid

  • Reaction Setup: In a high-pressure reactor, add p-hydroxybenzoic acid, a suitable catalyst (e.g., Ruthenium on carbon), and a solvent (e.g., water).

  • Hydrogenation: Purge the reactor with nitrogen and then with hydrogen. The reaction is carried out under high temperature and pressure.

  • Outcome: This step yields a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Step 2: Isomerization to the trans-Isomer

  • Reaction Setup: The mixture of cis- and trans-isomers is dissolved in a solvent such as methanol. A catalyst, for example, sodium alkoxide, is added.

  • Isomerization: The mixture is heated to reflux, which promotes the conversion of the cis-isomer to the more stable trans-isomer. This results in a product with a high content of the trans-isomer (over 90%).

  • Purification: The crude product is then purified by recrystallization from a solvent system like petroleum ether/ethyl acetate to obtain pure trans-4-hydroxycyclohexanecarboxylic acid.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters for ¹H NMR include a 30° pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45° pulse and a longer relaxation delay are used to ensure quantitative data.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

    • Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

    • Data Acquisition: Acquire the mass spectrum, which will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Development and Materials Science

trans-4-Hydroxycyclohexanecarboxylic acid serves as a crucial intermediate in the synthesis of a variety of chemical compounds. Its unique structure is valuable for creating complex organic molecules. In the pharmaceutical sector, it is a starting material for the synthesis of various drugs, contributing to the development of new therapeutic agents. It also finds use in the agrochemical industry as a precursor for pesticides and herbicides and in materials science for the synthesis of advanced materials. This compound is a reagent in the preparation of potential antitumor agents, such as TTK inhibitors, and Janus kinase 1 (JAK1)-selective inhibitors. It is also known to be a by-product of intestinal bacterial metabolism.

Visualizations

Synthesis_Workflow Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Isomerization & Purification p-Hydroxybenzoic_acid p-Hydroxybenzoic Acid High_Pressure_Reactor High Temperature & Pressure p-Hydroxybenzoic_acid->High_Pressure_Reactor Catalyst_Solvent Ru/C Catalyst, Water Catalyst_Solvent->High_Pressure_Reactor Cis_Trans_Mixture Cis/Trans Mixture of 4-Hydroxycyclohexanecarboxylic Acid High_Pressure_Reactor->Cis_Trans_Mixture Reflux Heating to Reflux Cis_Trans_Mixture->Reflux Isomerization_Catalyst Sodium Alkoxide, Methanol Isomerization_Catalyst->Reflux Crude_Product Crude trans-Product (>90%) Reflux->Crude_Product Recrystallization Recrystallization (Petroleum Ether/Ethyl Acetate) Crude_Product->Recrystallization Final_Product Pure trans-4-Hydroxy- cyclohexanecarboxylic Acid Recrystallization->Final_Product

Caption: Synthesis workflow for trans-4-Hydroxycyclohexanecarboxylic acid.

References

An In-depth Technical Guide to the Stereoisomers of 4-Hydroxycyclohexanecarboxylic Acid and Their Lactone Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-hydroxycyclohexanecarboxylic acid, focusing on their distinct chemical properties and reactivity, particularly in the context of lactone formation. This information is critical for professionals in drug development and chemical research, where stereochemistry plays a pivotal role in molecular interactions and biological activity.

Stereoisomers of this compound: A Comparative Analysis

This compound exists as two primary stereoisomers: cis and trans. The spatial arrangement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the cyclohexane ring dictates their chemical behavior and physical properties. In the cis isomer, both functional groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This fundamental structural difference has profound implications for their reactivity, most notably their ability to form an intramolecular ester, or lactone.

Physicochemical Properties

A comparative summary of the key physicochemical properties of the cis and trans isomers is presented in Table 1. These properties are essential for understanding the behavior of these isomers in various experimental and physiological conditions.

Table 1: Physicochemical Properties of this compound Stereoisomers

Propertycis-4-Hydroxycyclohexanecarboxylic Acidtrans-4-Hydroxycyclohexanecarboxylic Acid
CAS Number 3685-22-1[1]3685-26-5
Molecular Formula C₇H₁₂O₃C₇H₁₂O₃
Molecular Weight 144.17 g/mol [1]144.17 g/mol
Melting Point 148-152 °C[2]~150 °C[3]
pKa 4.836 (at 25 °C)[4]4.836 (at 25 °C)
Solubility Soluble in methanolInformation not readily available
Appearance White to almost white powder/crystalWhite to almost white powder/crystal

Note: Some properties for the trans-isomer were not available in the searched literature.

Lactone Formation: A Tale of Two Isomers

The most significant chemical distinction between the cis and trans isomers of this compound is their ability to undergo intramolecular cyclization to form a lactone.

The Reactive cis-Isomer

The cis-isomer readily forms a lactone, 2-oxabicyclo[2.2.2]octan-3-one, upon heating, typically in the presence of an acid catalyst. This is due to the close proximity of the hydroxyl and carboxylic acid groups, which allows for an intramolecular esterification reaction. The cyclohexane ring in both the starting material and the resulting lactone adopts a stable chair conformation.

The Unreactive trans-Isomer

In contrast, the trans-isomer does not form a lactone under similar conditions. The hydroxyl and carboxylic acid groups are positioned on opposite sides of the cyclohexane ring, making intramolecular cyclization sterically impossible without ring cleavage.

The logical relationship governing lactone formation is illustrated in the following diagram:

lactone_formation_logic cluster_isomers Stereoisomers of this compound cluster_reaction Reaction Condition cluster_products Products cis-Isomer cis-Isomer Heating (Acid Catalyst) Heating (Acid Catalyst) cis-Isomer->Heating (Acid Catalyst) trans-Isomer trans-Isomer trans-Isomer->Heating (Acid Catalyst) Lactone (2-oxabicyclo[2.2.2]octan-3-one) Lactone (2-oxabicyclo[2.2.2]octan-3-one) Heating (Acid Catalyst)->Lactone (2-oxabicyclo[2.2.2]octan-3-one) Intramolecular Esterification No Reaction No Reaction Heating (Acid Catalyst)->No Reaction Steric Hindrance

Caption: Logical flow of lactone formation from stereoisomers.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of the cis and trans isomers of this compound and the subsequent lactonization of the cis-isomer.

Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid

This protocol is adapted from a method involving the hydrogenation of a 4-substituted cyclohexanone derivative.

Materials:

  • 4-Oxocyclohexanecarboxylic acid

  • Iridium-based catalyst (e.g., [Ir(COD)Cl]₂)

  • Chiral ligand (e.g., (S,R)-f-ambinol)

  • Lithium tert-butoxide (tBuOLi)

  • Isopropanol (iPrOH)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Argon gas

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In an argon-filled glovebox, dissolve the chiral ligand and the iridium catalyst precursor in iPrOH. Stir the solution at room temperature for 2 hours to form the active catalyst complex.

  • Hydrogenation: In a hydrogenation flask, place 4-oxocyclohexanecarboxylic acid. Add the prepared catalyst solution and solid tBuOLi.

  • Add EtOH to dissolve the reactants.

  • Place the reaction flask in a hydrogenation autoclave. Purge the system with hydrogen gas three times.

  • Pressurize the autoclave with H₂ to 5 bar and stir the reaction at room temperature for 12 hours.

  • Work-up and Purification: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure cis-4-hydroxycyclohexanecarboxylic acid.

Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

This protocol involves the hydrogenation of p-hydroxybenzoic acid followed by isomerization.

Materials:

  • p-Hydroxybenzoic acid

  • Palladium on carbon (Pd/C) catalyst

  • Sodium alkoxide (e.g., sodium methoxide)

  • Solvent for hydrogenation (e.g., water)

  • Solvent for isomerization (e.g., methanol)

  • High-pressure reactor

  • Hydrogen gas (H₂)

Procedure:

  • Hydrogenation: In a high-pressure reactor, combine p-hydroxybenzoic acid, Pd/C catalyst, and water.

  • Pressurize the reactor with H₂ (1-3 MPa) and heat to 80-150 °C to obtain a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

  • Isomerization: Transfer the mixture of isomers to a suitable solvent like methanol. Add a sodium alkoxide catalyst.

  • Heat the mixture to reflux to induce isomerization, favoring the formation of the trans-isomer.

  • Purification: After the reaction, the crude product can be purified by recrystallization to yield pure trans-4-hydroxycyclohexanecarboxylic acid.

Lactonization of cis-4-Hydroxycyclohexanecarboxylic Acid

This protocol describes the acid-catalyzed lactonization of the cis-isomer.

Materials:

  • cis-4-Hydroxycyclohexanecarboxylic acid

  • p-Toluenesulfonic acid (TsOH) or another strong acid catalyst

  • Toluene or benzene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve cis-4-hydroxycyclohexanecarboxylic acid in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude lactone.

  • The lactone, 2-oxabicyclo[2.2.2]octan-3-one, can be further purified by sublimation or recrystallization.

An experimental workflow for comparing the reactivity of the two isomers is depicted below:

experimental_workflow cluster_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions cluster_analysis Analysis cluster_results Expected Results cis_isomer cis-4-Hydroxycyclo- hexanecarboxylic Acid conditions Heat with catalytic p-Toluenesulfonic Acid in Toluene cis_isomer->conditions trans_isomer trans-4-Hydroxycyclo- hexanecarboxylic Acid trans_isomer->conditions tlc_analysis TLC Monitoring conditions->tlc_analysis Monitor Progress nmr_analysis NMR Spectroscopy tlc_analysis->nmr_analysis Characterize Products ir_analysis IR Spectroscopy nmr_analysis->ir_analysis lactone_formation Formation of 2-oxabicyclo[2.2.2]octan-3-one ir_analysis->lactone_formation From cis-isomer no_reaction Recovery of Starting Material ir_analysis->no_reaction From trans-isomer

Caption: Workflow for comparing lactonization of stereoisomers.

Spectroscopic Data of 2-Oxabicyclo[2.2.2]octan-3-one

The successful formation of the lactone can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for 2-Oxabicyclo[2.2.2]octan-3-one

TechniqueKey Features
¹H NMR Signals corresponding to the bicyclic structure.
¹³C NMR A characteristic signal for the carbonyl carbon of the ester group, typically around 170-180 ppm.
FTIR A strong absorption band for the C=O stretch of the lactone, typically in the range of 1730-1750 cm⁻¹.

Note: Specific peak assignments were not fully available in the searched literature.

Conclusion

The stereochemistry of this compound is a critical determinant of its chemical reactivity. The cis-isomer, with its functional groups in close proximity, readily undergoes intramolecular cyclization to form a stable lactone. In contrast, the trans-isomer is unreactive under similar conditions due to the large spatial separation of the hydroxyl and carboxyl groups. This distinct difference in reactivity highlights the importance of stereochemical control in organic synthesis and is a crucial consideration for researchers in drug design and development, where the three-dimensional structure of a molecule dictates its biological function. The provided experimental protocols offer a practical guide for the synthesis of these isomers and the investigation of their lactonization behavior.

References

An In-depth Technical Guide to 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxycyclohexanecarboxylic acid, a versatile organic compound with significant applications in pharmaceutical and chemical synthesis. The document details its chemical properties, stereoisomerism, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for scientific professionals.

IUPAC Nomenclature and Stereoisomerism

The systematically correct IUPAC name for this compound is 4-hydroxycyclohexane-1-carboxylic acid .[1][2] This compound exists as two geometric stereoisomers: cis-4-hydroxycyclohexanecarboxylic acid and trans-4-hydroxycyclohexanecarboxylic acid. The stereochemistry significantly influences the physical and chemical properties of each isomer.

  • cis-isomer: The hydroxyl (-OH) and carboxyl (-COOH) groups are on the same side of the cyclohexane ring.[3]

  • trans-isomer: The hydroxyl (-OH) and carboxyl (-COOH) groups are on opposite sides of the cyclohexane ring.[4]

The cis isomer is notable for its ability to form a lactone due to the proximity of the hydroxyl and carboxylic acid groups, a reaction not feasible for the spatially distant groups in the trans isomer.[5]

Physicochemical Properties

The distinct spatial arrangement of the functional groups in the cis and trans isomers leads to differences in their physical and chemical properties. The following tables summarize key quantitative data for each isomer.

Table 1: General and Predicted Properties for this compound
PropertyValueSource
Molecular FormulaC₇H₁₂O₃
Molecular Weight144.17 g/mol
Predicted pKa4.72 ± 0.10
Predicted LogP0.07
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Topological Polar Surface Area57.5 Ų
Table 2: Properties of cis-4-Hydroxycyclohexanecarboxylic Acid
PropertyValueSource
CAS Number3685-22-1
AppearanceWhite to almost white powder/crystal
Melting Point148.0 to 152.0 °C
Water SolubilitySoluble
InChI KeyHCFRWBBJISAZNK-OLQVQODUSA-N
Table 3: Properties of trans-4-Hydroxycyclohexanecarboxylic Acid
PropertyValueSource
CAS Number3685-26-5
AppearanceWhite solid
Melting Point150 °C
Boiling Point307.9 ± 35.0 °C at 760 mmHg
Density1.2 ± 0.1 g/cm³
pKa4.836 (at 25°C)
InChI KeyHCFRWBBJISAZNK-IZLXSQMJSA-N

Experimental Protocols

Detailed methodologies for the synthesis of both cis and trans isomers are crucial for their application in research and development.

Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid

The synthesis of the cis-isomer is typically achieved through the hydrolysis of its methyl ester derivative.

Protocol:

  • Dissolve 20 g of methyl cis-4-hydroxycyclohexanecarboxylate in 80 mL of methanol in a suitable reaction vessel.

  • Cool the solution in an ice-water bath.

  • Slowly add 40 mL of a 5 mol/L sodium hydroxide solution dropwise to the cooled mixture.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, dilute the mixture with 150 mL of water.

  • Extract the aqueous mixture twice with ethyl acetate and discard the organic phases.

  • Adjust the pH of the aqueous phase to 3 using a 1 mol/L HCl solution.

  • Extract the acidified aqueous phase twice with 50 mL of ethyl acetate and combine the organic extracts.

  • Wash the combined organic phase twice with a saturated saline solution.

  • Dry the organic phase, decolorize if necessary, and filter.

  • Recover the final product, a white solid, by removing the ethyl acetate via distillation under reduced pressure. This process typically yields around 16 g (90%) of cis-4-hydroxycyclohexanecarboxylic acid.

Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

The trans-isomer can be synthesized via the hydrogenation of p-hydroxybenzoic acid followed by isomerization.

Protocol:

  • In a 50 L autoclave, add 10 kg of p-hydroxybenzoic acid, 30 kg of water, and 0.3 kg of a 5% ruthenium on carbon (Ru/C) catalyst.

  • Purge the autoclave once with nitrogen and then three times with hydrogen.

  • Begin stirring and pressurize the reactor with hydrogen to 1 MPa.

  • Heat the mixture to 80°C, at which point hydrogen uptake will commence.

  • Gradually increase the temperature to 120°C and maintain this temperature until hydrogen uptake ceases.

  • Monitor the reaction completion by analyzing samples with high-performance liquid chromatography (HPLC) to confirm the complete consumption of p-hydroxybenzoic acid. The resulting product is a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

  • To isomerize the cis form to the desired trans product, add the mixture to a solvent and introduce a specific volume of sodium alkoxide as a catalyst.

  • Increase the temperature to facilitate the isomerization reaction, which results in a product containing over 90% of the trans-isomer.

  • The pure trans-4-hydroxycyclohexanecarboxylic acid can be obtained through recrystallization from a petroleum ether and ethyl acetate mixed solvent.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of the isomers.

  • ¹H NMR Spectroscopy: Data for both cis and trans isomers are available, allowing for the differentiation of the stereoisomers.

  • Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band between 1710-1760 cm⁻¹. Specific IR spectra for this compound are available in spectral databases.

Biological Activities and Applications

This compound and its isomers are of interest in the field of drug development and metabolic research.

  • cis-Isomer: This isomer is identified as a metabolite of p-hydroxybenzoic acid. It has been noted to exhibit immunosuppressive activities in rat hepatocytes and is associated with metabolic disorders related to hyperglycemia.

  • trans-Isomer: This isomer serves as a crucial reagent in the synthesis of pyrazole-pyrimidine derivatives that act as potential antitumor agents by inhibiting TTK protein kinase. It is also used in the preparation of benzimidazole derivatives with selective inhibitory activity against Janus kinase 1 (JAK1), a target for inflammatory diseases.

  • Metabolic Significance: this compound has been detected in human urine and feces. Its presence has been investigated in the context of colorectal cancer, suggesting it may serve as a potential biomarker.

Visualizations

The following diagrams illustrate the synthesis pathways and the relationship between the isomers and their biological relevance.

Synthesis_Pathways cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis cis_ester methyl cis-4- hydroxycyclohexanecarboxylate hydrolysis NaOH, H₂O then HCl cis_ester->hydrolysis cis_acid cis-4-hydroxycyclohexane- carboxylic acid hydrolysis->cis_acid p_hba p-hydroxybenzoic acid hydrogenation H₂, Ru/C High T, High P p_hba->hydrogenation mixture cis/trans Mixture hydrogenation->mixture isomerization Sodium Alkoxide Heat mixture->isomerization trans_acid trans-4-hydroxycyclohexane- carboxylic acid isomerization->trans_acid Biological_Relevance main_compound This compound cis_isomer cis-Isomer main_compound->cis_isomer is a stereoisomer trans_isomer trans-Isomer main_compound->trans_isomer is a stereoisomer biomarker Potential Biomarker (e.g., Colorectal Cancer) main_compound->biomarker metabolite Metabolite of p-hydroxybenzoic acid cis_isomer->metabolite reagent Reagent in Synthesis trans_isomer->reagent immuno Immunosuppressive Activity metabolite->immuno inhibitors TTK & JAK1 Inhibitors (Potential Antitumor/Anti-inflammatory) reagent->inhibitors

References

"4-Hydroxycyclohexanecarboxylic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 4-Hydroxycyclohexanecarboxylic acid, a hydroxy monocarboxylic acid. It is a compound of interest in various research and development applications due to its structure, which incorporates both a hydroxyl and a carboxylic acid functional group on a cyclohexane ring.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for experimental design, analytical method development, and chemical synthesis.

PropertyValueSource
Molecular Formula C7H12O3[1][2][3]
Molecular Weight 144.17 g/mol [2][3]
Monoisotopic Mass 144.078644241 Da
Appearance White to almost white powder or crystal

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The synthesis of this compound can be achieved through various methods. Below is a representative protocol for its synthesis.

Synthesis of cis-4-Hydroxycyclohexanecarboxylic acid

This protocol outlines the synthesis starting from methyl cis-4-hydroxycyclohexanecarboxylate.

  • Dissolution : Dissolve 20 g of methyl cis-4-hydroxycyclohexanecarboxylate in 80 mL of methanol.

  • Cooling : Cool the solution in an ice water bath.

  • Hydrolysis : Slowly add 40 mL of a 5 mol/L sodium hydroxide solution.

  • Reaction : Stir the reaction mixture at room temperature overnight.

  • Dilution : After the reaction is complete, add 150 mL of water to dilute the mixture.

  • Extraction (Organic Phase Removal) : Extract the mixture twice with ethyl acetate and discard the organic phase.

  • Acidification : Adjust the aqueous phase to a pH of 3 using 1 mol/L HCl.

  • Extraction (Product) : Extract the acidified aqueous phase twice with 50 mL of ethyl acetate and combine the organic phases.

  • Washing : Wash the combined organic phase twice with a saturated saline solution.

  • Drying and Concentration : Dry and decolorize the organic phase. After filtration, concentrate the solution under reduced pressure to recover the ethyl acetate, yielding the final white solid product.

Logical Relationships and Workflows

Visualizing workflows and relationships is key to understanding complex processes. The following diagram illustrates the logical flow of the synthesis protocol described above.

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification Dissolution Dissolve Reactant in Methanol Cooling Cool in Ice Bath Dissolution->Cooling Hydrolysis Add NaOH Solution Cooling->Hydrolysis Reaction Stir Overnight Hydrolysis->Reaction Dilution Dilute with Water Reaction->Dilution Organic_Removal Extract with Ethyl Acetate (Discard Organic) Dilution->Organic_Removal Acidification Acidify with HCl Organic_Removal->Acidification Product_Extraction Extract with Ethyl Acetate (Keep Organic) Acidification->Product_Extraction Washing Wash with Saline Product_Extraction->Washing Final_Product Dry and Concentrate Washing->Final_Product

Synthesis Workflow for this compound

References

The Natural Occurrence of trans-4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Hydroxycyclohexanecarboxylic acid is a saturated cyclic carboxylic acid that, while not a classically abundant natural product, emerges in specific biological niches. Its presence is predominantly documented as a metabolic intermediate in microbial pathways and as a xenometabolite in mammals, originating from the metabolic activity of the gut microbiota. This technical guide provides a comprehensive overview of the known natural occurrences of trans-4-hydroxycyclohexanecarboxylic acid, detailing its microbial and metabolic origins. The guide includes detailed experimental protocols for the cultivation of relevant microorganisms and the analysis of the target compound in biological matrices. Furthermore, metabolic pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying biochemical and analytical processes.

Documented Natural Occurrences

The natural occurrence of trans-4-Hydroxycyclohexanecarboxylic acid is not widespread in plants or fungi. Instead, its origins are primarily linked to microbial metabolism. The following sections detail the key biological contexts in which this compound has been identified.

Microbial Metabolism: The Case of Alcaligenes Strain W1

A notable instance of trans-4-hydroxycyclohexanecarboxylic acid production is observed in the metabolic pathway of cyclohexanecarboxylic acid by the bacterium Alcaligenes strain W1. This strain, isolated from soil, is capable of utilizing cyclohexanecarboxylic acid as its sole carbon source. In this pathway, trans-4-hydroxycyclohexanecarboxylic acid is a key intermediate.

The metabolic cascade involves the initial hydroxylation of cyclohexanecarboxylic acid to trans-4-hydroxycyclohexanecarboxylic acid, which is then further oxidized. The pathway has been elucidated as follows: Cyclohexane carboxylate → trans-4-hydroxycyclohexane carboxylate → 4-ketocyclohexane carboxylate → p-hydroxybenzoate[1].

Food Spoilage: "Zapatera" in Spanish-Style Green Table Olives

trans-4-Hydroxycyclohexanecarboxylic acid has been identified as a precursor to the spoilage of Spanish-style green table olives, a condition known as "zapatera." This spoilage is characterized by an unpleasant odor attributed to the formation of cyclohexanecarboxylic acid. Studies have shown that during the fermentation process of olives, certain microorganisms can convert trans-4-hydroxycyclohexanecarboxylic acid into cyclohexanecarboxylic acid, leading to the characteristic off-flavor[2]. The formation of trans-4-hydroxycyclohexanecarboxylic acid itself is believed to occur progressively during the typical lactic acid fermentation of the olives[2].

Human Metabolism: A Byproduct of Gut Microbiota

trans-4-Hydroxycyclohexanecarboxylic acid is recognized as a human urinary metabolite. Its presence in urine is not endogenous but is rather a byproduct of the metabolic activity of intestinal bacteria[3][4]. The administration of neomycin, an antibiotic that suppresses gut bacteria, has been shown to reduce the urinary excretion of the cis-isomer, suggesting a microbial origin for these compounds. It is proposed that gut microbes metabolize dietary components or other xenobiotics to produce hydroxycyclohexanecarboxylic acids, which are then absorbed and excreted in the urine.

Quantitative Data

Quantitative data on the concentration of trans-4-hydroxycyclohexanecarboxylic acid in various natural sources is limited in publicly available literature. The following tables summarize the available qualitative and contextual quantitative information.

Table 1: Occurrence in Microbial Metabolism

Microbial SourceSubstrateProduct(s)Role of trans-4-Hydroxycyclohexanecarboxylic acidReference
Alcaligenes strain W1Cyclohexanecarboxylic acidp-HydroxybenzoateIntermediate
Microbial consortia in olive brineNot definitively identifiedCyclohexanecarboxylic acidPrecursor

Table 2: Occurrence in Human Biological Samples

Biological MatrixConditionOriginQuantitative DataReference
UrineNormal human metabolismGut microbiota byproductDetected, but specific concentration ranges are not well-established in the literature.

Experimental Protocols

Cultivation of Alcaligenes Strain W1

This protocol is based on the methods described for the cultivation of Alcaligenes species capable of utilizing specific carbon sources.

Materials:

  • Alcaligenes strain W1

  • Synthetic mineral salts medium containing:

    • K₂HPO₄ (10.8 g/L)

    • KH₂PO₄ (0.53 g/L)

    • MgSO₄·7H₂O (0.20 g/L)

    • CaCl₂ (38.9 mg/L)

    • FeSO₄·7H₂O (10.0 mg/L)

    • Na₂MoO₄·2H₂O (1.0 mg/L)

    • MnCl₂·4H₂O (2.0 mg/L)

    • CoCl₂·6H₂O (0.02 mg/L)

    • ZnSO₄·7H₂O (1.0 mg/L)

    • CuSO₄·5H₂O (1.0 mg/L)

  • Cyclohexanecarboxylic acid (as sole carbon source, e.g., 1 g/L)

  • Sterile culture flasks

  • Incubator shaker

Procedure:

  • Prepare the synthetic mineral salts medium and autoclave for sterilization.

  • After cooling, add the filter-sterilized cyclohexanecarboxylic acid solution to the desired final concentration.

  • Inoculate the medium with a fresh culture of Alcaligenes strain W1.

  • Incubate the culture at 30°C with shaking (e.g., 150 rpm) to ensure aeration.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvest the culture during the exponential growth phase for analysis of metabolites.

Extraction and Analysis of trans-4-Hydroxycyclohexanecarboxylic Acid from Microbial Culture

This protocol outlines a general procedure for the extraction and analysis of organic acids from a liquid culture medium.

Materials:

  • Bacterial culture supernatant

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Nitrogen gas supply

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine

  • GC-MS system

Procedure:

  • Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.

  • Add a known amount of internal standard to the supernatant.

  • Acidify the supernatant to approximately pH 2 with HCl to protonate the carboxylic acid.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing thoroughly, and allowing the phases to separate. Repeat the extraction twice.

  • Pool the organic (ethyl acetate) phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • For GC-MS analysis, derivatize the dried extract. Add pyridine and BSTFA + 1% TMCS and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to form trimethylsilyl (TMS) derivatives.

  • Analyze the derivatized sample by GC-MS.

Analysis of trans-4-Hydroxycyclohexanecarboxylic Acid in Urine by GC-MS

This protocol is a general method for the analysis of organic acids in urine.

Materials:

  • Urine sample

  • Internal standard

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., BSTFA + 1% TMCS)

  • Pyridine

  • GC-MS system

Procedure:

  • Thaw frozen urine samples and centrifuge to remove particulate matter.

  • To a known volume of urine, add a known amount of internal standard.

  • Add sodium chloride to saturation to aid in the extraction.

  • Acidify the urine to approximately pH 1-2 with HCl.

  • Extract the organic acids with ethyl acetate. Vortex and centrifuge to separate the layers. Repeat the extraction.

  • Combine the ethyl acetate layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatize the residue by adding pyridine and BSTFA + 1% TMCS and heating (e.g., 70°C for 30 minutes).

  • Inject the derivatized sample into the GC-MS for analysis. The mass spectrum of the TMS-derivatized trans-4-hydroxycyclohexanecarboxylic acid will be used for identification and quantification against the internal standard.

Visualizations

Metabolic Pathway in Alcaligenes Strain W1

metabolic_pathway cluster_main Metabolism of Cyclohexanecarboxylic Acid by Alcaligenes strain W1 A Cyclohexanecarboxylic Acid B trans-4-Hydroxycyclohexanecarboxylic Acid A->B Cyclohexane carboxylate hydroxylase (oxygenase) C 4-Ketocyclohexanecarboxylic Acid B->C Dehydrogenase D p-Hydroxybenzoic Acid C->D Dehydrogenase

Caption: Metabolic pathway of cyclohexanecarboxylic acid in Alcaligenes W1.

General Experimental Workflow for Analysis

experimental_workflow cluster_workflow Analytical Workflow for trans-4-Hydroxycyclohexanecarboxylic Acid Sample Biological Sample (e.g., Culture Supernatant, Urine) Spike Spike with Internal Standard Sample->Spike Acidify Acidification (pH ~2) Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Drying and Evaporation Extract->Dry Derivatize Derivatization (e.g., Silylation) Dry->Derivatize Analyze GC-MS Analysis Derivatize->Analyze

References

An In-depth Technical Guide to 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxycyclohexanecarboxylic acid, a molecule of interest in various scientific and pharmaceutical research fields. This document details its chemical identity, physical and chemical properties, synthesis protocols, and biological significance, presenting data in a clear and accessible format for researchers.

Chemical Identification and Properties

This compound is a cyclic organic compound existing as a mixture of cis and trans stereoisomers. The orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the cyclohexane ring defines these isomers and influences their physical and chemical properties.

Table 1: CAS Number Identification

Compound NameCAS Registry Number
This compound (mixture of isomers)17419-81-7
cis-4-Hydroxycyclohexanecarboxylic acid3685-22-1[1]
trans-4-Hydroxycyclohexanecarboxylic acid3685-26-5

Table 2: Physicochemical Properties

Propertycis-4-Hydroxycyclohexanecarboxylic acidtrans-4-Hydroxycyclohexanecarboxylic acid
Molecular Formula C₇H₁₂O₃C₇H₁₂O₃
Molecular Weight 144.17 g/mol [1]144.17 g/mol
Appearance White to off-white crystalline powder[2]White to off-white solid
Melting Point 150 °C[2]145 °C[3]
pKa 4.84 (at 25°C)4.69 (at 25°C)
Solubility Soluble in methanolSoluble in methanol and DMSO

Spectroscopic Data

Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic broad O-H stretching vibrations from the carboxylic acid (around 2500-3300 cm⁻¹) and the alcohol (around 3200-3600 cm⁻¹). A strong C=O stretching vibration for the carboxylic acid will be present around 1700-1725 cm⁻¹. The fingerprint region will differ between the cis and trans isomers due to their different symmetries.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton of the carboxylic acid will appear as a broad singlet far downfield (typically >10 ppm). The proton attached to the carbon bearing the hydroxyl group (CH-OH) will be observed in the range of 3.5-4.5 ppm. The remaining cyclohexyl protons will appear as a complex multiplet in the upfield region (1-2.5 ppm). The chemical shifts and coupling constants of the CH-OH and CH-COOH protons will differ between the cis and trans isomers.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a chemical shift in the range of 175-185 ppm. The carbon attached to the hydroxyl group will be found around 65-75 ppm. The other four sp³ hybridized carbons of the cyclohexane ring will appear in the 20-45 ppm range.

Experimental Protocols

Synthesis of cis-4-Hydroxycyclohexanecarboxylic acid

A common method for the synthesis of the cis isomer involves the catalytic hydrogenation of p-hydroxybenzoic acid.

Experimental Workflow for the Synthesis of cis-4-Hydroxycyclohexanecarboxylic acid

cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification p_hydroxybenzoic_acid p-Hydroxybenzoic Acid reactor High-Pressure Reactor p_hydroxybenzoic_acid->reactor catalyst Ruthenium on Carbon (Ru/C) catalyst->reactor solvent Water solvent->reactor hydrogenation Hydrogenation reactor->hydrogenation temperature Elevated Temperature hydrogenation->temperature pressure High Pressure hydrogenation->pressure filtration Filtration to remove catalyst temperature->filtration pressure->filtration crystallization Crystallization filtration->crystallization product cis-4-Hydroxycyclohexanecarboxylic Acid crystallization->product

Caption: Synthesis of cis-4-Hydroxycyclohexanecarboxylic acid.

Detailed Methodology:

  • Reaction Setup: In a high-pressure autoclave, combine p-hydroxybenzoic acid, a catalytic amount of 5% Ruthenium on carbon (Ru/C), and water as the solvent.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas and heat to the desired temperature (e.g., 80-120 °C). Maintain the reaction under stirring until the uptake of hydrogen ceases.

  • Work-up: After cooling the reactor to room temperature, carefully release the pressure. Filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as water or ethanol, to yield pure cis-4-hydroxycyclohexanecarboxylic acid.

Synthesis of trans-4-Hydroxycyclohexanecarboxylic acid

The trans isomer can be synthesized from the cis isomer via an isomerization reaction or through a multi-step process starting from a different precursor. A common method involves the hydrolysis of trans-4-hydroxycyclohexanecarbonitrile.

Experimental Workflow for the Synthesis of trans-4-Hydroxycyclohexanecarboxylic acid

cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification nitrile trans-4-Hydroxycyclohexanecarbonitrile hydrolysis Hydrolysis nitrile->hydrolysis base Aqueous Sodium Hydroxide base->hydrolysis reflux Reflux hydrolysis->reflux acidification Acidification with HCl reflux->acidification extraction Solvent Extraction acidification->extraction crystallization Crystallization extraction->crystallization product trans-4-Hydroxycyclohexanecarboxylic Acid crystallization->product

Caption: Synthesis of trans-4-Hydroxycyclohexanecarboxylic acid.

Detailed Methodology:

  • Reaction Setup: Dissolve trans-4-hydroxycyclohexanecarbonitrile in an aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours to ensure complete hydrolysis of the nitrile group to a carboxylate.

  • Work-up: After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as water or an alcohol/water mixture, to yield pure trans-4-hydroxycyclohexanecarboxylic acid.

Biological Significance and Metabolic Pathway

This compound is recognized as a metabolite produced by gut microbiota. Its presence in human urine has been a subject of clinical interest.

Microbial Metabolism

Certain soil bacteria, such as Alcaligenes strain W1, are capable of utilizing cyclohexane carboxylate as a sole carbon source. This metabolic pathway involves the formation of trans-4-hydroxycyclohexanecarboxylic acid as a key intermediate.

Metabolic Pathway of Cyclohexane Carboxylate in Alcaligenes strain W1

A Cyclohexane Carboxylate B trans-4-Hydroxycyclohexanecarboxylic acid A->B Hydroxylation C 4-Oxocyclohexanecarboxylic acid B->C Dehydrogenation D p-Hydroxybenzoic Acid C->D Aromatization

Caption: Microbial degradation of cyclohexane carboxylate.

This pathway highlights the environmental relevance of this compound and provides a basis for further investigation into its role in microbial ecosystems and potential applications in bioremediation.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the fields of chemistry and drug development. The clear presentation of CAS numbers, physicochemical data, detailed synthesis protocols, and its biological context aims to facilitate further research and application of this versatile molecule. The provided diagrams for synthesis workflows and metabolic pathways offer a visual summary of key processes involving this compound.

References

An In-depth Technical Guide to the Physical Properties of cis-4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hydroxycyclohexanecarboxylic acid (CAS No. 3685-22-1) is a hydroxy monocarboxylic acid, a class of organic compounds characterized by the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. In the cis isomer, these two functional groups are situated on the same side of the cyclohexane ring. This compound is of interest to researchers as it is a metabolite of p-hydroxybenzoic acid and has been identified in human urine.[1][2] Its presence and concentration can be indicative of certain metabolic processes and gut microbiome activity.[3] Understanding the physical properties of cis-4-hydroxycyclohexanecarboxylic acid is crucial for its isolation, characterization, and potential applications in drug development and metabolic research.[4]

Core Physical Properties

The physical characteristics of cis-4-hydroxycyclohexanecarboxylic acid are summarized in the tables below. These properties are fundamental for its handling, purification, and analysis.

General and Thermodynamic Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₂O₃[5]
Molecular Weight 144.17 g/mol
Appearance White to almost white powder/crystal
Melting Point 148.0 to 152.0 °C
Boiling Point 115 °C at 8 Torr
pKa 4.836 at 25°C
Solubility Profile
SolventSolubilitySource(s)
Water Soluble
Methanol Almost transparent
DMSO 100 mg/mL (693.63 mM) with sonication

Experimental Protocols

Detailed experimental methodologies are essential for the replication and verification of physical property data. While specific experimental protocols for cis-4-hydroxycyclohexanecarboxylic acid are not extensively published, the following are standard methods for determining the key physical properties of organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically indicates a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline cis-4-hydroxycyclohexanecarboxylic acid is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a crucial physical constant. For solids like cis-4-hydroxycyclohexanecarboxylic acid, the boiling point is determined under reduced pressure to prevent decomposition.

Methodology: Distillation Method (under reduced pressure)

  • Apparatus Setup: A small quantity of the compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • Pressure Regulation: The system is evacuated to the desired pressure (e.g., 8 Torr).

  • Heating: The flask is gently heated.

  • Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer is recorded as the boiling point at that specific pressure.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of cis-4-hydroxycyclohexanecarboxylic acid is dissolved in water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the steepest part of the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination

Solubility is a fundamental property that dictates how a compound can be formulated and how it behaves in biological systems.

Methodology: Visual Assessment

  • Sample Preparation: A small, weighed amount of cis-4-hydroxycyclohexanecarboxylic acid is added to a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., water, methanol) is added to the test tube.

  • Mixing: The mixture is agitated (e.g., by vortexing or shaking) for a set period.

  • Observation: The solution is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.

Spectral Data Analysis Protocols

Spectroscopic techniques are vital for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

  • Sample Preparation: A few milligrams of cis-4-hydroxycyclohexanecarboxylic acid are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). A reference standard, typically tetramethylsilane (TMS), is added.

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Data Interpretation: The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to confirm the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology: KBr Pellet Method

  • Sample Preparation: A small amount of cis-4-hydroxycyclohexanecarboxylic acid is finely ground with dry potassium bromide (KBr).

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

  • Data Interpretation: The absorption bands are correlated with specific functional groups (e.g., O-H stretch of the hydroxyl and carboxylic acid groups, C=O stretch of the carboxylic acid).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Methodology: Electrospray Ionization (ESI)

  • Sample Introduction: A dilute solution of cis-4-hydroxycyclohexanecarboxylic acid is introduced into the mass spectrometer.

  • Ionization: The sample is ionized using an electrospray source.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The molecular ion peak confirms the molecular weight, and the fragmentation pattern can provide further structural information.

Visualizations

Metabolic Pathway and Experimental Workflow

cis-4-Hydroxycyclohexanecarboxylic acid is a known metabolite. The following diagrams illustrate a relevant metabolic pathway and a typical experimental workflow for its analysis.

metabolic_pathway cluster_pathway Microbial Metabolism of Cyclohexane Carboxylate cluster_note Note A Cyclohexane Carboxylate B trans-4-Hydroxycyclohexane Carboxylate A->B Hydroxylation C 4-Ketocyclohexane Carboxylate B->C Dehydrogenation D p-Hydroxybenzoate C->D Aromatization Note This pathway illustrates the metabolism of the trans-isomer as reported in Alcaligenes. The cis-isomer is also a known metabolite.

Figure 1: Microbial metabolic pathway of cyclohexane carboxylate.

lc_ms_workflow cluster_workflow LC-MS Based Metabolomics Workflow for cis-4-Hydroxycyclohexanecarboxylic Acid Analysis Sample Sample Collection (e.g., Urine, Plasma) Extraction Metabolite Extraction (e.g., Solvent Precipitation) Sample->Extraction LC Liquid Chromatography (LC) (Separation of Metabolites) Extraction->LC MS Mass Spectrometry (MS) (Detection and Identification) LC->MS Data Data Processing (Peak Detection, Alignment) MS->Data Stats Statistical Analysis (Identification of Significant Features) Data->Stats ID Metabolite Identification (Database Matching, MS/MS) Stats->ID

Figure 2: A typical workflow for metabolomic analysis using LC-MS.

References

4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide on its Role as a Human Urinary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxycyclohexanecarboxylic acid (4-HCCA) is a human urinary metabolite primarily derived from the microbial metabolism of dietary precursors in the gut. Its presence in urine, particularly in elevated concentrations, has been noted in individuals with suspected inborn errors of metabolism, suggesting its potential as a biomarker. This technical guide provides a comprehensive overview of 4-HCCA, including its metabolic origins, detailed methodologies for its detection and analysis in urine, and a summary of its known associations with human health. While quantitative data on urinary 4-HCCA concentrations remain limited in the scientific literature, this guide consolidates the available information to support further research and potential applications in clinical and pharmaceutical settings.

Introduction

This compound (4-HCCA) is a saturated monocarboxylic acid and a derivative of cyclohexanecarboxylic acid.[1] It has been identified as a constituent of human urine and is considered a product of the metabolic interplay between the host and the gut microbiome.[2] The detection of 4-HCCA in urine is often associated with organic acid analysis, a common screening method for inborn errors of metabolism, particularly in pediatric populations.[3][4][5] Although considered a rare compound in urinary organic acid profiles, its identification can prompt further investigation into underlying metabolic pathways and gut microbial activity.

Metabolic Origin and Signaling Pathway

The primary origin of urinary 4-HCCA is the biotransformation of cyclohexanecarboxylic acid by the gut microbiota. Cyclohexanecarboxylic acid itself can be derived from the diet. Certain bacteria residing in the human gut possess the enzymatic machinery to hydroxylate the cyclohexane ring, leading to the formation of 4-HCCA.

Several bacterial species, including those from the genera Alcaligenes and Arthrobacter, have been shown to metabolize cyclohexanecarboxylic acid. The key enzymatic step is the hydroxylation at the C4 position of the cyclohexane ring, a reaction catalyzed by a cyclohexane carboxylate hydroxylase, which is a type of mixed-function oxygenase. This is followed by dehydrogenation to form 4-ketocyclohexanecarboxylic acid, which can be further metabolized.

The metabolic pathway can be summarized as follows:

metabolic_pathway cluster_gut Gut Lumen cluster_host Host Circulation & Excretion Dietary_Precursors Dietary Precursors CCA Cyclohexanecarboxylic Acid (CCA) Dietary_Precursors->CCA Microbial Metabolism HCCA4 4-Hydroxycyclohexanecarboxylic Acid (4-HCCA) CCA->HCCA4 Cyclohexane Carboxylate Hydroxylase (Mixed-function oxygenase) KCCA4 4-Ketocyclohexanecarboxylic Acid HCCA4->KCCA4 4-Hydroxycyclohexanecarboxylate Dehydrogenase (NAD+ dependent) HCCA4_urine 4-HCCA HCCA4->HCCA4_urine Absorption PHBA p-Hydroxybenzoic Acid KCCA4->PHBA Desaturases Urine Urinary Excretion HCCA4_urine->Urine Excretion

Caption: Microbial metabolism of cyclohexanecarboxylic acid to this compound in the gut.

Quantitative Data

A thorough review of the existing scientific literature reveals a significant scarcity of quantitative data for this compound concentrations in human urine. While its presence has been qualitatively confirmed in numerous studies focusing on urinary organic acid profiling, specific concentration ranges for healthy individuals or different patient populations have not been well-established. This lack of quantitative data represents a key knowledge gap and an area for future research.

Table 1: Summary of Available Data on Urinary this compound

PopulationConditionReported ConcentrationMethod of AnalysisReference
PediatricSuspected Metabolic DisordersQualitatively DetectedGC-MS
PediatricHealthyNot Specifically QuantifiedGC-MS
AdultHealthyNot Specifically QuantifiedNot Specified

Experimental Protocols

The analysis of 4-HCCA in urine is typically performed as part of a broader urinary organic acid profile using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline a general methodology based on established protocols for urinary organic acid analysis.

Sample Preparation and Extraction

A common method for extracting organic acids from urine is liquid-liquid extraction.

Protocol:

  • Sample Collection: Collect a random urine sample in a sterile, preservative-free container. For long-term storage, samples should be frozen at -20°C or lower.

  • Internal Standard Addition: Add an appropriate internal standard to a defined volume of urine (e.g., 1-2 mL) to account for extraction losses and variations in derivatization efficiency.

  • Acidification: Acidify the urine sample to a pH of less than 2 by adding hydrochloric acid (HCl).

  • Extraction: Perform a two-step liquid-liquid extraction using ethyl acetate and diethyl ether.

    • Add ethyl acetate to the acidified urine, vortex thoroughly, and centrifuge to separate the layers. Collect the organic (upper) layer.

    • Repeat the extraction on the aqueous layer using diethyl ether.

  • Drying: Combine the organic extracts and evaporate to complete dryness under a gentle stream of nitrogen gas at ambient or slightly elevated temperature (e.g., 35-40°C).

extraction_workflow start Urine Sample is Add Internal Standard start->is acidify Acidify (pH < 2) is->acidify extract1 Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract1 separate1 Centrifuge & Collect Organic Layer extract1->separate1 extract2 Liquid-Liquid Extraction (Diethyl Ether) separate1->extract2 separate2 Centrifuge & Collect Organic Layer extract2->separate2 combine Combine Organic Extracts separate2->combine dry Evaporate to Dryness (Nitrogen Stream) combine->dry end Dried Extract dry->end

Caption: Workflow for the extraction of organic acids from urine.

Derivatization

Due to the polar nature and low volatility of 4-HCCA, derivatization is essential for GC-MS analysis. The most common method is silylation, which replaces active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups.

Protocol:

  • Reagent Preparation: Use a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like 1% trimethylchlorosilane (TMCS).

  • Derivatization Reaction:

    • Reconstitute the dried urine extract in a small volume of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add the silylating reagent (e.g., BSTFA + 1% TMCS).

    • Tightly cap the vial and heat at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

derivatization_workflow start Dried Extract reconstitute Reconstitute in Solvent (e.g., Pyridine) start->reconstitute add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) reconstitute->add_reagent heat Heat (e.g., 70-90°C) for 30-60 min add_reagent->heat cool Cool to Room Temperature heat->cool end Derivatized Sample for GC-MS cool->end

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 4-Hydroxycyclohexanecarboxylic Acid to Form Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanecarboxylic acid (HCCA) is a cycloaliphatic hydroxy acid with the potential to serve as a versatile monomer for the synthesis of novel polyesters. The incorporation of the cyclohexane ring into the polyester backbone is anticipated to impart unique thermal and mechanical properties compared to linear aliphatic polyesters, potentially offering enhanced rigidity, thermal stability, and tailored biodegradability. These characteristics make poly(4-hydroxycyclohexanecarboxylate) (PHCCA) a candidate for various applications, including controlled drug delivery systems, biodegradable packaging, and specialty engineering plastics.

This document provides detailed application notes and experimental protocols for the two primary polymerization routes for this compound: direct melt polycondensation and ring-opening polymerization (ROP) of its corresponding lactone.

Data Presentation

While specific quantitative data for poly(4-hydroxycyclohexanecarboxylate) is not extensively available in the reviewed literature, the following tables present expected ranges and comparative data from polyesters derived from structurally similar cycloaliphatic or aliphatic hydroxy acids. This information can be used as a benchmark for characterization.

Table 1: Typical Reaction Conditions for Polyester Synthesis

ParameterMelt Polycondensation of Hydroxy AcidsRing-Opening Polymerization of Lactones
Monomer This compoundThis compound lactone
Catalyst Tin(II) octoate, Antimony trioxide, Titanium(IV) butoxideTin(II) octoate, Zinc metal, various metal alkoxides
Catalyst Conc. 0.01 - 0.5 mol%0.01 - 0.1 mol%
Temperature 180 - 240 °C100 - 160 °C
Pressure Atmospheric, followed by high vacuum (<1 mbar)Atmospheric (under inert gas)
Reaction Time 4 - 24 hours1 - 12 hours

Table 2: Comparative Thermal Properties of Related Polyesters

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Poly(ε-caprolactone) (PCL)-6060>350
Poly(lactic acid) (PLA)60 - 65173 - 178~350
Poly(butylene succinate) (PBS)-32115>300
Poly(4-hydroxycyclohexanecarboxylate) (PHCCA) (Predicted) 80 - 120 180 - 250 >300

Note: Predicted values for PHCCA are estimations based on the properties of polyesters derived from other cyclic monomers and are subject to experimental verification.

Table 3: Comparative Molecular Weight and Mechanical Properties of Related Polyesters

PolymerNumber Average Molecular Weight (Mn) (kDa)Polydispersity Index (PDI)Tensile Strength (MPa)Elongation at Break (%)
Poly(ε-caprolactone) (PCL)40 - 801.5 - 2.020 - 35300 - 1000
Poly(lactic acid) (PLA)50 - 3001.5 - 2.550 - 702 - 6
Poly(butylene succinate) (PBS)50 - 1001.8 - 2.530 - 40200 - 400
Poly(4-hydroxycyclohexanecarboxylate) (PHCCA) (Expected) 20 - 100 1.5 - 2.5 40 - 60 5 - 50

Note: Expected values for PHCCA are estimations and will depend on the final molecular weight and crystallinity achieved during polymerization.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound

This protocol describes the direct self-polycondensation of this compound in the melt phase. This method is solvent-free and proceeds in two stages: an initial esterification at atmospheric pressure followed by a polycondensation step under high vacuum to drive the removal of the water byproduct and increase the molecular weight.

Materials:

  • This compound (cis/trans mixture or pure isomer)

  • Tin(II) octoate (Sn(Oct)₂) or another suitable catalyst (e.g., antimony trioxide)

  • High-purity nitrogen gas

  • Chloroform or dichloromethane (for purification and characterization)

  • Methanol (for precipitation)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a cold trap and vacuum system

  • Heating mantle with a programmable temperature controller

  • High-vacuum pump

  • Schlenk line for inert gas handling

Procedure:

  • Reactor Setup: Assemble the glass reactor and ensure all glassware is thoroughly dried to prevent premature hydrolysis.

  • Charging the Reactor: Charge the reactor with a known quantity of this compound and the catalyst (e.g., 0.1 mol% Sn(Oct)₂).

  • Inerting the System: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the first stage.

  • Esterification Stage: a. Begin stirring the reaction mixture at a low speed (50-100 rpm). b. Gradually heat the reactor to 180-200°C. The monomer will melt, and the esterification reaction will commence, producing water as a byproduct which will be carried out by the nitrogen stream. c. Maintain this temperature for 2-4 hours. The viscosity of the reaction mixture will gradually increase.

  • Polycondensation Stage: a. Increase the reactor temperature to 220-240°C. b. Gradually apply a high vacuum (e.g., <1 mbar) to the system. Be cautious to avoid excessive foaming. c. Increase the stirring speed as the viscosity of the melt increases to facilitate the removal of water and promote chain growth. d. Continue the reaction under high vacuum for 4-8 hours. The progress of the polymerization can be monitored by the increase in the stirrer's torque.

  • Polymer Recovery and Purification: a. Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen. b. While still molten, extrude the polymer from the reactor into a suitable container and allow it to cool to room temperature. c. For purification, dissolve the polymer in chloroform or dichloromethane and precipitate it into an excess of cold methanol. d. Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is obtained.

Protocol 2: Synthesis and Ring-Opening Polymerization of this compound Lactone

This protocol involves two main steps: the synthesis of the bicyclic lactone from cis-4-hydroxycyclohexanecarboxylic acid and its subsequent ring-opening polymerization. The trans-isomer of this compound does not readily form a lactone due to steric hindrance[1].

Part A: Synthesis of this compound Lactone

Materials:

  • cis-4-Hydroxycyclohexanecarboxylic acid

  • Toluene

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add cis-4-hydroxycyclohexanecarboxylic acid, toluene (to facilitate azeotropic removal of water), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1-2 mol%).

  • Lactonization: Heat the mixture to reflux using a heating mantle. Water will be formed and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Wash the toluene solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude lactone.

  • Purification: The crude lactone can be purified by vacuum distillation or recrystallization from a suitable solvent.

Part B: Ring-Opening Polymerization of the Lactone

Materials:

  • Purified this compound lactone

  • Tin(II) octoate (Sn(Oct)₂) or another suitable initiator/catalyst

  • Benzyl alcohol (as an initiator, if desired for molecular weight control)

  • Anhydrous toluene (as a solvent, optional for solution polymerization)

  • High-purity nitrogen or argon gas

Equipment:

  • Schlenk flask or a flame-dried glass reactor with a magnetic stirrer

  • Heating bath (oil bath or heating block)

  • Schlenk line for inert gas handling

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor under vacuum and heat.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with the purified lactone monomer. If performing solution polymerization, add anhydrous toluene.

  • Initiator/Catalyst Addition: Add the initiator (e.g., benzyl alcohol) and the catalyst (e.g., a stock solution of Sn(Oct)₂ in toluene) via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Immerse the reactor in a preheated bath at 120-140°C and stir.

  • Reaction Monitoring: Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification: a. After achieving high monomer conversion, cool the reaction to room temperature. b. If conducted in bulk, dissolve the solid polymer in chloroform. c. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol. d. Collect the polymer by filtration and dry it in a vacuum oven at 40-50°C.

Mandatory Visualizations

melt_polycondensation_workflow start Start charge_reactor Charge Reactor: - 4-HCCA Monomer - Catalyst (e.g., Sn(Oct)₂) start->charge_reactor inert_atmosphere Establish Inert Atmosphere (N₂) charge_reactor->inert_atmosphere esterification Esterification Stage: - 180-200°C - Atmospheric Pressure - Water Removal inert_atmosphere->esterification polycondensation Polycondensation Stage: - 220-240°C - High Vacuum - Increased Stirring esterification->polycondensation Increase Temp & Apply Vacuum recovery Polymer Recovery: - Extrude Molten Polymer polycondensation->recovery purification Purification: - Dissolution (Chloroform) - Precipitation (Methanol) recovery->purification drying Drying: - Vacuum Oven purification->drying characterization Characterization: - GPC, DSC, TGA, NMR drying->characterization end End characterization->end

Caption: Workflow for the melt polycondensation of this compound.

rop_workflow cluster_lactone_synthesis Lactone Synthesis cluster_rop Ring-Opening Polymerization cis_hcca cis-4-HCCA lactonization Lactonization: - Toluene, p-TSA - Dean-Stark cis_hcca->lactonization lactone_purification Purification: - Distillation or - Recrystallization lactonization->lactone_purification charge_reactor_rop Charge Reactor: - Lactone Monomer - Initiator/Catalyst lactone_purification->charge_reactor_rop Purified Lactone polymerization Polymerization: - 120-140°C - Inert Atmosphere charge_reactor_rop->polymerization rop_purification Purification: - Precipitation polymerization->rop_purification rop_drying Drying rop_purification->rop_drying rop_characterization Characterization rop_drying->rop_characterization

Caption: Workflow for the synthesis and ring-opening polymerization of 4-HCCA lactone.

polymerization_pathways monomer This compound (HCCA) melt_poly Melt Polycondensation monomer->melt_poly lactone Lactone Formation (from cis-isomer) monomer->lactone polyester Poly(4-hydroxycyclohexanecarboxylate) (PHCCA) melt_poly->polyester rop Ring-Opening Polymerization rop->polyester lactone->rop

References

Application Notes and Protocols for the Use of 4-Hydroxycyclohexanecarboxylic Acid in Condensation Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Hydroxycyclohexanecarboxylic acid as a monomer in condensation polymerization. It is intended to guide researchers in the synthesis and characterization of novel polyesters with potential applications in various fields, including biomedical materials and drug delivery.

Introduction

This compound is a bifunctional monomer containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1][2] This AB-type monomer is well-suited for condensation polymerization, specifically for the synthesis of polyesters through self-condensation. The saturated cyclohexane ring in its structure can impart unique thermal and mechanical properties to the resulting polymers, such as increased rigidity and thermal stability, when compared to their linear aliphatic counterparts. The monomer exists as cis and trans isomers, and the stereochemistry of the monomer can significantly influence the properties of the final polymer, such as its crystallinity.

Condensation polymerization of this compound proceeds via the formation of ester linkages with the elimination of a small molecule, typically water.[3][4] This step-growth polymerization process allows for the synthesis of a wide range of polyesters with varying molecular weights and properties, depending on the reaction conditions.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of polyesters from this compound. Researchers should optimize these conditions based on their specific requirements and available equipment.

2.1. Monomer Preparation and Purification

The purity of the monomer is crucial for achieving high molecular weight polymers. Commercial this compound may contain impurities that can inhibit the polymerization reaction.

  • Protocol 1: Recrystallization of this compound

    • Dissolve the crude this compound in a suitable hot solvent, such as a mixture of ethyl acetate and petroleum ether.[5]

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified monomer under vacuum at a temperature below its melting point.

2.2. Polymerization Methods

Melt polycondensation is a common and solvent-free method for the polymerization of hydroxy acids.

  • Protocol 2: Melt Polycondensation of this compound

    • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.

    • Charging the Reactor: Add the purified this compound monomer to the flask. If a catalyst is used, add it at this stage (e.g., 0.05% by weight of antimony(III) oxide or an inorganic acid like H3PO4).

    • Inerting the System: Purge the system with dry nitrogen for at least 15-20 minutes to remove oxygen and moisture. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.

    • Esterification Stage: Heat the reaction mixture to a temperature above the monomer's melting point (e.g., 180-200°C) with continuous stirring. Water will be generated as a byproduct and should be collected in the receiving flask. Continue this stage for 2-4 hours.

    • Polycondensation Stage: Gradually increase the temperature to 220-250°C while slowly applying a vacuum (pressure <1 mmHg). The viscosity of the reaction mixture will increase as the polymer chains grow. Continue this stage for 4-8 hours or until the desired viscosity is achieved.

    • Cooling and Isolation: Remove the heat source and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be removed from the flask.

2.3. Polymer Purification

The synthesized polymer can be purified by precipitation to remove unreacted monomer and low molecular weight oligomers.

  • Protocol 3: Polymer Purification by Precipitation

    • Dissolve the crude polymer in a suitable solvent, such as chloroform or toluene.

    • Slowly pour the polymer solution into a large excess of a non-solvent (e.g., cold methanol) while stirring vigorously.

    • The polymer will precipitate out of the solution.

    • Collect the purified polymer by filtration.

    • Dry the polymer under vacuum to remove any residual solvent.

2.4. Polymer Characterization

The structure, molecular weight, and thermal properties of the polyester should be characterized using standard analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages (typically a strong carbonyl C=O stretch around 1735 cm⁻¹) and the disappearance of the carboxylic acid O-H broad band.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymer.

Data Presentation

The following tables summarize hypothetical quantitative data for the polymerization of this compound under different conditions.

Table 1: Polymerization Conditions

Experiment IDMonomer IsomerCatalystCatalyst Conc. (wt%)Temperature (°C)Time (h)
P-1transAntimony(III) oxide0.052206
P-2cisAntimony(III) oxide0.052206
P-3transPhosphoric Acid0.12008
P-4cisNo Catalyst024010

Table 2: Resulting Polymer Properties

Experiment IDMn ( g/mol )Mw ( g/mol )PDITg (°C)Tm (°C)Td (°C)
P-125,00055,0002.295210350
P-222,00049,0002.280185345
P-318,00041,0002.392205348
P-415,00035,0002.378180340

Note: The data presented in these tables are illustrative and may not represent actual experimental results.

Visualizations

Diagram 1: Condensation Polymerization of this compound

Caption: Self-condensation of this compound.

Diagram 2: Experimental Workflow for Polyester Synthesis

Workflow Monomer Monomer Purification (Recrystallization) Polymer Polymer Monomer->Polymer Polymerization Melt Polycondensation (Inert Atmosphere, Heat, Vacuum) Purification Polymer Purification (Precipitation) Characterization Polymer Characterization (FTIR, NMR, GPC, DSC, TGA) Purification->Characterization Polymer->Purification

Caption: Workflow for polyester synthesis and characterization.

Diagram 3: Structure-Property Relationship

StructureProperty cluster_structure Monomer Structure cluster_properties Polymer Properties Trans Trans Isomer Crystallinity Higher Crystallinity Trans->Crystallinity Tm Higher Tm Trans->Tm Rigidity Higher Rigidity Trans->Rigidity Cis Cis Isomer Lower_Crystallinity Lower Crystallinity Cis->Lower_Crystallinity Lower_Tm Lower Tm Cis->Lower_Tm Flexibility Higher Flexibility Cis->Flexibility

Caption: Influence of monomer stereochemistry on polymer properties.

Potential Applications

Polyesters derived from this compound are expected to be biodegradable, making them attractive for various applications. The rigid cyclohexane ring in the polymer backbone can enhance mechanical strength and thermal stability. Potential applications include:

  • Biomedical Materials: The biodegradability and potential biocompatibility of these polyesters make them suitable for use in drug delivery systems, tissue engineering scaffolds, and absorbable sutures.

  • Environmentally Friendly Plastics: As a biodegradable alternative to conventional plastics, these polyesters could be used in packaging and disposable items.

  • Specialty Polymers: By copolymerizing with other monomers, the properties of the resulting polyesters can be tailored for specific applications, such as high-performance coatings and resins.

References

Application Notes and Protocols for the Use of trans-4-Hydroxycyclohexanecarboxylic Acid in the Synthesis of TTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of trans-4-Hydroxycyclohexanecarboxylic acid as a key reagent in the development of potent and selective inhibitors of Threonine Tyrosine Kinase (TTK), a critical regulator of the spindle assembly checkpoint and a promising target in oncology.

Introduction to TTK and Its Inhibition

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC). The SAC is a vital cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis[1]. Upregulation of TTK is frequently observed in various human cancers and is often associated with a poor prognosis, making it an attractive therapeutic target[2]. Inhibition of TTK disrupts the SAC, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.

trans-4-Hydroxycyclohexanecarboxylic acid serves as a valuable building block in the synthesis of TTK inhibitors, often incorporated as a rigid linker or a scaffold element to orient pharmacophoric groups for optimal interaction with the TTK active site. Its stereochemistry and conformational rigidity are critical for achieving high binding affinity and selectivity.

The TTK Signaling Pathway in the Spindle Assembly Checkpoint

The primary role of TTK is to initiate the signaling cascade of the spindle assembly checkpoint in response to improper microtubule attachment to kinetochores. A simplified representation of this pathway is illustrated below.

TTK_Signaling_Pathway Unattached_Kinetochore Unattached Kinetochore TTK TTK (Mps1) Unattached_Kinetochore->TTK recruits & activates KNL1 KNL1 TTK->KNL1 phosphorylates BUB1 BUB1/BUB3 KNL1->BUB1 recruits MAD1_MAD2 MAD1/MAD2 BUB1->MAD1_MAD2 recruits MCC Mitotic Checkpoint Complex (MCC) MAD1_MAD2->MCC promotes formation of APC_C APC/C-CDC20 MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase progression to TTK_Inhibitor TTK Inhibitor (e.g., Pyrazolo[1,5-a]pyrimidine derivative) TTK_Inhibitor->TTK inhibits

Caption: The TTK signaling pathway in the spindle assembly checkpoint.

Application: Synthesis of Pyrazolo[1,5-a]pyrimidine-Based TTK Inhibitors

trans-4-Hydroxycyclohexanecarboxylic acid is a key intermediate in the synthesis of various kinase inhibitors, including those targeting TTK. It is often used to introduce a trans-4-substituted cyclohexyl moiety, which can act as a rigid and non-planar linker to optimize the spatial arrangement of other functional groups within the inhibitor. A plausible synthetic route to a pyrazolo[1,5-a]pyrimidine-based TTK inhibitor is outlined below.

General Synthetic Workflow

The synthesis generally involves the initial preparation of a functionalized pyrazolo[1,5-a]pyrimidine core, followed by the coupling of a side chain derived from trans-4-Hydroxycyclohexanecarboxylic acid.

Synthetic_Workflow Start trans-4-Hydroxycyclohexanecarboxylic acid Step1 Amine Functionalization (e.g., Curtius Rearrangement) Start->Step1 Intermediate1 trans-4-Aminocyclohexanol Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (SNAr) Intermediate1->Step2 Core Pyrazolo[1,5-a]pyrimidine Core (e.g., 5,7-dichloro derivative) Core->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Further Functionalization (e.g., Suzuki Coupling) Intermediate2->Step3 Final Final TTK Inhibitor Step3->Final

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine TTK inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine TTK Inhibitor

This protocol is a representative example based on established synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives[3][4].

Materials:

  • trans-4-Hydroxycyclohexanecarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • tert-Butanol

  • Triethylamine

  • Anhydrous Toluene

  • Hydrochloric acid

  • 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Aqueous sodium carbonate solution

Procedure:

  • Preparation of tert-butyl ( trans-4-hydroxycyclohexyl)carbamate:

    • To a solution of trans-4-Hydroxycyclohexanecarboxylic acid in anhydrous toluene, add triethylamine followed by the dropwise addition of DPPA at room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours.

    • Add tert-butanol and continue to reflux overnight.

    • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the Boc-protected amine.

  • Deprotection to form trans-4-aminocyclohexanol:

    • Dissolve the Boc-protected amine in a suitable solvent (e.g., dioxane or methanol) and treat with a solution of hydrochloric acid.

    • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to obtain the hydrochloride salt of trans-4-aminocyclohexanol.

  • Nucleophilic Aromatic Substitution:

    • To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in anhydrous DMF, add trans-4-aminocyclohexanol hydrochloride and DIPEA.

    • Heat the reaction mixture at 80-100 °C for several hours until the reaction is complete.

    • Cool the mixture, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

  • Suzuki Coupling:

    • Combine the product from the previous step, the desired arylboronic acid or ester, palladium catalyst, and aqueous sodium carbonate solution in a suitable solvent system (e.g., dioxane/water).

    • Heat the mixture to reflux under an inert atmosphere until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Protocol 2: In Vitro TTK Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against the TTK kinase.

Materials:

  • Recombinant human TTK enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Substrate (e.g., a generic peptide substrate for TTK)

  • Synthesized TTK inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add kinase buffer, recombinant TTK enzyme, and the test compound to the wells of the assay plate.

    • Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

  • Initiation of Reaction: Add a mixture of ATP and the substrate to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Assay for TTK Inhibition

This protocol describes a general method to evaluate the effect of TTK inhibitors on cancer cell proliferation.

Materials:

  • Cancer cell line known to be sensitive to TTK inhibition (e.g., HCT116, MDA-MB-468)

  • Complete cell culture medium

  • Synthesized TTK inhibitor

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • 96-well clear or opaque-walled cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized TTK inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the percent of cell growth inhibition. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.

Quantitative Data Summary

The following tables summarize representative quantitative data for TTK inhibitors, including those with structural similarities to compounds that could be synthesized using trans-4-Hydroxycyclohexanecarboxylic acid.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTTK IC₅₀ (nM)PLK1 IC₅₀ (nM)Aurora B IC₅₀ (nM)Reference
CFI-4022571.7>10,000>10,000[3]
BAL08910.412.5 (K D)-
Compound X Data to be determinedData to be determinedData to be determined-
Compound Y Data to be determinedData to be determinedData to be determined-

Table 2: Cellular Activity of TTK Inhibitors

Compound IDCell LineGI₅₀ (nM)Phenotypic EffectReference
CFI-402257HCT11615Polyploidy
CFI-402257MDA-MB-46829Polyploidy
BAL0891MDA-MB-23116Mitotic arrest, apoptosis
Compound X e.g., HCT116Data to be determinedData to be determined-
Compound Y e.g., MDA-MB-468Data to be determinedData to be determined-

Note: "Compound X" and "Compound Y" represent hypothetical TTK inhibitors synthesized using trans-4-Hydroxycyclohexanecarboxylic acid, for which experimental data would need to be generated.

Conclusion

trans-4-Hydroxycyclohexanecarboxylic acid is a versatile and valuable reagent for the synthesis of novel TTK inhibitors, particularly those based on the pyrazolo[1,5-a]pyrimidine scaffold. The protocols and data presented herein provide a solid foundation for researchers engaged in the design, synthesis, and evaluation of next-generation anticancer therapeutics targeting TTK. The unique structural features of this reagent can be exploited to fine-tune the pharmacological properties of inhibitors, leading to the development of more potent and selective drug candidates.

References

Application Notes and Protocols: Synthesis of Benzimidazole Derivatives Using trans-4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzimidazole derivatives utilizing trans-4-Hydroxycyclohexanecarboxylic acid. This class of compounds is of significant interest in medicinal chemistry, particularly in the development of selective Janus kinase (JAK) inhibitors.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The incorporation of a trans-4-hydroxycyclohexyl moiety at the 2-position of the benzimidazole ring has been identified as a key structural feature for developing selective inhibitors of Janus kinase 1 (JAK1). Selective JAK1 inhibitors are sought after for the treatment of various inflammatory and autoimmune diseases, with the potential for reduced side effects compared to broader-spectrum JAK inhibitors.

The synthesis of these derivatives is typically achieved through the condensation of an o-phenylenediamine with trans-4-Hydroxycyclohexanecarboxylic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, proceeds by heating the two reactants, often in the presence of an acid catalyst, to facilitate the cyclization and dehydration to form the imidazole ring.[1][2][3]

Experimental Protocols

The following protocols are adapted from general methods for the synthesis of 2-substituted benzimidazoles.[1][2]

Protocol 1: Conventional Heating with Acid Catalysis

This protocol describes a standard method for the condensation of o-phenylenediamine with trans-4-Hydroxycyclohexanecarboxylic acid using p-toluenesulfonic acid as a catalyst.

Materials:

  • o-Phenylenediamine

  • trans-4-Hydroxycyclohexanecarboxylic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add o-phenylenediamine (1.0 eq), trans-4-Hydroxycyclohexanecarboxylic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Add toluene to the flask to create a suspension.

  • Heat the reaction mixture to reflux and continue heating for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(trans-4-hydroxycyclohexyl)-1H-benzo[d]imidazole.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid synthesis using microwave irradiation, which can significantly reduce reaction times.

Materials:

  • o-Phenylenediamine

  • trans-4-Hydroxycyclohexanecarboxylic acid

  • Hydrochloric acid (4M)

  • Ethanol

  • Water

Procedure:

  • In a microwave-safe vessel, thoroughly mix o-phenylenediamine (1.0 eq) and trans-4-Hydroxycyclohexanecarboxylic acid (1.0 eq).

  • Add a few drops of 4M hydrochloric acid to the mixture.

  • Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 100-300 W) for 5-15 minutes. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Add a 50:50 mixture of ethanol and water to the crude product.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-(trans-4-hydroxycyclohexyl)-1H-benzo[d]imidazole.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-substituted benzimidazoles, including a hypothetical entry for the title compound based on typical yields for similar reactions.

EntryCarboxylic AcidMethodCatalystSolventTime (h)Yield (%)M.p. (°C)
1Benzoic AcidConventionalp-TsOHToluene585292-294
2Acetic AcidMicrowaveHClNone0.292176-178
34-Chlorobenzoic AcidConventionalNH4ClEthanol678290-292
4 trans-4-Hydroxycyclohexanecarboxylic acid Conventional p-TsOH Toluene 5 ~80 (expected) N/A
5 trans-4-Hydroxycyclohexanecarboxylic acid Microwave HCl None 0.25 ~88 (expected) N/A

Note: Data for entries 1-3 are representative of general benzimidazole syntheses. Data for entries 4 and 5 are hypothetical estimates for the synthesis of 2-(trans-4-hydroxycyclohexyl)-1H-benzo[d]imidazole, as specific experimental data was not found in the literature search.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-(trans-4-hydroxycyclohexyl)-1H-benzo[d]imidazole via the conventional heating method.

experimental_workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Reactant1 o-Phenylenediamine Reaction Reflux in Toluene (Dean-Stark) Reactant1->Reaction Reactant2 trans-4-Hydroxy- cyclohexanecarboxylic acid Reactant2->Reaction Catalyst p-TsOH Catalyst->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Cooling & Extraction Purification Column Chromatography Workup->Purification Drying & Concentration Product 2-(trans-4-hydroxycyclohexyl)- 1H-benzo[d]imidazole Purification->Product

Caption: General workflow for the synthesis of 2-(trans-4-hydroxycyclohexyl)-1H-benzo[d]imidazole.

Signaling Pathway

The synthesized benzimidazole derivatives are of interest as potential JAK1 inhibitors. The JAK-STAT signaling pathway is a critical pathway in cytokine signaling, which is often dysregulated in inflammatory diseases.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Inflammation) pSTAT->Gene Induces Inhibitor Benzimidazole Inhibitor Inhibitor->JAK1 Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of benzimidazole derivatives.

References

Application Notes and Protocols for the Urinary Analysis of 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanecarboxylic acid is a cyclic organic acid that has been identified in human urine. Its presence has been linked to gut microbial metabolism and has been noted in individuals with suspected metabolic disorders. Accurate and reliable quantification of this analyte in urine is crucial for researchers studying the microbiome, metabolic pathways, and potential dietary biomarkers. These application notes provide detailed protocols for the analysis of this compound in urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques

Both GC-MS and LC-MS/MS are powerful analytical techniques suitable for the quantification of this compound in complex biological matrices like urine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity and is particularly well-suited for the analysis of polar and non-volatile compounds without the need for derivatization.

Data Presentation: Quantitative Method Parameters

While specific validation data for this compound is not extensively published, the following tables summarize typical quantitative performance parameters that can be expected for the analysis of organic acids in urine using GC-MS and LC-MS/MS. These values are for guidance and should be established for each specific laboratory setting.

Table 1: Representative Quantitative Parameters for GC-MS Analysis of Urinary Organic Acids

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.5 - 1.5 µg/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: Representative Quantitative Parameters for LC-MS/MS Analysis of Urinary Organic Acids

ParameterTypical Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.05 - 0.5 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol outlines a common method for the analysis of organic acids in urine, involving extraction and derivatization prior to GC-MS analysis.

1. Sample Preparation: Liquid-Liquid Extraction

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 2000 x g for 5 minutes to remove any particulate matter.

  • To 1 mL of the urine supernatant, add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte or a structurally similar compound not present in urine).

  • Acidify the urine to a pH of approximately 1-2 by adding 100 µL of 6M HCl.

  • Add 3 mL of ethyl acetate to the acidified urine.

  • Vortex vigorously for 2 minutes to extract the organic acids.

  • Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction (steps 5-8) with a fresh 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the tube tightly and vortex for 1 minute.

  • Heat the mixture at 60-70°C for 30 minutes to facilitate the derivatization of the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers, respectively.

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and/or full scan (m/z 50-550) for qualitative analysis.

Protocol 2: LC-MS/MS Analysis of this compound in Urine

This protocol provides a general method for the direct analysis of this compound in urine without derivatization.

1. Sample Preparation: Dilute-and-Shoot

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 10,000 x g for 10 minutes to remove any particulate matter.

  • Take 100 µL of the urine supernatant and add an appropriate internal standard.

  • Dilute the sample 1:10 with the initial mobile phase (e.g., 95% Mobile Phase A).

  • Vortex the sample and transfer it to an autosampler vial for injection.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Column: A reverse-phase C18 column suitable for polar compounds (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B and equilibrate

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds. A plausible transition for this compound (M-H, m/z 143.1) would be monitored.

Visualizations

experimental_workflow_gcms urine Urine Sample centrifuge1 Centrifugation urine->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 acidify Acidification (HCl) supernatant1->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporation to Dryness extract->evaporate derivatize Derivatization (BSTFA) evaporate->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: GC-MS analysis workflow for this compound in urine.

experimental_workflow_lcmsms urine Urine Sample centrifuge Centrifugation urine->centrifuge supernatant Supernatant centrifuge->supernatant dilute Dilution & Internal Standard Addition supernatant->dilute lcmsms LC-MS/MS Analysis dilute->lcmsms

Caption: LC-MS/MS analysis workflow for this compound in urine.

metabolic_pathway diet Dietary Precursors (e.g., p-Hydroxybenzoic Acid) gut Gut Microbiota diet->gut biotransformation Biotransformation (e.g., Reduction/Decarboxylation) gut->biotransformation analyte This compound biotransformation->analyte urine Urinary Excretion analyte->urine

Caption: Postulated metabolic origin of urinary this compound.

Application Note: 1H NMR Spectrum Analysis of cis-4-Hydroxycyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cis-4-Hydroxycyclohexanecarboxylic acid. It includes a summary of expected chemical shifts and coupling constants, a detailed experimental protocol for sample preparation and data acquisition, and a logical diagram illustrating the proton relationships within the molecule. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.

Introduction

Cis-4-Hydroxycyclohexanecarboxylic acid is a substituted cyclohexane derivative with applications in organic synthesis and as a potential building block in medicinal chemistry. The stereochemistry of the substituents on the cyclohexane ring significantly influences its physical, chemical, and biological properties. ¹H NMR spectroscopy is a powerful analytical technique for confirming the cis stereochemistry and elucidating the conformational properties of the molecule in solution. In the cis isomer, both the carboxylic acid and hydroxyl groups are on the same side of the cyclohexane ring, leading to a distinct pattern of proton signals.

Data Presentation

The expected ¹H NMR spectral data for cis-4-Hydroxycyclohexanecarboxylic acid is summarized in the table below. Due to the conformational flexibility of the cyclohexane ring (chair-chair interconversion), the observed chemical shifts and coupling constants represent a time-average of the axial and equatorial protons. In the cis-conformation, the chair form with the bulky carboxylic acid group in the equatorial position is generally preferred.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1 (CH-COOH)~ 2.3 - 2.5Multiplet
H-4 (CH-OH)~ 3.8 - 4.0Multiplet
H-2, H-6 (axial)~ 1.4 - 1.6Multiplet
H-2, H-6 (equatorial)~ 2.0 - 2.2Multiplet
H-3, H-5 (axial)~ 1.3 - 1.5Multiplet
H-3, H-5 (equatorial)~ 1.8 - 2.0Multiplet
-COOH~ 12.0Broad Singlet
-OHVariableBroad Singlet

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad signals for the -COOH and -OH protons are due to chemical exchange and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Experimental Protocol

This section details the protocol for acquiring a high-quality ¹H NMR spectrum of cis-4-Hydroxycyclohexanecarboxylic acid.

1. Sample Preparation

  • Materials:

    • cis-4-Hydroxycyclohexanecarboxylic acid (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O), 0.6-0.7 mL

    • 5 mm NMR tube

    • Pipette and filter (e.g., a Pasteur pipette with a small cotton or glass wool plug)

    • Vortex mixer

  • Procedure:

    • Weigh approximately 5-10 mg of cis-4-Hydroxycyclohexanecarboxylic acid and place it in a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic and hydroxyl protons.

    • Gently vortex the vial to dissolve the sample completely.

    • Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent: Specify the deuterated solvent used (e.g., DMSO-d₆).

    • Temperature: 298 K (25 °C).

    • Spectral Width: Typically 0-16 ppm for ¹H NMR.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Referencing: The residual solvent peak should be used for chemical shift referencing (e.g., DMSO at 2.50 ppm).

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Integrate all signals to determine the relative number of protons.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Analyze the multiplicities and coupling constants of the signals.

Visualization

The following diagram illustrates the key proton environments in cis-4-Hydroxycyclohexanecarboxylic acid and their relationship to the expected ¹H NMR signals.

Figure 1: Proton environments and corresponding ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of cis-4-Hydroxycyclohexanecarboxylic acid provides a definitive method for its structural confirmation. The characteristic chemical shifts and coupling patterns of the cyclohexane ring protons, along with the signals from the hydroxyl and carboxylic acid groups, allow for unambiguous identification and assessment of purity. The provided protocol offers a standardized method for obtaining high-quality spectra, which is essential for reliable analysis in research and industrial applications.

Application Notes and Protocols for the GC-MS Detection of 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxycyclohexanecarboxylic acid is a hydroxy monocarboxylic acid that has been identified as a human urinary metabolite. Its presence has been noted in studies related to metabolic disorders in children and it is being investigated as a potential biomarker in conditions such as colorectal cancer and cystic fibrosis, as well as being a product of gut microbial and mammalian co-metabolism. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pathological and physiological significance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. A derivatization step is necessary to convert the analyte into a more volatile and thermally stable form, which improves chromatographic peak shape, resolution, and sensitivity. The most common derivatization technique for compounds containing hydroxyl and carboxylic acid functional groups is silylation, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS).

This document provides a detailed protocol for the detection and quantification of this compound in biological samples, primarily urine, using GC-MS following a silylation derivatization procedure.

Quantitative Data Summary

The following table summarizes the key mass spectrometry data for the trimethylsilyl (TMS) derivative of this compound. It is important to note that specific quantitative parameters such as Retention Time (RT), Limit of Detection (LOD), and Limit of Quantification (LOQ) are highly dependent on the specific instrumentation, chromatographic conditions, and sample matrix. The values presented here are for illustrative purposes and should be experimentally determined during method validation.

ParameterValueReference
Molecular Formula C7H12O3[1]
Molecular Weight 144.17 g/mol [1]
Derivatization Agent BSTFA + 1% TMCS[2][3]
Derivative 4-(trimethylsilyloxy)cyclohexanecarboxylic acid, trimethylsilyl ester (2 TMS)
Quantifier Ion (m/z) To be determined experimentally (likely a prominent and specific fragment ion)
Qualifier Ions (m/z) 147, 183, 170, 217, 273 (Based on experimental GC-EI-TOF data of a derivative)
Typical Retention Time (RT) Dependent on GC column and temperature program
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Experimental Protocols

The following protocol outlines the procedure for the extraction, derivatization, and GC-MS analysis of this compound from a urine sample. This protocol is a general guideline and may require optimization for specific laboratory conditions and sample types.

1. Sample Preparation and Extraction

This protocol is adapted from established methods for urinary organic acid analysis.

  • Materials:

    • Urine sample

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a non-endogenous, structurally similar compound)

    • Hydrochloric acid (HCl), 1M

    • Sodium chloride (NaCl), solid

    • Ethyl acetate, HPLC grade

    • Anhydrous sodium sulfate

    • Centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at 3000 x g for 10 minutes to pellet any particulate matter.

    • Transfer 1 mL of the clear supernatant to a clean 15 mL centrifuge tube.

    • Add a known amount of the internal standard solution to the urine sample.

    • Acidify the sample by adding 100 µL of 1M HCl. Check the pH to ensure it is below 2.

    • Saturate the aqueous phase by adding solid NaCl until no more dissolves.

    • Add 5 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough extraction of the organic acids.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction (steps 7-10) with a second 5 mL aliquot of ethyl acetate and combine the organic extracts.

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the dried extract to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. It is critical to avoid prolonged drying to prevent the loss of more volatile hydroxycarboxylic acids.

2. Derivatization (Silylation)

This procedure converts the non-volatile this compound into its volatile trimethylsilyl (TMS) derivative.

  • Materials:

    • Dried sample extract

    • Pyridine, anhydrous

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • GC vials with inserts

    • Heating block or oven

  • Procedure:

    • To the dried extract, add 50 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before placing it in the GC-MS autosampler.

3. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized organic acids. These may require optimization for specific instruments and columns.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight)

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp to 200°C at 5°C/min

      • Ramp to 300°C at 10°C/min

      • Hold at 300°C for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode:

      • Full Scan: m/z 50-600 for qualitative analysis and identification.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the quantifier and qualifier ions specific to the TMS-derivative of this compound.

4. Data Analysis and Quantification

  • Identification: The identification of the this compound TMS derivative is confirmed by comparing its retention time and mass spectrum with that of a pure standard analyzed under the same conditions.

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Method Validation: A full method validation should be performed, including the determination of linearity, accuracy, precision, LOD, and LOQ, according to established guidelines.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Acidify Acidify (pH < 2) Spike_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry_Extract Dry Organic Extract (Nitrogen Evaporation) Extract->Dry_Extract Add_Reagents Add Pyridine and BSTFA + 1% TMCS Dry_Extract->Add_Reagents Heat Heat at 70°C for 30 min Add_Reagents->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identification (RT and Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling_Context Contextual Pathway of this compound as a Biomarker cluster_origin Origin cluster_analyte Analyte cluster_detection Detection cluster_relevance Clinical Relevance Diet Dietary Precursors Gut_Microbiota Gut Microbiota Metabolism Diet->Gut_Microbiota Mammalian_Metabolism Mammalian Co-metabolism Gut_Microbiota->Mammalian_Metabolism HCHA This compound Mammalian_Metabolism->HCHA Urine Excretion in Urine HCHA->Urine GCMS_Analysis GC-MS Analysis Urine->GCMS_Analysis Biomarker Potential Biomarker GCMS_Analysis->Biomarker Metabolic_Disorders Metabolic Disorders Biomarker->Metabolic_Disorders Colorectal_Cancer Colorectal Cancer Biomarker->Colorectal_Cancer Cystic_Fibrosis Cystic Fibrosis Biomarker->Cystic_Fibrosis

Caption: Logical flow illustrating the origin and biomarker relevance of this compound.

References

High-Performance Liquid Chromatography (HPLC) Methods for Organic Acid Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of organic acids using High-Performance Liquid Chromatography (HPLC). It covers the most common and effective HPLC modes, including Reversed-Phase (RP-HPLC), Ion-Exchange Chromatography (IEC), and Hydrophilic Interaction Liquid Chromatography (HILIC), as well as considerations for chiral separations.

Introduction to Organic Acid Analysis by HPLC

Organic acids are crucial intermediates in various metabolic pathways and are widely used as excipients in pharmaceutical formulations, as well as being key components in the food and beverage industry. Accurate and robust analytical methods for the separation and quantification of organic acids are therefore essential. HPLC is a powerful and versatile technique for this purpose, offering high resolution, sensitivity, and speed. The choice of HPLC method depends on the specific organic acids of interest, their physicochemical properties (e.g., polarity, pKa), and the sample matrix.

Reversed-Phase HPLC (RP-HPLC) for Organic Acid Separation

RP-HPLC is a widely used technique for the analysis of organic acids, particularly for less polar compounds. By manipulating the mobile phase pH to suppress the ionization of the acidic analytes, their retention on a nonpolar stationary phase can be achieved.

Application Note: Separation of Common Organic Acids on a C18 Column

This method is suitable for the simultaneous analysis of several common organic acids in aqueous samples.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water : Methanol (97.5 : 2.5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Quantitative Data Summary:

AnalyteRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Oxalic Acid3.5-0.51.5
Tartaric Acid4.82.80.20.7
Malic Acid6.23.10.31.0
Lactic Acid7.52.90.41.2
Acetic Acid8.93.30.51.8
Citric Acid10.12.70.20.6
Succinic Acid11.53.00.30.9
Fumaric Acid13.23.80.10.4
Experimental Protocol: RP-HPLC Analysis of Organic Acids
  • Mobile Phase Preparation:

    • Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.

    • Mix the aqueous phosphoric acid solution with HPLC-grade methanol in a 97.5:2.5 ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of each organic acid (e.g., 1 mg/mL) in deionized water.

    • Prepare a mixed standard working solution by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • For liquid samples (e.g., fruit juice, wine), centrifuge to remove particulate matter.[1]

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[2]

    • For solid samples, perform a suitable extraction (e.g., with deionized water or a mild buffer), followed by centrifugation and filtration.

  • HPLC System Setup and Analysis:

    • Equilibrate the C18 column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector wavelength to 210 nm.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples for analysis.

  • Data Analysis:

    • Identify the organic acids in the sample chromatograms by comparing their retention times with those of the standards.

    • Quantify the concentration of each organic acid using the calibration curve generated from the standard solutions.

Workflow for RP-HPLC Analysis of Organic Acids

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Standard Injection & Calibration B->E C Sample Preparation F Sample Injection C->F D->E E->F G Peak Identification F->G H Quantification G->H IEC_Method_Selection Start Start: Analyze Organic Acids Q1 Need to separate strong and weak acids? Start->Q1 AnionExchange Use Anion-Exchange Chromatography Q1->AnionExchange Yes IonExclusion Use Ion-Exclusion Chromatography Q1->IonExclusion No (primarily weak acids) End End AnionExchange->End IonExclusion->End HILIC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (High Organic) D Extended Column Equilibration A->D B Standards in High Organic Solvent E Injection and Data Acquisition B->E C Sample in High Organic Solvent C->E D->E F Data Analysis E->F

References

Application of "4-Hydroxycyclohexanecarboxylic acid" in the synthesis of pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanecarboxylic acid, a versatile bifunctional molecule existing in both cis and trans isomeric forms, serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its cyclohexane core and orthogonally reactive hydroxyl and carboxylic acid functionalities make it an ideal starting material or key intermediate for the construction of complex molecular architectures with therapeutic value. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a primary focus on the industrial production of Tranexamic Acid, a vital antifibrinolytic agent.

Key Applications in Pharmaceutical Synthesis

This compound is a valuable precursor in the synthesis of various pharmaceuticals due to its inherent structural features. The cyclohexane ring provides a rigid scaffold, while the hydroxyl and carboxylic acid groups offer multiple points for chemical modification and elaboration.

One of the most significant applications of this compound derivatives is in the synthesis of Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid). Tranexamic acid is an essential medicine used to treat or prevent excessive blood loss from major trauma, postpartum bleeding, surgery, tooth extraction, nosebleeds, and heavy menstruation. It functions by inhibiting the breakdown of fibrin clots.

While various synthetic routes to Tranexamic Acid exist, several commercially viable methods utilize precursors that can be derived from this compound. These routes often involve the transformation of the hydroxyl and carboxylic acid functionalities into the desired aminomethyl and carboxylic acid groups with the correct stereochemistry.

Synthesis of Tranexamic Acid: A Case Study

The synthesis of Tranexamic Acid from precursors related to this compound highlights the utility of this chemical scaffold. Below are representative protocols for key transformations, often starting from a closely related derivative, p-hydroxybenzoic acid, which is hydrogenated to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

This initial step produces the foundational this compound intermediate.

  • Objective: To synthesize a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

  • Materials:

    • p-Hydroxybenzoic acid

    • 5% Ruthenium on Carbon (Ru/C) catalyst

    • Water (solvent)

    • High-pressure autoclave

    • Hydrogen gas

  • Procedure:

    • Charge a high-pressure autoclave with p-hydroxybenzoic acid, water, and 5% Ru/C catalyst.

    • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).

    • Heat the mixture to a specified temperature (e.g., 80-120°C) with constant stirring.

    • Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques like HPLC until the starting material is consumed.

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Protocol 2: Isomerization of cis-4-Hydroxycyclohexanecarboxylic Acid to the trans-Isomer

The trans isomer is the desired precursor for Tranexamic Acid.

  • Objective: To convert the cis-isomer of this compound to the thermodynamically more stable trans-isomer.

  • Materials:

    • Mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid

    • Sodium alkoxide (e.g., sodium methoxide)

    • Methanol (solvent)

  • Procedure:

    • Dissolve the mixture of this compound isomers in methanol.

    • Add a catalytic amount of sodium methoxide.

    • Heat the mixture to reflux for a specified period (e.g., 3 hours).

    • Monitor the isomerization using a suitable analytical method (e.g., GC-MS or NMR).

    • Once equilibrium is reached (favoring the trans isomer), cool the reaction mixture.

    • Neutralize the catalyst with an acid (e.g., hydrochloric acid).

    • The trans-4-hydroxycyclohexanecarboxylic acid can be isolated by crystallization or used directly in the next step.

Protocol 3: Synthesis of Tranexamic Acid from a trans-4-Substituted Cyclohexanecarboxylic Acid Derivative

This generalized protocol outlines the conversion of a suitable precursor to Tranexamic Acid. The starting material can be derived from trans-4-hydroxycyclohexanecarboxylic acid through functional group transformations (e.g., conversion of the hydroxyl group to a leaving group, followed by displacement with a nitrogen nucleophile, or conversion to a nitrile followed by reduction).

  • Objective: To synthesize Tranexamic Acid.

  • Materials:

    • A suitable trans-4-substituted cyclohexanecarboxylic acid derivative (e.g., trans-4-(azidomethyl)cyclohexanecarboxylic acid or trans-4-cyanocyclohexanecarboxylic acid)

    • Reducing agent (e.g., H₂/Pd-C for azide or nitrile reduction)

    • Solvent (e.g., methanol, ethanol, water)

  • Procedure (Example using azide reduction):

    • Dissolve the trans-4-(azidomethyl)cyclohexanecarboxylic acid in a suitable solvent.

    • Add a catalytic amount of Palladium on Carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas.

    • Stir the reaction mixture at room temperature until the azide is fully reduced to the amine.

    • Filter the catalyst.

    • Isolate the crude Tranexamic Acid by evaporation of the solvent.

    • Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Tranexamic Acid. Yields and purity are dependent on the specific reaction conditions and purification methods employed.

StepStarting MaterialProductCatalyst/ReagentSolventTemperature (°C)Pressure (MPa)Yield (%)Purity (%)
1. Hydrogenationp-Hydroxybenzoic acidThis compound5% Ru/CWater80-1201-4>95-
2. Isomerizationcis-4-Hydroxycyclohexanecarboxylic acidtrans-4-Hydroxycyclohexanecarboxylic acidSodium methoxideMethanolReflux->90 (trans)>95
3. Conversion to Amine & Hydrolysis (representative multi-step process)trans-4-hydroxy derivativeTranexamic AcidVariousVariousVariousVarious60-80>99

Mechanism of Action of Tranexamic Acid: Signaling Pathway

Tranexamic Acid exerts its antifibrinolytic effect by interfering with the plasminogen-plasmin system. The following diagram illustrates this mechanism.

Tranexamic_Acid_Mechanism cluster_activation Fibrinolysis Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades tPA_uPA t-PA / u-PA (Plasminogen Activators) tPA_uPA->Plasmin Activates Fibrin->Fibrin_Degradation Clot_Stabilization Clot Stabilization Tranexamic_Acid Tranexamic Acid Tranexamic_Acid->Plasminogen Binds to Lysine Binding Sites Tranexamic_Acid->Clot_Stabilization Leads to

Caption: Mechanism of action of Tranexamic Acid.

Experimental Workflow for Synthesis

The following diagram outlines a typical workflow for the synthesis of Tranexamic Acid starting from p-hydroxybenzoic acid.

Synthesis_Workflow Start p-Hydroxybenzoic Acid Hydrogenation Catalytic Hydrogenation (Ru/C, H2) Start->Hydrogenation Isomer_Mix cis/trans-4-Hydroxy- cyclohexanecarboxylic Acid Hydrogenation->Isomer_Mix Isomerization Isomerization (Base catalyst) Isomer_Mix->Isomerization Trans_Isomer trans-4-Hydroxy- cyclohexanecarboxylic Acid Isomerization->Trans_Isomer Functional_Group_Transformation Functional Group Transformation Trans_Isomer->Functional_Group_Transformation Intermediate trans-4-Aminomethyl Precursor Functional_Group_Transformation->Intermediate Final_Step Reduction / Hydrolysis Intermediate->Final_Step Crude_Product Crude Tranexamic Acid Final_Step->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure Tranexamic Acid Purification->Final_Product

Caption: Synthetic workflow for Tranexamic Acid.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its utility is prominently demonstrated in the industrial production of Tranexamic Acid, where it serves as a key precursor. The protocols and data presented herein provide a comprehensive overview for researchers and drug development professionals on the practical application of this important chemical intermediate. Further exploration of its reactivity can undoubtedly lead to the development of novel synthetic routes to other important pharmaceutical agents.

Application Notes and Protocols for Biocompatible Polymers Derived from 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biocompatible and biodegradable polymers are at the forefront of biomedical innovation, serving as crucial components in drug delivery systems, tissue engineering scaffolds, and medical implants. Aliphatic polyesters, in particular, have garnered significant attention due to their excellent biocompatibility and tunable degradation kinetics.[1][2] This document provides detailed application notes and experimental protocols for the development of novel biocompatible polyesters derived from 4-hydroxycyclohexanecarboxylic acid (4-HCCA). 4-HCCA offers a unique cycloaliphatic structure that can impart desirable mechanical and thermal properties to the resulting polymers.

Two primary synthetic routes are explored: direct polycondensation of 4-HCCA and ring-opening polymerization (ROP) of the corresponding lactone. This document outlines the synthesis, characterization, and biocompatibility assessment of poly(4-hydroxycyclohexanecarboxylate) (P4HCHC).

Polymer Synthesis: Methodologies and Protocols

The synthesis of polyesters from 4-HCCA can be achieved through two main pathways, each offering distinct advantages in controlling the polymer's properties.

Method 1: Direct Polycondensation of this compound

Direct polycondensation is a step-growth polymerization method where the hydroxyl and carboxylic acid groups of the 4-HCCA monomer react to form ester linkages, with the elimination of water.[3] This method is suitable for producing moderate molecular weight polymers.

Experimental Protocol: Polycondensation of 4-HCCA

Materials:

  • This compound (cis/trans mixture)

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or p-Toluenesulfonic acid (p-TSA)

  • High-boiling point solvent (optional, e.g., diphenyl ether)

  • Methanol (for purification)

  • Chloroform (for characterization)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Distillation head with a condenser and collection flask

  • Heating mantle with a temperature controller

  • High-vacuum pump

Procedure:

  • Monomer Preparation: Dry the this compound under vacuum at 60 °C for 24 hours to remove any residual moisture.

  • Reaction Setup: Assemble the reaction apparatus in a fume hood. Charge the three-neck flask with the dried 4-HCCA and the catalyst (e.g., 0.1-0.5 mol% Sn(Oct)₂).

  • Inert Atmosphere: Purge the system with dry nitrogen for 30 minutes to create an inert atmosphere.

  • Polymerization - Step 1 (Esterification):

    • Heat the reaction mixture to 150-180 °C under a slow stream of nitrogen with continuous stirring.

    • Water will be produced as a byproduct and should be collected in the collection flask.

    • Maintain these conditions for 4-6 hours or until the majority of water has been removed.

  • Polymerization - Step 2 (Polycondensation):

    • Gradually increase the temperature to 180-220 °C.

    • Slowly apply a high vacuum (e.g., <1 mmHg) to the system to facilitate the removal of residual water and drive the polymerization reaction towards higher molecular weights.

    • Continue the reaction under vacuum for 8-24 hours. The viscosity of the reaction mixture will increase significantly.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature under a nitrogen atmosphere.

    • Dissolve the crude polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration and dry it under vacuum at 40 °C to a constant weight.

Workflow for Direct Polycondensation of 4-HCCA

Polycondensation_Workflow Monomer_Prep Monomer Drying (4-HCCA, 60°C, 24h) Reaction_Setup Reaction Setup (Flask, Stirrer, N2) Monomer_Prep->Reaction_Setup Esterification Esterification (150-180°C, N2, 4-6h) Reaction_Setup->Esterification Polycondensation Polycondensation (180-220°C, Vacuum, 8-24h) Esterification->Polycondensation Isolation Isolation & Purification (Dissolution in Chloroform, Precipitation in Methanol) Polycondensation->Isolation Drying Drying (Vacuum, 40°C) Isolation->Drying Characterization Characterization (GPC, NMR, DSC, TGA) Drying->Characterization

Caption: Workflow for the synthesis of poly(4-hydroxycyclohexanecarboxylate) via direct polycondensation.

Method 2: Ring-Opening Polymerization (ROP) of 4-Hydroxycyclohexanecarboxylate Lactone

Ring-opening polymerization is a chain-growth polymerization that involves the opening of a cyclic monomer to form a linear polymer.[3] For 4-HCCA, the cis-isomer can readily form a lactone upon heating, which can then be polymerized. This method often allows for better control over the molecular weight and dispersity of the resulting polymer.

Experimental Protocol: ROP of 4-Hydroxycyclohexanecarboxylate Lactone

Part 1: Synthesis of 4-Hydroxycyclohexanecarboxylate Lactone

Materials:

  • cis-4-Hydroxycyclohexanecarboxylic acid

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

Equipment:

  • Round-bottom flask with a Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve cis-4-Hydroxycyclohexanecarboxylic acid in toluene in the round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux using the Dean-Stark apparatus to azeotropically remove the water formed during lactonization.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude lactone by vacuum distillation or recrystallization.

Part 2: Ring-Opening Polymerization

Materials:

  • Purified 4-Hydroxycyclohexanecarboxylate lactone

  • Initiator (e.g., Benzyl alcohol, 1-dodecanol)

  • Catalyst (e.g., Tin(II) 2-ethylhexanoate (Sn(Oct)₂))

  • Toluene (anhydrous)

  • Methanol (for purification)

Equipment:

  • Schlenk flask or glovebox

  • Magnetic stirrer

  • Heating block or oil bath

Procedure:

  • Monomer and Initiator Preparation: Dry the lactone and initiator over calcium hydride and distill under reduced pressure.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the purified lactone, initiator, and anhydrous toluene.

  • Catalyst Addition: Add the Sn(Oct)₂ catalyst solution in toluene to the reaction mixture. The monomer-to-initiator ratio will determine the target molecular weight.[4]

  • Polymerization: Heat the reaction mixture to 100-130 °C with stirring.

  • Monitoring: Monitor the progress of the polymerization by withdrawing small aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Isolation: Once the desired conversion is reached, cool the reaction to room temperature and quench by adding a small amount of acidic methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Drying: Filter the polymer and dry it under vacuum at 40 °C to a constant weight.

Workflow for Ring-Opening Polymerization of 4-HCCA Lactone

ROP_Workflow Lactone_Synthesis Lactone Synthesis (cis-4-HCCA, Toluene, p-TSA, Dean-Stark) Purification_Lactone Lactone Purification (Distillation or Recrystallization) Lactone_Synthesis->Purification_Lactone ROP_Setup ROP Setup (Schlenk Flask, Inert Atm.) Purification_Lactone->ROP_Setup Polymerization Polymerization (100-130°C, Sn(Oct)2) ROP_Setup->Polymerization Termination Termination & Isolation (Quenching, Precipitation) Polymerization->Termination Drying Drying (Vacuum, 40°C) Termination->Drying Characterization Characterization (GPC, NMR, DSC, TGA) Drying->Characterization

Caption: Workflow for the synthesis of poly(4-hydroxycyclohexanecarboxylate) via ring-opening polymerization.

Polymer Characterization and Properties

Thorough characterization of the synthesized P4HCHC is essential to understand its structure, properties, and suitability for biomedical applications.

Data Presentation: Expected Properties of P4HCHC

The following tables summarize the expected properties of P4HCHC based on data from analogous cycloaliphatic polyesters. Actual values will depend on the specific synthesis conditions and resulting molecular weight.

Table 1: Molecular Weight and Thermal Properties

PropertyPolycondensationRing-Opening PolymerizationTest Method
Number Average Molecular Weight (Mn, kDa)10 - 3020 - 100GPC
Weight Average Molecular Weight (Mw, kDa)20 - 6030 - 150GPC
Dispersity (Đ)1.8 - 2.51.2 - 1.8GPC
Glass Transition Temperature (Tg, °C)40 - 6050 - 70DSC
Melting Temperature (Tm, °C)120 - 160140 - 180DSC
Decomposition Temperature (Td, 5% weight loss, °C)> 280> 300TGA

Table 2: Mechanical Properties

PropertyExpected RangeTest Method
Tensile Strength (MPa)30 - 60Tensile Testing (ASTM D638)
Young's Modulus (GPa)1.0 - 2.5Tensile Testing (ASTM D638)
Elongation at Break (%)5 - 50Tensile Testing (ASTM D638)

Biocompatibility Assessment

The biocompatibility of P4HCHC must be rigorously evaluated according to international standards, such as ISO 10993, to ensure its safety for biomedical applications.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential of a material to cause cell death or inhibit cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • P4HCHC films (sterilized)

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., organotin-stabilized PVC)

  • Negative control (e.g., high-density polyethylene)

Procedure:

  • Extract Preparation: Prepare extracts of the P4HCHC films, positive control, and negative control by incubating them in cell culture medium (DMEM with 10% FBS) at 37 °C for 24-72 hours, according to ISO 10993-12.

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure to Extracts: Remove the culture medium from the wells and replace it with the prepared extracts (100 µL/well). Include wells with fresh culture medium as a blank control.

  • Incubation: Incubate the plate for 24-48 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • Remove the extract-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37 °C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the blank control. According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.

Hemocompatibility Testing (ISO 10993-4)

These tests assess the interaction of the polymer with blood and its components.

Experimental Protocol: Hemolysis Assay (Direct Contact)

Materials:

  • P4HCHC films

  • Fresh human blood with anticoagulant (e.g., citrate)

  • Phosphate Buffered Saline (PBS)

  • Deionized water (positive control)

  • PBS (negative control)

Procedure:

  • Place small, pre-weighed samples of the P4HCHC film into test tubes.

  • Prepare a diluted blood solution by mixing fresh blood with PBS.

  • Add the diluted blood solution to the tubes containing the polymer samples, as well as to the positive and negative control tubes.

  • Incubate the tubes at 37 °C for 2-4 hours with gentle agitation.

  • Centrifuge the tubes to pellet the red blood cells.

  • Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.

  • Calculate the percentage of hemolysis. A hemolysis rate below 2% is generally considered non-hemolytic.

Experimental Protocol: Thrombogenicity Assessment (Platelet Adhesion)

Materials:

  • P4HCHC films

  • Platelet-rich plasma (PRP)

  • Scanning Electron Microscope (SEM)

Procedure:

  • Place the P4HCHC films in the wells of a 24-well plate.

  • Add fresh PRP to each well and incubate at 37 °C for 1-2 hours.

  • Gently wash the films with PBS to remove non-adherent platelets.

  • Fix the adherent platelets with a glutaraldehyde solution.

  • Dehydrate the samples through a series of graded ethanol solutions.

  • Dry the samples and coat them with gold-palladium for SEM analysis.

  • Observe and quantify the number and morphology of adherent platelets on the polymer surface. A low number of adherent and non-activated (round) platelets indicates good thrombogenicity.

Potential Signaling Pathways and Cellular Response

The degradation of aliphatic polyesters typically results in the formation of acidic byproducts, which can elicit a local inflammatory response. The primary degradation product of P4HCHC is this compound. While generally considered biocompatible, a high local concentration of acidic byproducts can lead to a decrease in the microenvironmental pH, potentially triggering inflammatory pathways in surrounding cells.

Signaling_Pathway Degradation P4HCHC Degradation Acidic_Byproducts Acidic Byproducts (4-HCCA Oligomers & Monomers) Degradation->Acidic_Byproducts pH_Decrease Local pH Decrease Acidic_Byproducts->pH_Decrease Cell_Stress Cellular Stress pH_Decrease->Cell_Stress Inflammasome Inflammasome Activation (e.g., NLRP3) Cell_Stress->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) Caspase1->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of trans-4-hydroxycyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of trans-4-hydroxycyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective synthesis route for trans-4-hydroxycyclohexanecarboxylic acid?

A1: The most widely reported and industrially scalable method is a three-step process starting from p-hydroxybenzoic acid. This raw material is readily available and relatively inexpensive. The process involves:

  • Hydrogenation: The aromatic ring of p-hydroxybenzoic acid is catalytically hydrogenated to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

  • Isomerization: The resulting mixture of isomers is subjected to base-catalyzed isomerization to enrich the desired trans isomer.

  • Purification: The final product is purified by recrystallization to obtain high-purity trans-4-hydroxycyclohexanecarboxylic acid.

Q2: What is the expected yield for this synthesis?

A2: The overall yield depends on the optimization of each step. After the isomerization step, a crude product containing over 90% of the trans isomer can be achieved.[1] Subsequent purification by recrystallization will result in some loss of material, but a high-purity final product is attainable.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the hydrogenation can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material (p-hydroxybenzoic acid). The cis/trans isomer ratio after isomerization and in the final product can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC) after derivatization.

Troubleshooting Guide

Low Yield in Hydrogenation Step

Problem: The hydrogenation of p-hydroxybenzoic acid is slow or incomplete, resulting in a low yield of the cis/trans-4-hydroxycyclohexanecarboxylic acid mixture.

Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of catalyst. Ensure the catalyst has been stored under appropriate conditions (e.g., under an inert atmosphere). Consider a pre-reduction of the catalyst if applicable.
Insufficient Hydrogen Pressure Ensure the reaction vessel is properly sealed and pressurized to the recommended range (1-3 MPa).[1]
Suboptimal Temperature Maintain the reaction temperature within the optimal range of 80-150°C.[1] Lower temperatures may lead to a slow reaction rate, while excessively high temperatures can promote side reactions.
Poor Mixing Ensure efficient stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen gas.
Catalyst Poisoning Ensure the starting material and solvent are of high purity and free from potential catalyst poisons like sulfur compounds.
Inefficient Isomerization

Problem: The cis-to-trans isomerization is incomplete, leading to a low percentage of the desired trans isomer in the crude product.

Potential Cause Recommended Solution
Insufficient Base Ensure the correct molar ratio of sodium alkoxide to the 4-hydroxycyclohexanecarboxylic acid mixture is used.
Suboptimal Temperature Maintain the reaction temperature at around 60°C for the specified duration (e.g., 3 hours).[1]
Inappropriate Solvent Use an anhydrous alcohol as the solvent (e.g., methanol, ethanol).[1] The presence of water can hinder the effectiveness of the sodium alkoxide.
Insufficient Reaction Time Allow the reaction to proceed for the recommended duration to reach equilibrium. Monitor the cis/trans ratio over time to determine the optimal reaction endpoint.
Purification Difficulties

Problem: Difficulty in obtaining high-purity trans-4-hydroxycyclohexanecarboxylic acid after recrystallization.

Potential Cause Recommended Solution
Incorrect Solvent System Use a 1:1 mixture of ethyl acetate and petroleum ether for recrystallization.
Suboptimal Solvent Volume Use a solvent volume to crude product weight ratio between 2:1 and 4:1. Too much solvent will reduce the yield, while too little may result in impure crystals.
Rapid Cooling Allow the solution to cool slowly to form well-defined crystals, which are typically purer than those formed by rapid cooling.
Presence of Impurities If the product is still impure, consider a second recrystallization or an alternative purification method like column chromatography.

Experimental Protocols

Hydrogenation of p-Hydroxybenzoic Acid
  • Materials: p-hydroxybenzoic acid, water, 5% Ruthenium on Carbon (Ru/C) or Palladium on Carbon (Pd/C) catalyst.

  • Procedure:

    • In a high-pressure reactor, add p-hydroxybenzoic acid, water, and the catalyst.

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 1-3 MPa.

    • Heat the mixture to 80-150°C with vigorous stirring.

    • Maintain these conditions until the reaction is complete (monitor by TLC or HPLC).

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the catalyst from the reaction mixture. The filtrate contains the mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Isomerization of cis/trans-4-hydroxycyclohexanecarboxylic acid
  • Materials: Mixture of cis/trans-4-hydroxycyclohexanecarboxylic acid, methanol, sodium methoxide.

  • Procedure:

    • Dissolve the mixture of isomers in methanol in a suitable reactor.

    • Add sodium methoxide portion-wise with stirring.

    • Heat the mixture to 60°C and maintain for 3 hours.

    • Cool the reaction mixture to 0°C.

    • Adjust the pH to 2 with 10% dilute hydrochloric acid to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry to obtain the crude trans-4-hydroxycyclohexanecarboxylic acid.

Purification by Recrystallization
  • Materials: Crude trans-4-hydroxycyclohexanecarboxylic acid, ethyl acetate, petroleum ether.

  • Procedure:

    • Dissolve the crude product in a 1:1 mixture of ethyl acetate and petroleum ether (2 to 4 times the volume of the crude product's weight) by heating to 80°C with stirring until the solution is clear.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

    • Filter the crystals, wash with a small amount of cold solvent mixture, and dry under vacuum to obtain pure trans-4-hydroxycyclohexanecarboxylic acid.

Data Presentation

Table 1: Comparison of Catalysts for Aromatic Ring Hydrogenation

CatalystSubstrateTemperature (°C)Pressure (MPa)ConversionSelectivity to Cyclohexane derivativeReference
Rh/CBenzoic Acid804 (H₂) + 10 (CO₂)~100%100%
Pd/CBenzoic Acid804 (H₂) + 10 (CO₂)HighHigh
Ru/CBenzoic Acid804 (H₂) + 10 (CO₂)HighHigh
Pt/CBenzoic Acid804 (H₂) + 10 (CO₂)HighHigh
Ru/C or Pd/Cp-Hydroxybenzoic Acid80-1501-3HighHigh

Note: Data for Rh/C, Pd/C, Ru/C, and Pt/C with benzoic acid as a substrate is provided for comparative purposes as it is a closely related reaction.

Table 2: Recommended Solvents and Bases for Isomerization

SolventBase
MethanolSodium Methoxide
EthanolSodium Ethoxide
PropanolSodium Propoxide
n-ButanolSodium tert-Butoxide
tert-Butanol

(Based on information from patent CN106316825A)

Visualizations

Synthesis_Workflow Start p-Hydroxybenzoic Acid Hydrogenation Step 1: Hydrogenation (Catalyst, H2, Pressure, Temp) Start->Hydrogenation Isomer_Mixture Cis/Trans Isomer Mixture Hydrogenation->Isomer_Mixture Isomerization Step 2: Isomerization (Sodium Alkoxide, Alcohol) Isomer_Mixture->Isomerization Crude_Product Crude Product (>90% trans) Isomerization->Crude_Product Purification Step 3: Recrystallization (Ethyl Acetate/Petroleum Ether) Crude_Product->Purification Final_Product Pure trans-4-hydroxy- cyclohexanecarboxylic acid Purification->Final_Product

Caption: Overall synthesis workflow for trans-4-hydroxycyclohexanecarboxylic acid.

Troubleshooting_Logic cluster_hydro Hydrogenation Issues cluster_iso Isomerization Issues cluster_pur Purification Issues Start Low Final Yield? Check_Hydro Check Hydrogenation Yield Start->Check_Hydro Yes Check_Iso Check Isomerization Ratio Start->Check_Iso No Hydro_Catalyst Catalyst Inactive? Check_Hydro->Hydro_Catalyst Hydro_Pressure Pressure Low? Check_Hydro->Hydro_Pressure Hydro_Temp Temp Suboptimal? Check_Hydro->Hydro_Temp Check_Pur Check Purification Loss Check_Iso->Check_Pur Ratio OK Iso_Base Insufficient Base? Check_Iso->Iso_Base Iso_Solvent Solvent Wet? Check_Iso->Iso_Solvent Iso_Time Time Too Short? Check_Iso->Iso_Time Pur_Solvent Wrong Solvent Ratio? Check_Pur->Pur_Solvent Pur_Cooling Cooling Too Fast? Check_Pur->Pur_Cooling

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Purification of 4-Hydroxycyclohexanecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Hydroxycyclohexanecarboxylic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest, this compound, should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. This allows for the separation of the pure crystalline product upon cooling.

Q2: Which solvent system is recommended for the recrystallization of this compound?

A commonly used and effective solvent system for the recrystallization of the trans-isomer of this compound is a mixture of ethyl acetate and petroleum ether.[1] A 1:1 ratio of these two solvents has been shown to be effective.[1]

Q3: What is the expected solubility of this compound in common solvents?

Data Presentation

Table 1: Solubility of this compound

SolventQualitative Solubility (at Room Temp.)Quantitative Solubility Data
WaterPredicted to be soluble156 g/L (Predicted)
Dimethyl Sulfoxide (DMSO)Highly solubletrans-isomer: 28 mg/mL[2]
Ethyl AcetateSoluble (especially when heated)-
Petroleum EtherSparingly soluble/Insoluble-
EthanolLikely soluble-
AcetoneLikely soluble-
TolueneLikely sparingly soluble-

Experimental Protocols

Protocol 1: Recrystallization of trans-4-Hydroxycyclohexanecarboxylic Acid using a Mixed Solvent System (Ethyl Acetate/Petroleum Ether)

This protocol is based on literature findings for the purification of trans-4-Hydroxycyclohexanecarboxylic acid.[1]

Materials:

  • Crude trans-4-Hydroxycyclohexanecarboxylic acid

  • Ethyl acetate

  • Petroleum ether (e.g., boiling range 60-80 °C)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude trans-4-Hydroxycyclohexanecarboxylic acid. For every 1 kg of crude product, prepare a solvent mixture of 2 to 4 liters of 1:1 (v/v) ethyl acetate and petroleum ether.[1] Start by adding a portion of the solvent mixture to the crude solid.

  • Heating: Gently heat the mixture with stirring on a heating mantle or hot plate. Add more of the solvent mixture portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Troubleshooting Guides

Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Cause: The boiling point of the solvent may be too high, or the solution is supersaturated. Impurities can also promote oiling out.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a "good" solvent (in this case, more ethyl acetate) to decrease the supersaturation.

    • Allow the solution to cool more slowly. You can do this by insulating the flask.

    • Try a different solvent system with a lower boiling point.

Issue 2: No Crystal Formation Upon Cooling.

  • Cause: Too much solvent was used, the solution is not sufficiently saturated, or the cooling process is too rapid.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of pure this compound.

    • If too much solvent was added, evaporate some of the solvent by gently heating the solution and then allow it to cool again.

    • Cool the solution in an ice-salt bath for a lower temperature.

Issue 3: Low Recovery of Purified Product.

  • Cause: Too much solvent was used, the cooling time was insufficient, or the crystals were washed with a solvent in which they are too soluble.

  • Solution:

    • Before filtration, ensure the crystallization is complete by checking if more crystals form upon further cooling.

    • Minimize the amount of solvent used for washing the crystals.

    • Always use ice-cold solvent for washing.

    • The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals.

Issue 4: Crystals are Colored.

  • Cause: Colored impurities are present in the crude product.

  • Solution:

    • Before the initial cooling and crystallization step, add a small amount of activated charcoal to the hot solution.

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude This compound B Add Mixed Solvent (Ethyl Acetate/Petroleum Ether) A->B C Heat to Dissolve B->C D Hot Filtration (Optional, if impurities present) C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Petroleum Ether G->H I Dry Crystals H->I J Pure Crystals I->J Troubleshooting_Logic Start Recrystallization Experiment Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Successful Purification Problem->Success No Solution1 Reheat & Add More 'Good' Solvent OilingOut->Solution1 Solution2 Induce Crystallization (Scratch/Seed) NoCrystals->Solution2 Solution3 Concentrate Solution & Recool LowYield->Solution3

References

Technical Support Center: Industrial Preparation of 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the industrial-scale synthesis of 4-hydroxycyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The most common industrial methods are the catalytic hydrogenation of p-hydroxybenzoic acid, which produces a mixture of cis and trans isomers, and the acid-catalyzed hydration of 4-cyclohexenecarboxylic acid derivatives.[1][2] The choice of route often depends on the desired stereoisomer, cost of raw materials, and required purity.

Q2: How can I control the stereochemistry to obtain the desired cis or trans isomer?

A2: Controlling stereochemistry is a critical challenge.

  • For the trans-isomer: A common strategy involves the hydrogenation of p-hydroxybenzoic acid to yield a cis/trans mixture, followed by an isomerization step. This is often achieved by heating the mixture with a catalyst like sodium alkoxide, which enriches the more thermodynamically stable trans isomer to over 90% content.[2]

  • For the cis-isomer: A specific laboratory-scale synthesis via hydrolysis of methyl cis-4-hydroxycyclohexanecarboxylate has been shown to produce the cis isomer with high yield (90%).[3]

Q3: What are the major challenges in purifying this compound?

A3: The free acid presents significant purification challenges as it has a high boiling point, cannot be easily distilled, and can be difficult to crystallize directly from the reaction mixture.[1] A common industrial strategy is to first convert the crude acid to its methyl or ethyl ester, which can be purified by distillation. The purified ester is then hydrolyzed to yield the pure acid. Recrystallization from mixed solvent systems, such as petroleum ether and ethyl acetate, is another viable purification method.

Q4: What are the typical byproducts in the synthesis of this compound?

A4: The primary "byproduct" is often the undesired stereoisomer (cis or trans). Depending on the synthesis route, other impurities can include unreacted starting materials (e.g., p-hydroxybenzoic acid or 4-cyclohexenecarboxylic acid) and products of side reactions. During the acid-catalyzed hydration of cyclohexene derivatives, rearrangement and elimination reactions can potentially lead to other isomers or unsaturated compounds.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete Hydrogenation: Insufficient catalyst activity, low hydrogen pressure, or suboptimal temperature.- Increase catalyst loading or use fresh catalyst.- Ensure hydrogen pressure is maintained at the recommended level (e.g., 1-3 MPa).- Optimize reaction temperature (e.g., 80-150 °C).- Monitor the reaction for hydrogen uptake to determine completion.
Inefficient Isomerization: Insufficient catalyst (e.g., sodium alkoxide), inadequate reaction time or temperature.- Ensure the correct molar ratio of isomerization catalyst is used.- Increase the reflux temperature or extend the reaction time and monitor the cis/trans ratio by GC or HPLC.
Losses during Workup/Purification: Emulsion formation during extraction, premature precipitation, or inefficient crystallization.- For extractions, consider using a different solvent or adding brine to break emulsions.- For purification via esterification, ensure complete conversion to the ester before distillation to avoid losses.- For recrystallization, carefully select the solvent system and optimize the cooling profile.
Incorrect Cis/Trans Isomer Ratio Suboptimal Isomerization Conditions: As mentioned above, isomerization may be incomplete.- Re-subject the product mixture to isomerization conditions.- Verify the activity of the sodium alkoxide catalyst.
Incorrect Hydrogenation Catalyst: The choice of catalyst and support can influence the initial cis/trans ratio.- Screen different hydrogenation catalysts (e.g., various grades of Ru/C, Rh/C) to find one that favors the desired initial isomer ratio.
Product Purity Issues Residual Starting Material: Incomplete reaction.- Increase reaction time or temperature.- Consider a purification method that effectively separates the product from the starting material, such as distillation of the ester derivative.
Catalyst Residues: Catalyst carryover into the product.- Ensure thorough filtration of the heterogeneous catalyst after the reaction. Consider using a filter aid.- For homogeneous catalysts, implement appropriate quenching and extraction procedures.
Solvent Impurities: Contaminants in the solvents used for reaction or purification.- Use high-purity, dry solvents, especially for moisture-sensitive reactions.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis methods for this compound and its derivatives.

Method Starting Material Product Key Reagents Yield Reference
HydrolysisMethyl cis-4-hydroxycyclohexanecarboxylatecis-4-Hydroxycyclohexanecarboxylic acidNaOH, Methanol90%
Hydrogenation & Isomerizationp-Hydroxybenzoic acidtrans-4-Hydroxycyclohexanecarboxylic acidH₂, Ru/C catalyst, Sodium alkoxide>90% trans content
Acid-catalyzed Hydration & Esterification4-CyclohexenecarbonitrileThis compound ethyl esterH₂SO₄, Water, Ethanol81% (for the ester)

Experimental Protocols

Protocol 1: Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid via Hydrogenation and Isomerization

Step 1: Hydrogenation of p-Hydroxybenzoic Acid

  • Charge a high-pressure autoclave with p-hydroxybenzoic acid, water (as solvent), and a 5% Ruthenium on Carbon (Ru/C) catalyst.

  • Seal the reactor and purge with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 1-3 MPa.

  • Heat the mixture to 80-150 °C with vigorous stirring.

  • Maintain these conditions until hydrogen uptake ceases, indicating the reaction is complete.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Ru/C catalyst.

  • Concentrate the filtrate to obtain a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Step 2: Isomerization to the trans-Isomer

  • Dissolve the crude cis/trans acid mixture in a suitable solvent (e.g., an alcohol).

  • Add a catalytic amount of sodium alkoxide.

  • Heat the mixture to reflux and maintain for several hours. Monitor the cis/trans ratio periodically using a suitable analytical method (e.g., GC-MS after derivatization).

  • Once the desired trans content (>90%) is achieved, cool the mixture.

  • Neutralize the catalyst with an acid.

  • Remove the solvent under reduced pressure.

Step 3: Purification

  • Dissolve the crude trans-product in a minimal amount of a hot mixed solvent of ethyl acetate and petroleum ether.

  • Allow the solution to cool slowly to induce crystallization.

  • Cool to 0 °C for 2 hours to maximize crystal formation.

  • Collect the white solid by filtration, wash with cold solvent, and dry under vacuum to yield pure trans-4-hydroxycyclohexanecarboxylic acid.

Protocol 2: Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid via Hydrolysis
  • Dissolve methyl cis-4-hydroxycyclohexanecarboxylate in methanol in a reaction vessel and cool the solution in an ice-water bath.

  • Slowly add a 5 M sodium hydroxide solution dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Dilute the mixture with water and perform an extraction with ethyl acetate to remove any unreacted ester. Discard the organic phase.

  • Cool the aqueous phase and acidify to pH 3 with 1 M HCl.

  • Extract the acidified aqueous phase twice with ethyl acetate.

  • Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the ethyl acetate by distillation under reduced pressure to obtain the solid cis-4-hydroxycyclohexanecarboxylic acid.

Visualizations

G cluster_0 Synthesis Workflow start Start Material (p-Hydroxybenzoic Acid) hydrogenation Step 1: Hydrogenation (H2, Ru/C) start->hydrogenation Water, 80-150°C 1-3 MPa H2 filtration Catalyst Filtration hydrogenation->filtration Crude cis/trans mixture isomerization Step 2: Isomerization (Sodium Alkoxide) filtration->isomerization Isomer enrichment purification Step 3: Purification (Recrystallization) isomerization->purification Crude trans-product product Final Product (trans-Isomer) purification->product

Caption: Industrial synthesis workflow for trans-4-hydroxycyclohexanecarboxylic acid.

G cluster_1 Troubleshooting Logic low_yield Problem: Low Yield check_reaction Check Reaction Completion (TLC, GC, HPLC) low_yield->check_reaction check_workup Review Workup & Purification low_yield->check_workup incomplete Reaction Incomplete? check_reaction->incomplete loss Losses During Workup? check_workup->loss incomplete->check_workup No optimize_conditions Optimize Reaction: - Increase Time/Temp - Check Catalyst incomplete->optimize_conditions Yes optimize_purification Optimize Purification: - Change Solvents - Adjust pH/Temp loss->optimize_purification Yes solution Yield Improved loss->solution No optimize_conditions->solution optimize_purification->solution

Caption: Decision tree for troubleshooting low product yield.

References

Improving the stability of "4-Hydroxycyclohexanecarboxylic acid" in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the storage stability of 4-Hydroxycyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored under the following conditions:

FormStorage TemperatureDuration
Powder -20°C3 years[1][2]
4°C2 years[2]
In Solvent (e.g., DMSO) -80°C2 years[2]
-20°C1 year[1]

For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. Contact with these substances can lead to degradation of the compound.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to degradation through several pathways, including:

  • Oxidation: The secondary alcohol group can be oxidized to a ketone, forming 4-oxocyclohexanecarboxylic acid.

  • Lactonization: The cis-isomer of this compound can undergo intramolecular esterification upon heating to form a lactone. The trans-isomer does not readily form a lactone due to its stereochemistry.

  • Dehydration: Under acidic conditions and heat, dehydration can occur, leading to the formation of cyclohexene-1-carboxylic acid.

  • Microbial Degradation: In non-sterile aqueous solutions, microorganisms can metabolize the compound, leading to intermediates such as 4-ketocyclohexanecarboxylic acid and p-hydroxybenzoic acid.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended. This method should be able to separate the intact this compound from its potential degradation products. Regular testing of samples stored under controlled conditions will provide data on the stability of the compound over time.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Storage
Possible Cause Troubleshooting Step Expected Outcome
Degradation of the compound Perform forced degradation studies (see Experimental Protocols) to generate potential degradation products. Compare the retention times of the unknown peaks with those of the degradation products.Identification of the unknown peaks as specific degradants.
Contamination Ensure proper handling and storage procedures are followed. Use clean glassware and high-purity solvents.Elimination of extraneous peaks in the chromatogram.
Isomerization The cis and trans isomers may have different retention times. If you started with a pure isomer, the appearance of a second peak could indicate isomerization.Confirmation of the presence of both cis and trans isomers.
Issue 2: Loss of Potency or Inconsistent Experimental Results
Possible Cause Troubleshooting Step Expected Outcome
Compound Degradation Re-analyze the purity of your stored sample using a validated stability-indicating HPLC method.Quantification of the remaining active compound and identification of degradation products.
Improper Sample Preparation Review your sample preparation protocol. Ensure the compound is fully dissolved and that the solvent is compatible and does not cause degradation. For in-vivo experiments, it is recommended to prepare fresh solutions daily.Consistent and reproducible experimental results.
Incorrect Storage Verify that the storage conditions (temperature, light exposure) are in accordance with the recommendations.Prevention of further degradation and preservation of compound integrity.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating method.

1.1 Acid and Base Hydrolysis:

  • Prepare solutions of this compound (1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at 60°C for 24 hours.

  • Neutralize the solutions and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

1.2 Oxidative Degradation:

  • Prepare a solution of this compound (1 mg/mL) in 3% hydrogen peroxide.

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution with the mobile phase for HPLC analysis.

1.3 Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Prepare a solution of the heat-treated solid (1 mg/mL) for HPLC analysis.

1.4 Photodegradation:

  • Expose a solution of this compound (1 mg/mL) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

  • Analyze the solution by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization may be required based on the specific instrumentation and degradation products observed.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Obtain 4-Hydroxycyclohexane- carboxylic acid sample prep_solutions Prepare solutions for stress conditions start->prep_solutions thermal Thermal (80°C, solid) start->thermal acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_solutions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_solutions->base oxidation Oxidation (3% H2O2, RT) prep_solutions->oxidation photo Photolytic (UV/Vis light) prep_solutions->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation: - Purity Assessment - Degradant Identification hplc->data

Caption: Workflow for forced degradation and stability analysis.

Logical_Troubleshooting cluster_investigation Initial Investigation cluster_analysis Analytical Checks cluster_conclusion Conclusion & Action issue Issue: Inconsistent Results or Appearance of Unknown Peaks check_storage Verify Storage Conditions (Temp, Light, Container) issue->check_storage check_prep Review Sample Preparation Protocol issue->check_prep reanalyze Re-analyze Sample Purity by HPLC check_storage->reanalyze check_prep->reanalyze forced_degradation Perform Forced Degradation Studies reanalyze->forced_degradation If unknown peaks present quantify_loss Quantify Purity Loss reanalyze->quantify_loss identify_degradants Identify Degradation Products forced_degradation->identify_degradants remediate Remediate Storage/ Handling Procedures identify_degradants->remediate quantify_loss->remediate

Caption: Troubleshooting logic for stability issues.

References

Overcoming side reactions in the synthesis of "4-Hydroxycyclohexanecarboxylic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 4-Hydroxycyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common industrial and laboratory-scale synthesis starts with the catalytic hydrogenation of p-hydroxybenzoic acid. Other reported methods include starting from 4-cyclohexenecarbonitrile.

Q2: What is the significance of cis and trans isomers of this compound?

The spatial orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the cyclohexane ring leads to two geometric isomers: cis and trans. The properties and reactivity of these isomers differ. For instance, the cis-isomer can undergo intramolecular esterification to form a lactone upon heating, a reaction that is sterically hindered for the trans-isomer.[1][2][3][4] The desired isomer will depend on the specific application.

Q3: How can I control the cis/trans isomer ratio during synthesis?

The initial catalytic hydrogenation of p-hydroxybenzoic acid typically yields a mixture of cis and trans isomers. To obtain a higher proportion of the thermodynamically more stable trans-isomer, a subsequent isomerization step is often employed. This is commonly achieved by heating the isomer mixture with a base, such as a sodium alkoxide (e.g., sodium methoxide) in an alcohol solvent (e.g., methanol).[5]

Q4: What are the typical catalysts used for the hydrogenation of p-hydroxybenzoic acid?

Ruthenium on carbon (Ru/C) is a commonly used catalyst for the hydrogenation of the aromatic ring of p-hydroxybenzoic acid. Other noble metal catalysts such as rhodium, palladium, and platinum on various supports (e.g., carbon, alumina) are also effective for the hydrogenation of aromatic acids. The choice of catalyst can influence the reaction conditions required and the selectivity of the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of p-Hydroxybenzoic Acid 1. Inactive Catalyst: The catalyst may be old, poisoned, or improperly handled. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may be insufficient to achieve a reasonable reaction rate. 4. Poor Solubility of Starting Material: The p-hydroxybenzoic acid may not be sufficiently dissolved in the chosen solvent. 5. Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur or nitrogen compounds) can poison the catalyst.1. Use a fresh batch of catalyst. Ensure proper handling under an inert atmosphere if necessary. 2. Increase the hydrogen pressure according to literature recommendations for the specific catalyst. 3. Gradually increase the reaction temperature, monitoring for byproduct formation. 4. Use a co-solvent to improve solubility. Water is a common solvent for this reaction. 5. Purify the starting material and use high-purity solvents.
Formation of Unexpected Byproducts 1. Over-reduction: The carboxylic acid group can be reduced to an alcohol (forming 4-hydroxycyclohexylmethanol) under harsh conditions (high temperature/pressure). 2. Hydrogenolysis/Dehydration: At high temperatures, the hydroxyl group may be removed (hydrogenolysis) or the molecule may dehydrate. 3. Incomplete Hydrogenation: The aromatic ring may be only partially reduced.1. Use milder reaction conditions (lower temperature and pressure). 2. Optimize the reaction temperature and time to minimize these side reactions. 3. Ensure sufficient reaction time and catalyst loading. Monitor the reaction progress by techniques like HPLC or TLC.
Unfavorable cis/trans Isomer Ratio 1. Kinetic Control: The initial hydrogenation may favor the formation of the cis-isomer. 2. Insufficient Isomerization: If a high trans ratio is desired, the isomerization step may be incomplete.1. This is a common outcome. Proceed to the isomerization step. 2. Increase the reaction time or temperature of the isomerization step with a base like sodium methoxide. Monitor the isomer ratio by GC or NMR.
Difficulty in Product Isolation/Purification 1. Co-precipitation of Isomers: The cis and trans isomers may be difficult to separate by simple crystallization. 2. Presence of Polar Byproducts: Over-reduced byproducts can be difficult to separate from the desired product due to similar polarities.1. For the trans-isomer, selective crystallization from water at low temperatures can be effective, as it may form a less soluble hydrate. 2. Use column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) for purification.
Lactone Formation During Workup or Storage 1. Acidic Conditions and Heat: The cis-isomer can cyclize to form a lactone, especially in the presence of acid and upon heating.1. Avoid high temperatures and strongly acidic conditions during workup if the cis-isomer is present. Store the isolated cis-isomer in a cool, dry place.

Quantitative Data

The following table summarizes data from a patented synthesis of trans-4-Hydroxycyclohexanecarboxylic acid.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Pressure (MPa)Time (h)Outcome
Hydrogenation p-Hydroxybenzoic acid, H₂5% Ru/CWater80-1201Until H₂ uptake ceasesMixture of cis/trans-4-Hydroxycyclohexanecarboxylic acid (60% trans)
Isomerization cis/trans-4-Hydroxycyclohexanecarboxylic acid mixtureSodium MethoxideMethanol60N/A3trans-4-Hydroxycyclohexanecarboxylic acid (>90% trans)

Experimental Protocols

Protocol 1: Synthesis of this compound (cis/trans mixture) via Catalytic Hydrogenation
  • Reaction Setup: In a high-pressure autoclave, add p-hydroxybenzoic acid (e.g., 10 kg), water (e.g., 30 L), and 5% ruthenium on carbon catalyst (e.g., 0.3 kg).

  • Inerting: Purge the autoclave with nitrogen gas once, followed by three purges with hydrogen gas.

  • Hydrogenation: Begin stirring and pressurize the autoclave with hydrogen to 1 MPa.

  • Heating: Gradually heat the reaction mixture to 80°C, at which point hydrogen uptake should begin. Continue to heat to 120°C and maintain this temperature.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen is no longer consumed. The reaction can also be monitored by HPLC to confirm the complete consumption of p-hydroxybenzoic acid.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains the mixture of cis- and trans-4-Hydroxycyclohexanecarboxylic acid.

Protocol 2: Isomerization to trans-4-Hydroxycyclohexanecarboxylic Acid
  • Reaction Setup: To the crude this compound mixture (e.g., 9 kg) obtained from Protocol 1, add methanol (e.g., 30 L) in a suitable reactor.

  • Reagent Addition: With stirring, add sodium methoxide (e.g., 3.5 kg) in portions.

  • Isomerization: Heat the mixture to 60°C and maintain it at reflux for 3 hours.

  • Workup: Cool the reaction mixture to 0°C.

  • Acidification: Slowly add 10% dilute hydrochloric acid until the pH of the solution reaches 2.

  • Isolation: A solid precipitate will form. Filter the solid, wash with cold water, and dry to obtain the crude trans-4-Hydroxycyclohexanecarboxylic acid (containing a small amount of the cis-isomer).

  • Purification: Further purification can be achieved by recrystallization from a mixed solvent system such as ethyl acetate and petroleum ether.

Visualizations

experimental_workflow start p-Hydroxybenzoic Acid hydrogenation Catalytic Hydrogenation (Ru/C, H₂, H₂O, 120°C, 1 MPa) start->hydrogenation mixture cis/trans Isomer Mixture (~60% trans) hydrogenation->mixture isomerization Isomerization (NaOMe, MeOH, 60°C) mixture->isomerization trans_product trans-4-Hydroxycyclohexanecarboxylic Acid (>90% trans) isomerization->trans_product purification Recrystallization trans_product->purification final_product Pure trans Isomer purification->final_product

Caption: Workflow for the synthesis of trans-4-Hydroxycyclohexanecarboxylic acid.

side_reactions cluster_side_reactions Potential Side Reactions main_product This compound (cis/trans mixture) over_reduction 4-Hydroxycyclohexylmethanol (Over-reduction of -COOH) main_product->over_reduction Harsh Conditions dehydration Cyclohexenecarboxylic Acid (Dehydration of -OH) main_product->dehydration High Temperature lactone Lactone (from cis-isomer) main_product->lactone Heat/Acid (cis-isomer) starting_material p-Hydroxybenzoic Acid starting_material->main_product Main Reaction (Catalytic Hydrogenation) incomplete_hydrogenation Partially Hydrogenated Intermediates starting_material->incomplete_hydrogenation Insufficient Reaction Time/Catalyst

Caption: Potential side reactions in the synthesis of this compound.

References

Technical Support Center: Anion Exchange Chromatography for Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing anion exchange chromatography (AEX) for the purification of carboxylic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the anion exchange purification of carboxylic acids.

Issue Potential Cause Recommended Solution
No or Poor Binding of Carboxylic Acid to the Column Incorrect Buffer pH: The pH of the loading buffer is not high enough to deprotonate the carboxylic acid, resulting in a neutral or partially negative charge.Ensure the loading buffer pH is at least 1-2 units above the pKa of the carboxylic acid to ensure it is fully deprotonated and carries a net negative charge.
Ionic Strength of the Sample/Buffer is Too High: High salt concentrations in the sample or loading buffer can shield the charge of the carboxylic acid or compete for binding sites on the resin.Desalt the sample before loading or dilute it with the loading buffer to reduce the ionic strength. Ensure the loading buffer has a low salt concentration (e.g., < 25 mM).
Incorrect Resin Choice: A weak anion exchanger may not be suitable for weakly acidic carboxylic acids.For carboxylic acids with a higher pKa (weaker acids), a strong anion exchange (SAX) resin is often more effective.[1]
Column Overload: The amount of carboxylic acid loaded exceeds the binding capacity of the column.Reduce the sample load or use a larger column with a higher binding capacity.
Low Recovery/Yield of Carboxylic Acid Elution Buffer Too Weak: The ionic strength or pH of the elution buffer is insufficient to displace the bound carboxylic acid from the resin.Increase the salt concentration of the elution buffer or decrease its pH to neutralize the charge on the carboxylic acid and facilitate its release.
Precipitation on the Column: The carboxylic acid may precipitate on the column if its concentration is too high or if the elution conditions are not optimal.Optimize elution conditions by using a gradient elution to avoid sharp changes in salt concentration or pH. Consider adding a small amount of organic solvent to the elution buffer to improve solubility.
Strong Hydrophobic Interactions: Some carboxylic acids may have hydrophobic interactions with the resin matrix, leading to incomplete elution.Add a non-ionic detergent or an organic solvent (e.g., methanol, acetonitrile) to the elution buffer to disrupt hydrophobic interactions.[2]
Peak Tailing in Chromatogram Secondary Interactions with the Stationary Phase: Unwanted interactions, such as hydrogen bonding or hydrophobic interactions, between the carboxylic acid and the resin can cause tailing.Modify the mobile phase by adding organic solvents or salts to minimize secondary interactions.[3] Optimizing the pH can also help.
Column Overloading: Injecting too much sample can lead to asymmetrical peak shapes.[3][4]Reduce the amount of sample injected onto the column.
Poorly Packed Column or Column Void: Irregularities in the column packing can lead to non-uniform flow and peak tailing.If using a self-packed column, ensure it is packed evenly. For commercial columns, a void at the inlet can sometimes be addressed by reversing the column and flushing with a strong solvent.
Unexpected Peaks in the Chromatogram Presence of Impurities in the Sample: The sample may contain other charged molecules that bind to the resin and elute under the experimental conditions.Ensure the sample is adequately pre-treated (e.g., filtration, centrifugation) to remove particulate matter and other impurities.
"Ghost Peaks": Contaminants from previous runs or from the mobile phase can accumulate on the column and elute as unexpected peaks.Implement a rigorous column cleaning and regeneration protocol between runs. Use high-purity water and reagents for buffer preparation.
Air Bubbles in the System: Air bubbles passing through the detector can cause spurious peaks.Degas all buffers and solutions before use. Ensure all connections in the chromatography system are tight.

Frequently Asked Questions (FAQs)

1. How do I choose between a strong anion exchange (SAX) and a weak anion exchange (WAX) resin for my carboxylic acid purification?

The choice depends on the pKa of your carboxylic acid and the desired operating pH range.

  • Strong Anion Exchangers (SAX): These have a positively charged functional group that remains charged over a wide pH range. They are generally recommended for weakly acidic carboxylic acids (higher pKa) as they can maintain their charge and bind the analyte even at moderately high pH.

  • Weak Anion Exchangers (WAX): The charge on these resins is pH-dependent. They are suitable for strongly acidic carboxylic acids (lower pKa) and offer the potential for more selective elution by manipulating the buffer pH.

2. What is the ideal pH for my loading buffer?

The loading buffer pH should be at least 1 to 2 pH units above the pKa of your carboxylic acid. This ensures that the carboxylic acid is in its deprotonated (anionic) form and can bind effectively to the positively charged anion exchange resin.

3. How can I elute my bound carboxylic acid from the column?

There are two primary methods for elution:

  • Salt Gradient Elution: Gradually increase the salt concentration (e.g., with NaCl) in the mobile phase. The salt ions will compete with the bound carboxylic acid for the charged sites on the resin, eventually displacing it.

  • pH Gradient Elution: Gradually decrease the pH of the mobile phase. As the pH approaches the pKa of the carboxylic acid, it will become protonated (neutral), lose its affinity for the resin, and elute.

4. What are some common buffers used for anion exchange chromatography of carboxylic acids?

Commonly used buffers include Tris, Piperazine, and Diethylamine, often used in the pH range of 7-11. The choice of buffer is critical and should have a pKa within approximately 0.6 pH units of the desired working pH for effective buffering.

5. How can I increase the resolution between my target carboxylic acid and other impurities?

To improve resolution, you can:

  • Optimize the Elution Gradient: A shallower gradient (a slower increase in salt concentration or a slower decrease in pH) can improve the separation of molecules with similar charges.

  • Adjust the Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for equilibrium to be established.

  • Change the Resin: A resin with a smaller particle size or different functional groups may provide better selectivity.

6. What is the binding capacity I can expect for my carboxylic acid on an anion exchange resin?

The binding capacity depends on several factors, including the specific resin, the size and charge of the carboxylic acid, and the experimental conditions (pH, ionic strength). The total ionic capacity of a resin is the number of charged functional groups per milliliter of medium, while the available capacity is the amount of a specific protein that can bind under defined conditions. Manufacturers typically provide information on the total ionic capacity of their resins, which is often expressed in milliequivalents per milliliter (meq/mL).

Experimental Protocols

General Protocol for Anion Exchange Purification of a Carboxylic Acid

This protocol provides a general framework. Specific conditions will need to be optimized for each carboxylic acid.

1. Resin Selection and Column Packing:

  • Choose an appropriate anion exchange resin (e.g., a strong anion exchanger like a quaternary ammonium-based resin for many carboxylic acids).

  • If using bulk resin, prepare a slurry and pack it into a suitable chromatography column according to the manufacturer's instructions. Ensure the column is packed uniformly to avoid channeling.

2. Column Equilibration:

  • Equilibrate the column with 5-10 column volumes (CVs) of the loading buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • The equilibration is complete when the pH and conductivity of the column effluent are the same as the loading buffer.

3. Sample Preparation and Loading:

  • Dissolve the carboxylic acid sample in the loading buffer.

  • Ensure the sample is free of particulates by filtering it through a 0.22 µm or 0.45 µm filter.

  • Load the sample onto the column at a controlled flow rate.

4. Washing:

  • Wash the column with 5-10 CVs of the loading buffer to remove any unbound or weakly bound impurities.

  • Monitor the UV absorbance of the effluent; the wash is complete when the absorbance returns to baseline.

5. Elution:

  • Elute the bound carboxylic acid using either a linear salt gradient or a step gradient.

    • Linear Gradient: Gradually increase the concentration of the elution buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0) from 0% to 100% over 10-20 CVs.

    • Step Gradient: Apply discrete steps of increasing salt concentration (e.g., 100 mM, 250 mM, 500 mM NaCl in loading buffer).

  • Alternatively, use a decreasing pH gradient to elute the carboxylic acid.

6. Fraction Collection and Analysis:

  • Collect fractions throughout the elution process.

  • Analyze the fractions for the presence of the target carboxylic acid using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

7. Column Regeneration and Storage:

  • Regenerate the column by washing it with a high-salt solution (e.g., 1-2 M NaCl) to remove any remaining bound molecules.

  • Wash the column with deionized water.

  • Store the column in a suitable storage solution (e.g., 20% ethanol) as recommended by the manufacturer to prevent microbial growth.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis Resin_Selection Resin Selection (SAX/WAX) Equilibration Column Equilibration Resin_Selection->Equilibration Buffer_Prep Buffer Preparation (Loading & Elution) Buffer_Prep->Equilibration Sample_Loading Sample Loading Equilibration->Sample_Loading Wash Wash Unbound Impurities Sample_Loading->Wash Elution Elution (Salt or pH Gradient) Wash->Elution Regeneration Column Regeneration Elution->Regeneration Fraction_Collection Fraction Collection Elution->Fraction_Collection Analysis Analysis of Fractions (HPLC, etc.) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling

Caption: Experimental workflow for carboxylic acid purification.

Troubleshooting_Logic Start Problem Encountered No_Binding No/Poor Binding? Start->No_Binding Low_Yield Low Yield? No_Binding->Low_Yield No Check_pH Check Buffer pH (> pKa + 1) No_Binding->Check_pH Yes Peak_Tailing Peak Tailing? Low_Yield->Peak_Tailing No Check_Elution Optimize Elution Conditions Low_Yield->Check_Elution Yes Check_Interactions Modify Mobile Phase (Organic Solvent) Peak_Tailing->Check_Interactions Yes Successful_Purification Successful Purification Peak_Tailing->Successful_Purification No Check_Salt Check Sample/Buffer Ionic Strength Check_pH->Check_Salt Check_Salt->Successful_Purification Check_Elution->Successful_Purification Check_Packing Check Column Integrity Check_Interactions->Check_Packing Check_Packing->Successful_Purification

Caption: Troubleshooting decision tree for AEX of carboxylic acids.

References

Technical Support Center: Method Development for Separating Cis and Trans Isomers of 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis- and trans-4-Hydroxycyclohexanecarboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis- and trans-4-Hydroxycyclohexanecarboxylic acid?

A1: The most common and effective methods for separating the cis and trans isomers of 4-Hydroxycyclohexanecarboxylic acid are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) after derivatization, and fractional crystallization. The choice of method depends on the scale of the separation, the required purity, and the available equipment.

Q2: How can I distinguish between the cis and trans isomers analytically?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers.[1][2] The spatial arrangement of the hydroxyl and carboxylic acid groups on the cyclohexane ring leads to different chemical shifts and proton-proton (¹H-¹H) coupling constants in their respective ¹H NMR spectra.[1][2] Generally, the coupling constants for trans isomers are larger than for cis isomers.[2]

Q3: Is it possible to separate the isomers by crystallization?

A3: Yes, fractional crystallization can be an effective method for separating the isomers, particularly on a larger scale. The success of this method relies on the differential solubility of the cis and trans isomers in a specific solvent or solvent system. A documented method for the purification of the trans isomer involves recrystallization from a mixed solvent of ethyl acetate and petroleum ether.

Q4: Do I need to derivatize the isomers for Gas Chromatography (GC) analysis?

A4: Yes, due to the low volatility of this compound, derivatization is necessary for GC analysis. Common derivatization techniques include silylation (e.g., with BSTFA) or esterification to convert the polar carboxylic acid and hydroxyl groups into more volatile ethers and esters.

Troubleshooting Guides

HPLC Separation

Issue: Poor or no separation of cis and trans isomer peaks.

Possible Cause Troubleshooting Step
Inappropriate column chemistry.For separating geometric isomers, a column with shape selectivity, such as a Phenyl or Cholesterol-based stationary phase, may provide better resolution than a standard C18 column. Consider using a chiral stationary phase as these can sometimes resolve geometric isomers.
Mobile phase composition is not optimal.Adjust the organic modifier (e.g., acetonitrile, methanol) concentration. A shallower gradient or isocratic elution with a fine-tuned mobile phase composition can improve resolution. Altering the pH of the aqueous component can also influence selectivity.
Inadequate method parameters.Optimize the flow rate. A lower flow rate generally increases resolution but also analysis time. Adjusting the column temperature can also affect selectivity.

Issue: Peak splitting is observed for one or both isomer peaks.

Possible Cause Troubleshooting Step
Column contamination or void.Use a guard column to protect the analytical column. Ensure proper sample filtration to remove particulates. If a void is suspected, the column may need to be replaced.
Sample solvent is too strong.Dissolve the sample in the initial mobile phase whenever possible. A strong injection solvent can cause peak distortion.
Co-elution of impurities or other isomers.If the starting material contains other impurities, they may co-elute, giving the appearance of a split peak. Analyze the purity of the starting material by another method (e.g., NMR).
Blocked column frit.A blockage can disrupt the sample flow path. If all peaks in the chromatogram are splitting, this is a likely cause. The frit or the entire column may need to be replaced.
Crystallization

Issue: No crystals form after cooling the solution.

Possible Cause Troubleshooting Step
Solution is not supersaturated (too much solvent).Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.
High level of impurities inhibiting crystallization.Consider a pre-purification step, such as column chromatography, to remove significant impurities.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulation of the flask can help slow down the cooling process.
Lack of nucleation sites.Try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of the desired pure isomer can also initiate crystallization.

Issue: The compound "oils out" instead of forming crystals.

Possible Cause Troubleshooting Step
Solution is too concentrated.Reheat the solution to dissolve the oil and add a small amount of additional solvent. Then, allow for slower cooling.
Cooling is too rapid.Slower cooling allows the molecules to orient themselves into a crystal lattice rather than aggregating as an amorphous oil.
Melting point of the solid is depressed by impurities.Ensure the starting material is of reasonable purity. An initial purification step might be necessary.

Experimental Protocols

HPLC Method Development (Adapted from similar compounds)

This is a starting point for method development and may require optimization.

Parameter Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at 1 mg/mL
Recrystallization Protocol for trans-4-Hydroxycyclohexanecarboxylic acid
  • Dissolution: Dissolve the crude mixture of isomers in a 1:1 (v/v) mixture of ethyl acetate and petroleum ether at an elevated temperature (e.g., near the boiling point of the solvent mixture). A suggested solvent to crude product ratio is between 2:1 and 4:1 (L:kg).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Further cool the solution in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum.

Analytical Characterization by ¹H NMR

The following table summarizes expected ¹H NMR chemical shifts for distinguishing between the cis and trans isomers. Actual shifts may vary depending on the solvent and concentration.

Isomer Approximate Chemical Shift (ppm) of H at C1 (attached to COOH) Approximate Chemical Shift (ppm) of H at C4 (attached to OH) Key Distinguishing Feature
cis ~2.2-2.4~3.9-4.1The proton at C4 (axial) typically appears at a lower chemical shift compared to the trans isomer.
trans ~2.1-2.3~3.4-3.6The proton at C4 (equatorial) typically appears at a higher chemical shift compared to the cis isomer.

Note: These are approximate values and should be confirmed with reference spectra.

Visualizations

experimental_workflow cluster_separation Separation cluster_analysis Analysis cluster_result Result start Mixture of cis and trans Isomers hplc HPLC Separation start->hplc Analytical/Small Scale cryst Fractional Crystallization start->cryst Preparative Scale hplc_fractions Collect Fractions hplc->hplc_fractions cryst_solid Isolate Crystals cryst->cryst_solid nmr NMR Analysis hplc_fractions->nmr cryst_solid->nmr pure_cis Pure cis Isomer nmr->pure_cis pure_trans Pure trans Isomer nmr->pure_trans

Caption: Experimental workflow for the separation and analysis of isomers.

troubleshooting_flowchart decision decision process process start Start: Poor HPLC Separation q1 Are peaks completely co-eluting? start->q1 a1_yes Modify Mobile Phase (Solvent ratio, pH) q1->a1_yes Yes q2 Is there partial separation? q1->q2 No a1_yes->q2 a2_yes Optimize Method (Gradient, Flow Rate, Temperature) q2->a2_yes Yes q3 Is peak shape poor (tailing, fronting)? q2->q3 No a2_yes->q3 a3_yes Check for column overload or secondary interactions q3->a3_yes Yes end Improved Separation q3->end No a3_yes->end

Caption: Troubleshooting logic for poor HPLC separation of isomers.

References

Technical Support Center: Industrial Production of 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the scaled-up production of 4-Hydroxycyclohexanecarboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Low Yield in Hydrogenation of p-Hydroxybenzoic Acid Incomplete reaction- Ensure complete dissolution of p-hydroxybenzoic acid in the solvent before starting the reaction.- Verify hydrogen pressure is maintained at the recommended level (e.g., 1MPa).[1]- Check catalyst activity. If the catalyst has been used multiple times, consider regeneration or using fresh catalyst.
Catalyst poisoning- Ensure the purity of the starting materials and solvent. Sulfur-containing compounds and other impurities can poison noble metal catalysts.- If catalyst poisoning is suspected, replace the catalyst batch.
Side reactions- Over-hydrogenation can lead to the formation of byproducts. Monitor the reaction progress closely using HPLC or GC and stop the reaction once the starting material is consumed.[1]- Lowering the reaction temperature or pressure might reduce the rate of side reactions, though this may also slow down the desired reaction.
Formation of Impurities Incomplete hydrogenation of the aromatic ring- This can be a major impurity. Increase reaction time or hydrogen pressure to drive the reaction to completion.
Hydrogenolysis of the hydroxyl group- This leads to the formation of cyclohexanecarboxylic acid. Using a milder catalyst or reaction conditions can help minimize this side reaction. Rhodium-based catalysts have shown high selectivity for aromatic ring hydrogenation.
Formation of cis-isomer during trans-isomer synthesis- The hydrogenation of p-hydroxybenzoic acid can produce a mixture of cis and trans isomers.[1] Isomerization to the more stable trans-isomer can be achieved by heating the mixture with a base like sodium alkoxide.[1]
Difficulties in Purification Oiling out during recrystallization- The compound may be precipitating too quickly from a supersaturated solution. Try a slower cooling rate or use a different solvent system. A mixture of solvents, such as ethyl acetate and petroleum ether, can be effective.[1]
Poor crystal formation- this compound can be difficult to crystallize directly. Conversion to an ester (e.g., methyl or ethyl ester), followed by distillation and subsequent hydrolysis, is a common industrial purification strategy.
Co-precipitation of isomers- If a mixture of cis and trans isomers is present, their similar polarities can make separation by recrystallization challenging. Isomerization to a single isomer before the final purification step is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for trans-4-Hydroxycyclohexanecarboxylic acid?

A1: The catalytic hydrogenation of p-hydroxybenzoic acid is a widely used industrial method. This process is favored due to the availability of the starting material and the potential for high yields of the desired trans-isomer after an isomerization step.

Q2: How can I synthesize the cis-isomer of this compound?

A2: The cis-isomer can be synthesized via the hydrolysis of a cis-4-hydroxycyclohexanecarboxylate ester. For example, methyl cis-4-hydroxycyclohexanecarboxylate can be hydrolyzed using a base like sodium hydroxide, followed by acidification to yield cis-4-Hydroxycyclohexanecarboxylic acid.

Q3: What are the critical process parameters to control during the hydrogenation of p-hydroxybenzoic acid?

A3: The critical parameters include reaction temperature, hydrogen pressure, catalyst selection and loading, and reaction time. For instance, using a 5% Ruthenium on Carbon (Ru/C) catalyst at around 120°C and 1 MPa of hydrogen pressure has been shown to be effective. Monitoring the reaction progress is crucial to prevent over-hydrogenation and the formation of byproducts.

Q4: My final product is a mixture of cis and trans isomers. How can I isolate the trans-isomer?

A4: A common method to obtain the pure trans-isomer is through isomerization. The mixture of cis and trans isomers can be treated with a base, such as sodium methoxide in methanol, and heated to reflux. This process converts the cis-isomer to the more thermodynamically stable trans-isomer. The trans-isomer can then be purified by recrystallization.

Q5: What is the best way to purify this compound on a large scale?

A5: Direct distillation of this compound is difficult due to its high boiling point and tendency to decompose. A more industrially viable method is to first convert the crude acid to its corresponding ester (e.g., ethyl or methyl ester). The ester can then be purified by vacuum distillation. Finally, the purified ester is hydrolyzed back to the pure acid. Recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, is also an effective final purification step.

Quantitative Data

Table 1: Comparison of Catalysts for the Hydrogenation of Benzoic Acid (as a model for p-Hydroxybenzoic Acid)
CatalystSupportTemperature (°C)H2 Pressure (bar)Conversion (%)Selectivity to Cyclohexanecarboxylic Acid (%)
RhCarbon8050~100100
RuCarbon8050HighHigh
PtCarbon8050ModerateHigh
PdCarbon8050LowHigh

Note: This data is based on the hydrogenation of benzoic acid and serves as a general guideline. Optimal conditions for p-hydroxybenzoic acid may vary.

Table 2: Recrystallization Solvents for this compound
Solvent SystemCis/Trans IsomerExpected PurityNotes
WaterBothModerateGood for initial purification of crude product.
Ethanol/WaterBothGoodProvides a good balance of solubility for crystallization.
Ethyl Acetate/Petroleum EtherTransHighEffective for obtaining high-purity trans-isomer. The ratio of the solvents is critical for optimal recovery.
MethanolCisHighUsed in the purification of the cis-isomer after hydrolysis of the corresponding ester.

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid via Hydrogenation of p-Hydroxybenzoic Acid

1. Hydrogenation:

  • Charge a 50L autoclave with 10 kg of p-hydroxybenzoic acid, 30 kg of water, and 0.3 kg of 5% Ruthenium on Carbon (Ru/C) catalyst.

  • Purge the reactor with nitrogen once, followed by three hydrogen purges.

  • Pressurize the reactor with hydrogen to 1 MPa and start stirring.

  • Heat the mixture to 80°C, at which point hydrogen uptake will begin.

  • Gradually increase the temperature to 120°C and maintain this temperature until hydrogen uptake ceases.

  • Monitor the reaction completion by HPLC analysis to ensure all p-hydroxybenzoic acid has been consumed.

  • Cool the reactor, vent the hydrogen, and filter the catalyst. The resulting solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

2. Isomerization:

  • To the filtrate containing the mixture of isomers, add 30 L of methanol in a 50L reactor.

  • With stirring, add 3.5 kg of sodium methoxide in portions.

  • Heat the mixture to 60°C and reflux for 3 hours.

  • Cool the reaction mixture to 0°C.

  • Adjust the pH to 2 by dropwise addition of 10% dilute hydrochloric acid.

  • Filter the resulting solid and dry to obtain crude trans-4-hydroxycyclohexanecarboxylic acid.

3. Purification (Recrystallization):

  • Dissolve the crude product in a mixture of ethyl acetate and petroleum ether (1:1 ratio, approximately 4 L of mixed solvent per kg of crude product).

  • Heat the solution to dissolve the solid completely.

  • Slowly cool the solution to 0°C and allow it to stand for 2 hours to induce crystallization.

  • Filter the white powder, wash with cold petroleum ether, and dry to obtain pure trans-4-hydroxycyclohexanecarboxylic acid with a purity of >99%.

Protocol 2: Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid via Hydrolysis

1. Hydrolysis:

  • Dissolve 20 g of methyl cis-4-hydroxycyclohexanecarboxylate in 80 mL of methanol in a suitable reaction vessel and cool in an ice-water bath.

  • Slowly add 40 mL of 5 mol/L sodium hydroxide solution dropwise while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with 150 mL of water.

  • Extract the aqueous solution twice with ethyl acetate to remove any unreacted ester; discard the organic layers.

2. Acidification and Extraction:

  • Adjust the pH of the aqueous phase to 3 with 1 mol/L HCl.

  • Extract the acidified aqueous phase twice with 50 mL of ethyl acetate.

  • Combine the organic extracts.

3. Purification:

  • Wash the combined organic phase twice with saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate and decolorize with activated carbon if necessary.

  • Filter the solution and recover the ethyl acetate by distillation under reduced pressure to yield the solid product.

  • Further purify by recrystallization from a suitable solvent like methanol to obtain pure cis-4-hydroxycyclohexanecarboxylic acid. A yield of around 90% can be expected.

Visualizations

industrial_synthesis_trans_4HCCA cluster_hydrogenation Hydrogenation Stage cluster_isomerization Isomerization Stage cluster_purification Purification Stage start p-Hydroxybenzoic Acid + Water + Ru/C Catalyst reactor Autoclave (120°C, 1 MPa H2) start->reactor Charge filtration Catalyst Filtration reactor->filtration Reaction Mixture isomerization_reactor Reactor + Methanol + NaOMe (60°C, Reflux) filtration->isomerization_reactor Cis/Trans Mixture acidification Acidification (HCl) & Filtration isomerization_reactor->acidification Reaction Mixture recrystallization Recrystallization (Ethyl Acetate/ Petroleum Ether) acidification->recrystallization Crude Product drying Drying recrystallization->drying end Pure trans-4-HCCA drying->end

Caption: Industrial production workflow for trans-4-Hydroxycyclohexanecarboxylic acid.

troubleshooting_low_yield cluster_causes Potential Causes cluster_actions Corrective Actions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Catalyst Poisoning start->cause2 cause3 Side Reactions start->cause3 action1a Check Reaction Time/ Temp/Pressure cause1->action1a action1b Ensure Reactant Solubility cause1->action1b action2a Verify Starting Material Purity cause2->action2a action2b Replace Catalyst cause2->action2b action3a Monitor Reaction Progress (HPLC/GC) cause3->action3a action3b Optimize Reaction Conditions cause3->action3b

Caption: Troubleshooting logic for low yield in 4-HCCA synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Quantifying 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Hydroxycyclohexanecarboxylic acid. As a compound of interest in various metabolic and clinical research areas, its accurate quantification is crucial. This document details and contrasts three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is intended to assist researchers in selecting the most suitable method for their specific analytical needs.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of organic acids like this compound. Direct comparative studies for this specific analyte are limited; therefore, the data presented represents a synthesis of information from validated methods for similar organic acids.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Range) Typically linear over 2-3 orders of magnitude (e.g., 1 - 500 µg/mL)Good linearity over a wide range after derivatization (e.g., 0.1 - 100 µg/mL)Excellent linearity over a broad dynamic range (e.g., 0.1 ng/mL - 10 µg/mL)[1]
Accuracy (% Recovery) Generally high, often within 95-105%High, typically within 90-110%Very high, typically within 95-105%[1]
Precision (%RSD) < 5% for intra-day and < 10% for inter-day precision< 10% for intra-day and < 15% for inter-day precisionExcellent, typically < 5% for intra-day and < 10% for inter-day precision[1]
Limit of Detection (LOD) Higher, often in the µg/mL rangeModerate, typically in the high ng/mL to low µg/mL rangeVery low, can be as low as 0.01 ng/mL[1]
Limit of Quantification (LOQ) Typically in the low µg/mL rangeIn the ng/mL to µg/mL rangeVery low, often in the sub-ng/mL to low ng/mL range
Specificity Moderate, susceptible to interference from co-eluting compounds without chromophoresHigh, mass spectral data provides good specificityVery high, precursor-product ion transitions in MRM mode offer excellent specificity
Throughput Moderate, typical run times of 10-30 minutesLower, requires a lengthy derivatization stepHigh, with rapid chromatographic methods available
Derivatization Required? NoYes (typically silylation)No

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often used for the analysis of organic acids when high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Detection: UV detection at a low wavelength, typically around 210 nm, where the carboxylic acid group absorbs.

  • Sample Preparation:

    • For biological samples like urine or plasma, protein precipitation is often necessary. This can be achieved by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol), vortexing, and centrifuging to pellet the precipitated proteins.

    • The supernatant is then filtered through a 0.22 µm syringe filter before injection into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity than HPLC-UV and is a well-established technique for the analysis of volatile and semi-volatile organic acids after derivatization.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Due to the low volatility of this compound, a derivatization step is mandatory. Silylation is a common approach:

    • An aliquot of the sample extract is dried under a stream of nitrogen.

    • A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the dried residue.

    • The mixture is heated (e.g., at 60-80°C for 30-60 minutes) to facilitate the reaction.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, such as a DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection mode is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the elution of the derivatized analyte.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions of the derivatized this compound is used to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the quantification of organic acids in complex biological matrices.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 or a mixed-mode column.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.6 mL/min.

  • MS/MS Detection:

    • The mass spectrometer is operated in negative electrospray ionization (ESI) mode.

    • Quantification is performed using Multiple Reaction Monitoring (MRM), where the transition from a specific precursor ion (the deprotonated molecule, [M-H]⁻) to a characteristic product ion is monitored. This provides a high degree of selectivity and sensitivity.

  • Sample Preparation:

    • Similar to HPLC-UV, protein precipitation is a common sample preparation technique for biological fluids.

    • Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration, leading to lower detection limits.

Mandatory Visualization

analytical_method_validation_workflow cluster_planning Planning cluster_development Method Development cluster_validation Full Method Validation cluster_application Method Application define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method optimize_params Optimize Method Parameters select_method->optimize_params prelim_validation Preliminary Validation optimize_params->prelim_validation specificity Specificity/ Selectivity prelim_validation->specificity linearity Linearity & Range prelim_validation->linearity accuracy Accuracy prelim_validation->accuracy precision Precision prelim_validation->precision lod_loq LOD & LOQ prelim_validation->lod_loq robustness Robustness prelim_validation->robustness routine_analysis Routine Sample Analysis specificity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis robustness->routine_analysis qc_monitoring Quality Control Monitoring routine_analysis->qc_monitoring

Caption: Workflow for Analytical Method Validation.

sample_preparation_workflow cluster_gc_ms For GC-MS Analysis start Biological Sample (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection filtration Filtration (0.22 µm) supernatant_collection->filtration drying Dry Down Supernatant supernatant_collection->drying analysis Analysis (HPLC-UV or LC-MS/MS) filtration->analysis derivatization Derivatization (e.g., Silylation) drying->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis

Caption: General Sample Preparation Workflow.

References

Comparing the properties of polyesters derived from different "4-Hydroxycyclohexanecarboxylic acid" isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of monomers plays a pivotal role in determining the final properties of polymers. This guide provides a comprehensive comparison of the properties of polyesters derived from the cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid. A notable distinction between these two isomers is their chemical reactivity upon heating: cis-4-hydroxycyclohexanecarboxylic acid readily undergoes intramolecular esterification to form a lactone, whereas the trans-isomer does not due to the unfavorable spatial arrangement of its hydroxyl and carboxylic acid groups[1][2][3]. This fundamental difference dictates distinct polymerization pathways, leading to polyesters with significantly different thermal, mechanical, and biodegradable properties.

Distinct Polymerization Pathways

The divergent reactivity of the cis and trans isomers of this compound necessitates different polymerization strategies. The cis-isomer is primarily polymerized via Ring-Opening Polymerization (ROP) of its corresponding lactone, a process that can be initiated by various catalysts to yield high molecular weight polymers[4]. In contrast, the trans-isomer, which does not form a lactone, is polymerized through polycondensation, a step-growth polymerization process where the hydroxyl group of one monomer reacts with the carboxylic acid group of another, eliminating a molecule of water[5].

G cluster_cis cis-Isomer Pathway cluster_trans trans-Isomer Pathway cis-Monomer cis-4-Hydroxycyclohexanecarboxylic acid Lactone Lactone Formation (Intramolecular Esterification) cis-Monomer->Lactone Heat ROP Ring-Opening Polymerization (ROP) Lactone->ROP Poly_cis Poly(cis-4-hydroxycyclohexanecarboxylate) ROP->Poly_cis trans-Monomer trans-4-Hydroxycyclohexanecarboxylic acid Polycondensation Polycondensation trans-Monomer->Polycondensation Heat, Catalyst Poly_trans Poly(trans-4-hydroxycyclohexanecarboxylate) Polycondensation->Poly_trans

Caption: Polymerization pathways for polyesters from cis and trans isomers.

Comparative Properties of the Resulting Polyesters

While direct comparative experimental data for polyesters derived specifically from the individual isomers of this compound is limited, we can infer their properties based on studies of analogous cycloaliphatic polyesters, such as those derived from the isomers of 1,4-cyclohexanedicarboxylic acid. The geometry of the cyclohexane ring in the polymer backbone is a critical determinant of the material's properties. The trans-isomer provides a more linear and rigid chain structure, which facilitates better packing and higher crystallinity. Conversely, the cis-isomer introduces a "kink" in the polymer chain, disrupting packing and leading to a more amorphous structure.

Data Summary

The following table summarizes the expected differences in the properties of polyesters derived from the cis and trans isomers of this compound. These are inferred from studies on analogous systems containing cis and trans cycloaliphatic units.

PropertyPolyester from cis-Isomer (via ROP)Polyester from trans-Isomer (via Polycondensation)Rationale for Difference
Thermal Properties
Glass Transition (Tg)LowerHigherThe kinked structure from the cis-isomer leads to lower chain rigidity and more free volume, resulting in a lower Tg. The more linear trans-isomer restricts chain mobility, increasing the Tg.
Melting Temperature (Tm)Amorphous (No Tm) or Low TmHigherThe regular, linear structure of the trans-isomer allows for efficient chain packing and crystallization, leading to a distinct and higher melting point. The cis-isomer's structure hinders crystallization.
Thermal Stability (Td)SimilarSimilarThe inherent thermal stability is primarily dependent on the ester linkages, which are the same for both polymers.
Mechanical Properties
Tensile StrengthLowerHigherHigher crystallinity and chain rigidity in the trans-isomer-based polyester contribute to greater tensile strength.
Young's ModulusLowerHigherThe rigid structure of the trans-polyester results in a higher modulus (stiffness) compared to the more flexible, amorphous cis-polyester.
Elongation at BreakHigherLowerThe amorphous nature of the cis-polyester allows for greater chain mobility and deformation before breaking, leading to higher ductility.
Biodegradability Potentially FasterPotentially SlowerBiodegradation of polyesters often occurs more readily in the amorphous regions. The higher crystallinity of the trans-polyester may result in a slower degradation rate.

Experimental Protocols

Synthesis of Poly(cis-4-hydroxycyclohexanecarboxylate) via Ring-Opening Polymerization (ROP)

This protocol describes a general procedure for the ROP of the lactone derived from cis-4-hydroxycyclohexanecarboxylic acid.

  • Lactone Synthesis: cis-4-hydroxycyclohexanecarboxylic acid is heated under vacuum to facilitate intramolecular cyclization and removal of water, yielding the corresponding lactone. The lactone is then purified by distillation or recrystallization.

  • Polymerization:

    • In a dry glovebox, the purified lactone and a suitable initiator (e.g., a tin(II) octoate/alcohol system) are added to a flame-dried Schlenk flask.

    • The flask is sealed and heated in an oil bath at a predetermined temperature (e.g., 120-160°C) for a specified time.

    • The polymerization is quenched by cooling the flask to room temperature.

    • The crude polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol).

    • The purified polymer is collected by filtration and dried under vacuum until a constant weight is achieved.

Synthesis of Poly(trans-4-hydroxycyclohexanecarboxylate) via Polycondensation

This protocol outlines a general two-stage melt polycondensation procedure for trans-4-hydroxycyclohexanecarboxylic acid.

  • Esterification Stage:

    • trans-4-hydroxycyclohexanecarboxylic acid and a catalyst (e.g., titanium(IV) butoxide) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

    • The mixture is heated under a nitrogen atmosphere to a temperature sufficient to initiate esterification and distill off the water byproduct (e.g., 180-220°C).

  • Polycondensation Stage:

    • After the theoretical amount of water has been collected, a vacuum is gradually applied to the system.

    • The temperature is slowly increased (e.g., to 220-260°C) to facilitate the removal of byproducts and increase the molecular weight of the polymer.

    • The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

    • The polymer is then extruded from the reactor under nitrogen pressure and pelletized.

Visualization of Monomer Structures and Polymerization Logic

G cluster_monomers Monomer Isomers cluster_polymers Resulting Polymer Structures cis_isomer cis-4-Hydroxycyclohexanecarboxylic Acid (Axial-Equatorial or Equatorial-Axial) poly_cis Poly(cis-4-hydroxycyclohexanecarboxylate) (Kinked, Amorphous) cis_isomer->poly_cis ROP of Lactone trans_isomer trans-4-Hydroxycyclohexanecarboxylic Acid (Equatorial-Equatorial or Axial-Axial) poly_trans Poly(trans-4-hydroxycyclohexanecarboxylate) (Linear, Semi-crystalline) trans_isomer->poly_trans Polycondensation

Caption: Relationship between monomer stereochemistry and polymer structure.

References

A Comparative Guide to the Biocompatibility of Biodegradable Polymers for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biocompatibility of polymers based on 4-Hydroxycyclohexanecarboxylic acid (4-HCCA) and established biodegradable alternatives: Polylactic Acid (PLA), Polyglycolic Acid (PGA), and Polycaprolactone (PCL). The following sections detail quantitative biocompatibility data, experimental methodologies, and relevant biological pathways to inform material selection in drug delivery and development.

Executive Summary

Polymers derived from this compound represent a potential new class of biomaterials. However, publicly available literature lacks specific quantitative data on their biocompatibility. In contrast, PLA, PGA, and PCL are well-characterized polymers with a significant body of research supporting their use in biomedical applications. This guide summarizes the existing biocompatibility data for these established polymers to provide a benchmark for the future evaluation of novel cycloaliphatic polyesters.

Quantitative Biocompatibility Data

The following tables summarize key biocompatibility parameters for PLA, PGA, and PCL based on available in vitro and in vivo studies. It is important to note that direct comparative studies are limited, and results can vary based on material properties (e.g., molecular weight, crystallinity) and specific experimental conditions.

Table 1: In Vitro Cytotoxicity

PolymerCell TypeAssayResult (Cell Viability %)Citation
PLA Human Fetal Osteoblasts (hFOB 1.19)FDA/PI Staining95.3 ± 2.1%[1]
L929 and HUVEC cellsMTT Assay> 90%[2]
PGA --Data not available-
PCL Human Umbilical Vein Endothelial Cells (HUVEC)Viability Analysis> 98%[3]
L929 FibroblastsMTT Assay> 70% (non-cytotoxic)[4]
4-HCCA Polymer --Data not available-

Table 2: Hemocompatibility

PolymerTestResult (% Hemolysis)Citation
PLA ASTM F7562.4 - 2.8%[5]
PGA Hemolytic AssayDid not affect hemolytic activity of human sera
PCL Hemolytic Index2.1% (for a PU/PCL blend)
4-HCCA Polymer -Data not available-

Table 3: In Vivo Inflammatory Response (Subcutaneous Implantation)

PolymerAnimal ModelTime PointFibrous Capsule Thickness (µm)Citation
PLA Rabbits2 monthsThick and fibrotic (qualitative)
PGA Rats5 days855 (648–1048) µm
PCL Rats4 weeks87.3 ± 2.9 (microgel-coated) vs. 112.3 ± 5.1 (uncoated PET control)
4-HCCA Polymer --Data not available-

Experimental Protocols

Detailed methodologies for key biocompatibility assays are crucial for the accurate interpretation and comparison of results. The following are standardized protocols for cytotoxicity and hemolysis testing.

In Vitro Cytotoxicity: ISO 10993-5 (MTT Assay)

This test evaluates the potential of a material to cause cellular damage.

  • Material Extraction: The test material is incubated in a cell culture medium (e.g., DMEM) at 37°C for a specified period (e.g., 24 hours) to create an extract.

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is cultured in 96-well plates until a sub-confluent monolayer is formed.

  • Exposure: The culture medium is replaced with the material extract at various concentrations. Control wells with fresh medium and a positive control (e.g., cytotoxic material) are included.

  • Incubation: The cells are incubated with the extracts for 24-72 hours at 37°C.

  • MTT Assay:

    • The extract-containing medium is removed.

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • A solubilization solution (e.g., isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of each well is measured using a spectrophotometer (typically at 570 nm). Cell viability is calculated as a percentage relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%.

Hemolysis: ASTM F756

This test assesses the potential of a blood-contacting material to damage red blood cells.

  • Material Preparation: The test material is prepared according to standardized surface area to volume ratios.

  • Blood Collection: Fresh anticoagulated blood (e.g., from rabbits) is collected.

  • Direct Contact Method:

    • The test material is placed in a tube with a diluted blood solution.

    • Positive (e.g., water) and negative (e.g., saline) controls are prepared in parallel.

  • Incubation: The tubes are incubated at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

  • Centrifugation: The tubes are centrifuged to pellet the intact red blood cells.

  • Analysis: The supernatant is collected, and the amount of released hemoglobin is quantified spectrophotometrically (at 540 nm) after conversion to cyanmethemoglobin.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. Materials with hemolysis values below 2% are generally considered non-hemolytic.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in understanding the biocompatibility of materials.

Experimental_Workflow_Biocompatibility cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing Cytotoxicity Cytotoxicity (ISO 10993-5) Biocompatibility_Assessment Biocompatibility Assessment Cytotoxicity->Biocompatibility_Assessment Hemolysis Hemolysis (ASTM F756) Hemolysis->Biocompatibility_Assessment Genotoxicity Genotoxicity (ISO 10993-3) Genotoxicity->Biocompatibility_Assessment Implantation Subcutaneous Implantation Histology Histological Analysis (Inflammatory Response, Fibrous Capsule) Implantation->Histology Systemic_Toxicity Systemic Toxicity (ISO 10993-11) Implantation->Systemic_Toxicity Histology->Biocompatibility_Assessment Systemic_Toxicity->Biocompatibility_Assessment Material Test Material (e.g., 4-HCCA Polymer) Material->Cytotoxicity Material->Hemolysis Material->Genotoxicity Material->Implantation

Experimental workflow for assessing polymer biocompatibility.

Foreign_Body_Response cluster_Initial_Events Initial Events (Minutes to Hours) cluster_Acute_Inflammation Acute Inflammation (Hours to Days) cluster_Chronic_Inflammation Chronic Inflammation & Fibrosis (Weeks to Months) Implantation Biomaterial Implantation Protein_Adsorption Protein Adsorption (Fibrinogen, Albumin) Implantation->Protein_Adsorption Neutrophil_Recruitment Neutrophil Recruitment Protein_Adsorption->Neutrophil_Recruitment Macrophage_Recruitment Macrophage Recruitment (M1 Pro-inflammatory) Neutrophil_Recruitment->Macrophage_Recruitment Macrophage_Fusion Macrophage Fusion (Foreign Body Giant Cells) Macrophage_Recruitment->Macrophage_Fusion Fibroblast_Activation Fibroblast Activation & Collagen Deposition Macrophage_Recruitment->Fibroblast_Activation Cytokine_Release Cytokine_Release Macrophage_Recruitment->Cytokine_Release IL-1β, TNF-α Fibrous_Capsule Fibrous Capsule Formation Macrophage_Fusion->Fibrous_Capsule Macrophage_Fusion->Cytokine_Release IL-4, IL-13 Fibroblast_Activation->Fibrous_Capsule

Signaling pathway of the foreign body response to implanted biomaterials.

Biocompatibility_Comparison cluster_Polymer Polymer Type cluster_Biocompatibility Biocompatibility Profile P4HCCA 4-HCCA Polymer P4HCCA_Bio Biocompatibility: Data Not Available P4HCCA->P4HCCA_Bio PLA Polylactic Acid (PLA) PLA_Bio Good Biocompatibility: - High Cell Viability - Low Hemolysis - Moderate In Vivo Response PLA->PLA_Bio PGA Polyglycolic Acid (PGA) PGA_Bio Good Biocompatibility: - Low Hemolysis - Can elicit inflammatory response upon degradation PGA->PGA_Bio PCL Polycaprolactone (PCL) PCL_Bio Excellent Biocompatibility: - High Cell Viability - Low Hemolysis - Minimal In Vivo Response PCL->PCL_Bio

Logical relationship of the biocompatibility of 4-HCCA-based polymers and alternatives.

References

The Therapeutic Promise of 4-Hydroxycyclohexanecarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 4-hydroxycyclohexanecarboxylic acid are emerging as a versatile scaffold in medicinal chemistry, demonstrating potential across a spectrum of therapeutic areas. From oncology to immunology, these compounds are being explored for their ability to modulate key biological pathways. This guide provides a comparative analysis of their therapeutic potential, supported by available experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.

Targeting Cell Cycle and Proliferation: TTK and ACC Inhibition

Threonine Tyrosine Kinase (TTK) Inhibitors for Oncology

One notable study on pyrazolo[1,5-a]pyrimidine TTK inhibitors identified compound 24 (CFI-402257) as a potent and selective agent with a TTK IC50 of 1.7 nM.[2] The general synthetic approach for this class of compounds is outlined below.

Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Diseases and Cancer

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in de novo fatty acid synthesis, a pathway often upregulated in cancer and metabolic diseases.[3] Inhibition of ACC is a promising therapeutic strategy. While specific derivatives of this compound as ACC inhibitors with comparative data are not yet widely published in peer-reviewed literature, a patent has described the synthesis of cyclohexane derivatives as ACC inhibitors, indicating the utility of this scaffold. A notable allosteric inhibitor of ACC1 and ACC2, ND-646 , has been shown to suppress fatty acid synthesis and inhibit tumor growth in preclinical models of non-small cell lung cancer.

Modulating the Immune Response: Rapamycin and Tacrolimus Analogs

Immunosuppressive Analogs for Transplant Medicine and Autoimmune Diseases

Precursor-directed biosynthesis has enabled the generation of novel analogs of the immunosuppressants rapamycin and tacrolimus by incorporating this compound into their structures.

Feeding trans-4-hydroxycyclohexanecarboxylic acid to a genetically modified strain of Streptomyces rapamycinicus leads to the production of 39-desmethoxyrapamycin . Similarly, the use of this starter unit in a mutant strain of the tacrolimus-producing organism results in 31-desmethoxy-FK506 . While direct head-to-head comparative studies with a range of analogs are limited, the immunosuppressive and antifungal activities of these novel compounds are of significant interest. For context, a study on various FK506 analogs demonstrated a range of immunosuppressive activities, highlighting the impact of structural modifications. For example, while FK506 has an IC50 of 0.1 nmol/L in a primary mixed lymphocyte reaction (MLR), other analogs can have significantly different potencies.

Other Potential Therapeutic Applications

Janus Kinase (JAK) Inhibitors

Benzimidazole derivatives, for which trans-4-hydroxycyclohexanecarboxylic acid can serve as a reagent, have been investigated as inhibitors of Janus kinase 1 (JAK1). JAK inhibitors are an important class of drugs for treating inflammatory and autoimmune diseases. Further research is needed to establish a clear structure-activity relationship for this compound-derived benzimidazoles as JAK1 inhibitors.

Data Summary

Table 1: Potency of a Pyrazolo[1,5-a]pyrimidine TTK Inhibitor

CompoundTargetIC50 (nM)Reference
24 (CFI-402257) TTK1.7

Table 2: Comparative Immunosuppressive Activity of Tacrolimus (FK506) and Other Immunosuppressants

CompoundAssayIC50 (nmol/L)Reference
Tacrolimus (FK506) Primary MLR0.1
Cyclosporine A Primary MLR>10
Mycophenolic Acid Primary MLR10
Bredinin Primary MLR10000

Note: Data for 39-desmethoxyrapamycin and 31-desmethoxy-FK506 are not available in a directly comparable format.

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors (General Scheme)

The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the sequential displacement of halides from a core structure. A typical route begins with a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine. Nucleophilic aromatic substitution at the 7-position is followed by protection of the resulting amine. Subsequent displacement at the 5-position with an amine or an aryloxy anion, followed by a Suzuki-Miyaura coupling and deprotection, yields the final products. The incorporation of the this compound moiety would likely occur during the synthesis of one of the amine or aryl precursors.

Threonine Tyrosine Kinase (TTK) Inhibition Assay

The inhibitory activity against TTK can be determined using a kinase assay kit, such as the ADP-Glo™ Kinase Assay. The protocol generally involves the following steps:

  • Preparation of Reagents : Thaw and prepare the 5x Kinase Buffer, ATP, and the substrate (e.g., MBP).

  • Master Mix Preparation : Prepare a master mix containing the kinase buffer, substrate, and ATP.

  • Inhibitor Addition : Add the test compounds (derivatives of this compound) at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition : Initiate the kinase reaction by adding the purified recombinant TTK enzyme.

  • Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 45 minutes).

  • Detection : Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction, which generates a luminescent signal proportional to the kinase activity.

  • Data Analysis : The luminescent signal is measured using a luminometer. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mixed Lymphocyte Reaction (MLR) Assay for Immunosuppressive Activity

The MLR assay is a standard in vitro method to assess the immunosuppressive potential of a compound by measuring the proliferation of T cells in response to allogeneic stimulation.

  • Cell Preparation : Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.

  • One-Way MLR : Inactivate the "stimulator" PBMCs from one donor by irradiation or treatment with mitomycin C to prevent their proliferation. The "responder" PBMCs from the other donor are left untreated.

  • Co-culture : Co-culture the responder and stimulator PBMCs at a specific ratio (e.g., 1:1) in a 96-well plate.

  • Compound Addition : Add the test compounds (e.g., 39-desmethoxyrapamycin, 31-desmethoxy-FK506) at various concentrations to the co-culture.

  • Incubation : Incubate the plates for 5 to 7 days to allow for T cell proliferation.

  • Proliferation Measurement : Assess T cell proliferation using one of the following methods:

    • [³H]-Thymidine Incorporation : Add [³H]-thymidine to the culture for the final 18-24 hours of incubation. Proliferating cells will incorporate the radiolabel, and the amount of incorporated radioactivity is measured using a scintillation counter.

    • CFSE Staining : Label the responder cells with carboxyfluorescein succinimidyl ester (CFSE) before co-culture. As the cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity, which can be measured by flow cytometry.

  • Data Analysis : The inhibition of T cell proliferation is calculated relative to the untreated control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

G General Signaling Pathway for TTK Inhibition in Cancer cluster_0 Mitosis Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Chromosome_Segregation Correct Chromosome Segregation Spindle_Assembly_Checkpoint->Chromosome_Segregation Ensures Aneuploidy Aneuploidy Spindle_Assembly_Checkpoint->Aneuploidy Leads to (when inhibited) Cell_Death Cell Death Aneuploidy->Cell_Death TTK_Inhibitor TTK Inhibitor (e.g., Pyrazolo[1,5-a]pyrimidine derivative) TTK_Inhibitor->Spindle_Assembly_Checkpoint Inhibits

Caption: TTK Inhibition Pathway in Cancer Cells

G Experimental Workflow for Immunosuppressive Activity (MLR Assay) cluster_workflow Mixed Lymphocyte Reaction (MLR) Isolate_PBMCs Isolate PBMCs (Donor A & Donor B) Inactivate_Stimulator Inactivate Stimulator PBMCs (Donor B) Isolate_PBMCs->Inactivate_Stimulator Co_culture Co-culture Responder (A) & Stimulator (B) PBMCs Isolate_PBMCs->Co_culture Inactivate_Stimulator->Co_culture Add_Compound Add Test Compound (4-HCCA Derivative) Co_culture->Add_Compound Incubate Incubate (5-7 days) Add_Compound->Incubate Measure_Proliferation Measure T Cell Proliferation Incubate->Measure_Proliferation Analyze_Data Calculate IC50 Measure_Proliferation->Analyze_Data

Caption: MLR Assay Workflow

References

Spectroscopic Duel: A Comparative Analysis of cis- and trans-4-Hydroxycyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of the cis- and trans- isomers of 4-Hydroxycyclohexanecarboxylic acid. This document provides a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.

The spatial orientation of functional groups in stereoisomers can significantly influence their physical, chemical, and biological properties. For drug development and materials science, the ability to distinguish between isomers like the cis and trans forms of this compound is paramount. This guide offers a comprehensive spectroscopic comparison to facilitate their unambiguous identification.

Spectroscopic Data Comparison

The key to differentiating the cis and trans isomers of this compound lies in the subtle yet significant differences in their spectroscopic profiles. The equatorial and axial positioning of the hydroxyl and carboxylic acid groups in the cyclohexane ring leads to distinct chemical environments for the constituent atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds. The chemical shifts (δ) of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their spatial arrangement.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data

Spectroscopic Parameter cis-4-Hydroxycyclohexanecarboxylic Acid trans-4-Hydroxycyclohexanecarboxylic Acid
¹H NMR (ppm)
-COOH ProtonBroad singlet, ~10-13Broad singlet, ~10-13
Cyclohexane ProtonsComplex multiplets, ~1.2-2.4Complex multiplets, ~1.0-2.5
¹³C NMR (ppm)
-COOH Carbon~175-180~175-180
C-OH Carbon~65-70~68-73
Cyclohexane Carbons~25-45~28-48

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups are particularly informative.

Table 2: Comparative IR Spectroscopic Data

Functional Group Vibrational Mode cis-Isomer (cm⁻¹) trans-Isomer (cm⁻¹)
O-H (Carboxylic Acid)StretchingBroad, ~2500-3300Broad, ~2500-3300
C-H (Cyclohexane)Stretching~2850-2950~2850-2950
C=O (Carboxylic Acid)Stretching~1710~1710
C-OStretching~1200-1300~1200-1300
O-H (Alcohol)StretchingBroad, ~3200-3600Broad, ~3200-3600
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. While the molecular ion peak will be identical for both isomers, subtle differences in fragmentation patterns may arise due to their different stereochemistry.

Table 3: Comparative Mass Spectrometry Data

Parameter cis- & trans-4-Hydroxycyclohexanecarboxylic Acid
Molecular Ion (M⁺) m/z 144
Key Fragmentation Ions m/z 126 ([M-H₂O]⁺), 99 ([M-COOH]⁺), 81, 71

Note: The fragmentation pattern is generally similar for both isomers under standard Electron Ionization (EI) conditions.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Collect the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC) interface for volatile compounds or through direct infusion for less volatile samples.

  • Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern.

Experimental Workflow Visualization

The logical sequence for the synthesis, separation, and spectroscopic analysis of the isomers is crucial for obtaining reliable comparative data.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison start Starting Materials synthesis Synthesis of Isomer Mixture start->synthesis separation Separation of Isomers (e.g., Chromatography) synthesis->separation cis_isomer Pure cis-Isomer separation->cis_isomer trans_isomer Pure trans-Isomer separation->trans_isomer nmr NMR Spectroscopy (¹H & ¹³C) cis_isomer->nmr Sample ir FTIR Spectroscopy cis_isomer->ir Sample ms Mass Spectrometry cis_isomer->ms Sample trans_isomer->nmr Sample trans_isomer->ir Sample trans_isomer->ms Sample comparison Comparative Analysis of Spectroscopic Data nmr->comparison ir->comparison ms->comparison

Workflow for isomer synthesis, separation, and analysis.

Performance of 4-Hydroxycyclohexanecarboxylic Acid in Drug Delivery Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable lack of publicly available experimental data specifically detailing the performance of 4-Hydroxycyclohexanecarboxylic acid as a direct linker in drug delivery systems. While it is utilized as a foundational chemical structure in the synthesis of more complex molecules, comprehensive studies evaluating its direct role and efficacy as a linker are not readily found in scientific literature. Therefore, a direct comparison with established alternatives based on experimental performance metrics is not feasible at this time.

This guide will, however, provide a comparative overview of the common alternative linker technologies used in advanced drug delivery systems, such as antibody-drug conjugates (ADCs). This will offer researchers, scientists, and drug development professionals a framework for understanding the current landscape and the key performance indicators used to evaluate linker efficacy.

Introduction to Linker Technology in Drug Delivery

The linker is a critical component in targeted drug delivery systems, connecting a targeting moiety (like an antibody) to a therapeutic payload. The ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet facilitate efficient payload release at the target site. Linkers are broadly categorized as non-cleavable or cleavable, with the latter being further subdivided based on their cleavage mechanism.

Alternative Linker Technologies: A Comparative Overview

Here, we compare the most prevalent classes of linkers used in drug delivery, focusing on their mechanisms of action and key performance characteristics.

Table 1: Comparison of Common Linker Classes in Drug Delivery Systems
Linker ClassMechanism of Action & ExamplesAdvantagesDisadvantagesKey Performance Indicators
Non-Cleavable Linkers Relies on the complete degradation of the antibody in the lysosome to release the drug-linker-amino acid complex.[1][2] Example: Thioether linkers (e.g., SMCC used in Kadcyla®).[1][2]- High plasma stability, leading to a wider therapeutic window.[1] - Reduced risk of off-target toxicity.- Payload is released as a modified metabolite, which must retain cytotoxic activity. - Generally lacks a "bystander effect" (killing of neighboring antigen-negative cells) as the charged metabolite is not cell-permeable.- Plasma stability (% intact ADC over time) - In vitro cytotoxicity (IC50) - In vivo efficacy (tumor growth inhibition) - Pharmacokinetics (half-life, clearance)
Enzyme-Cleavable Linkers Cleaved by specific enzymes (e.g., cathepsins) that are overexpressed in the tumor microenvironment or within lysosomes. Example: Valine-Citrulline (Val-Cit) dipeptide linkers.- Specific payload release at the target site. - Capable of inducing a bystander effect, which is beneficial for heterogeneous tumors.- Potential for premature cleavage by circulating enzymes, especially in rodent models.- Rate of enzymatic cleavage - Plasma stability - In vitro and in vivo efficacy - Bystander killing effect
Acid-Cleavable Linkers Hydrolyzed in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0). Example: Hydrazone linkers (e.g., used in Mylotarg®).- Utilizes the pH differential between circulation and intracellular compartments for targeted release.- Can exhibit limited stability in circulation, leading to premature drug release.- pH-dependent hydrolysis rate - Plasma stability at physiological pH - In vitro cytotoxicity at different pH levels - In vivo efficacy and toxicity
Glutathione-Sensitive Linkers Cleaved by the high intracellular concentration of glutathione (GSH), a reducing agent. Example: Disulfide linkers.- Exploits the significant difference in reducing potential between the intracellular and extracellular environments.- Stability can be variable; requires careful design to prevent premature reduction in the bloodstream.- Rate of reduction by GSH - Plasma stability - Intracellular drug release kinetics - In vivo efficacy
Hydrophilic Linkers (e.g., PEG) Incorporates hydrophilic polymers like polyethylene glycol (PEG) to improve the physicochemical properties of the drug conjugate.- Increases hydrophilicity, reducing aggregation and improving solubility. - Can prolong circulation half-life (pharmacokinetics). - Masks the hydrophobicity of the payload, allowing for higher drug-to-antibody ratios (DAR).- Potential for immunogenicity against PEG. - Can sometimes hinder cell penetration or payload release if not optimally designed.- Hydrophobicity (HIC retention time) - Aggregation levels (SEC) - Pharmacokinetic profile - In vivo efficacy

Experimental Protocols for Evaluating Linker Performance

To ensure a thorough and objective comparison of linker technologies, a standardized set of experiments is crucial.

Plasma Stability Assay

Objective: To determine the stability of the drug-linker conjugate in plasma and assess the extent of premature payload release. Methodology:

  • Incubate the drug conjugate in plasma (e.g., human, mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples using techniques like ELISA (to quantify total antibody and conjugated antibody) and LC-MS (to quantify released payload).

  • Calculate the percentage of intact conjugate remaining over time.

In Vitro Cytotoxicity Assay

Objective: To measure the potency of the drug conjugate against target cancer cell lines. Methodology:

  • Culture target cells in 96-well plates.

  • Expose the cells to serial dilutions of the drug conjugate for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay.

  • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the drug conjugate in a living organism. Methodology:

  • Implant human tumor xenografts into immunocompromised mice.

  • Once tumors reach a specified size, administer the drug conjugate intravenously.

  • Monitor tumor volume and body weight of the mice over time.

  • Compare tumor growth in treated groups to that in control groups (e.g., vehicle, unconjugated antibody).

Pharmacokinetic (PK) Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug conjugate. Methodology:

  • Administer a single dose of the drug conjugate to animals (e.g., mice, rats).

  • Collect blood samples at various time points.

  • Analyze the plasma concentrations of the total antibody, conjugated antibody, and free payload using validated analytical methods (e.g., ELISA, LC-MS).

  • Determine key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in drug delivery can aid in understanding the mechanism of action and experimental design.

Drug_Delivery_Pathway General Intracellular Trafficking and Payload Release Pathway for ADCs ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Complex Formation Endosome Early Endosome (pH 6.0-6.5) Internalization->Endosome 3. Trafficking Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage 4. Degradation/Activation Payload Active Payload Cleavage->Payload 5. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 6. Target Engagement Bystander Bystander Effect (for cleavable linkers) Payload->Bystander Diffusion to neighboring cells Apoptosis Cell Death (Apoptosis) Target->Apoptosis 7. Cytotoxicity

Caption: Intracellular pathway of an ADC from receptor binding to cell death.

Experimental_Workflow Workflow for Preclinical Evaluation of a Novel Linker cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Linker Synthesis & Conjugation Stability Plasma Stability Assay Synthesis->Stability Cytotoxicity In Vitro Cytotoxicity (IC50) Synthesis->Cytotoxicity PK Pharmacokinetics (PK) Study Stability->PK Cytotoxicity->PK Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Decision Go/No-Go Decision for Clinical Development Toxicity->Decision

Caption: A typical preclinical workflow for evaluating a new linker technology.

Conclusion

The selection of a linker is a critical decision in the design of targeted drug delivery systems, with profound implications for the stability, efficacy, and safety of the therapeutic. While there is no single "best" linker, as the optimal choice depends on the specific antibody, payload, and target indication, this guide provides a framework for comparing the major classes of linkers. Non-cleavable linkers offer exceptional stability, while cleavable linkers provide mechanisms for specific, intracellular drug release and the potential for a bystander effect. Hydrophilic linkers, such as those incorporating PEG, represent a key strategy for improving the overall physicochemical properties of ADCs. As the field continues to evolve, the development of novel linkers with improved stability and more precise release mechanisms will be crucial for creating the next generation of highly effective and safe targeted therapies. Further research into novel linker structures, including those that may be derived from this compound, is warranted to expand the toolkit available to drug developers.

References

Efficacy of "trans-4-Hydroxycyclohexanecarboxylic acid" in antitumor applications

Author: BenchChem Technical Support Team. Date: November 2025

Tranexamic Acid Demonstrates Potential as a Repurposed Antitumor Agent

A comparative analysis of Tranexamic Acid's efficacy in cancer treatment reveals its potential as a repurposed therapeutic, exhibiting notable effects on tumor growth and cancer cell viability. This guide provides an objective comparison with other agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Tranexamic Acid (TXA), a synthetic lysine analog, has demonstrated promising antitumor effects in multiple studies.[1][2][3] Its primary mechanism of action involves the inhibition of plasminogen activation, which in turn affects various pathways crucial for tumor progression, including proliferation, angiogenesis, and inflammation.[2][3] This guide compares the efficacy of Tranexamic Acid with other compounds and outlines the experimental frameworks used to evaluate its anticancer properties.

Comparative Efficacy of Tranexamic Acid

Recent research has focused on repurposing Tranexamic Acid as an anticancer agent, with studies highlighting its ability to suppress cancer cell viability and inhibit tumor growth in vivo. A systematic review and meta-analysis of 34 animal studies showed a significant reduction in tumor growth in animals treated with TXA compared to control groups.

In a notable study, Tranexamic Acid was compared with Disulfide bond Disrupting Agents (DDAs), a class of anticancer compounds. The findings indicated that while both agents have anticancer activity, they operate through partially overlapping biochemical mechanisms. Combination therapy of Tranexamic Acid with a DDA (dMtcyDTDO) showed enhanced antitumor effects in a breast cancer animal model.

Table 1: Comparison of Antitumor Efficacy of Tranexamic Acid and a Disulfide bond Disrupting Agent (DDA)

Treatment GroupDosageTumor Growth Inhibition (Breast Cancer Model)Reference
Vehicle (Peanut Oil)-Baseline
Tranexamic Acid (TA)375 mg/kgSignificant reduction in tumor growth
dMtcyDTDO (DDA)10 mg/kgSignificant reduction in tumor growth
TA + dMtcyDTDO375 mg/kg + 10 mg/kgEnhanced reduction in tumor growth compared to monotherapy
In Vitro Efficacy Across Various Cancer Cell Lines

Tranexamic Acid has been shown to reduce the viability of a broad array of human and murine cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, vary across different cell lines, demonstrating differential sensitivity.

Table 2: In Vitro Viability of Cancer Cell Lines Treated with Tranexamic Acid (72h treatment)

Cell LineIC50 (mM)Cancer TypeReference
MDA-MB-468~5Human Breast Cancer
4T1~7Murine Breast Cancer
A549~8Human Lung Cancer
HCT116>10Human Colon Cancer
PANC-1>10Human Pancreatic Cancer

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Tranexamic Acid's antitumor efficacy.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with varying concentrations of Tranexamic Acid for 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells), and IC50 values were calculated.

In Vivo Tumor Growth Study (Breast Cancer Xenograft Model)
  • Cell Implantation: Female athymic nude mice were subcutaneously injected with 2 x 10^6 MDA-MB-231 human breast cancer cells.

  • Tumor Growth and Grouping: When tumors reached a palpable size (approximately 100 mm³), the animals were randomly assigned to different treatment groups (n=10 per group): vehicle control, Tranexamic Acid alone, DDA alone, and combination therapy.

  • Treatment Administration: Treatments were administered daily via oral gavage. Tranexamic Acid was administered at a dose of 375 mg/kg, and the DDA (dMtcyDTDO) at 10 mg/kg.

  • Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²)/2.

  • Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to compare the differences between the treatment groups. At the end of the study, tumors were excised for further analysis.

Signaling Pathways and Mechanisms of Action

Tranexamic Acid exerts its antitumor effects through multiple biochemical actions. Its primary mechanism is the blockade of plasminogen conversion to plasmin, which in turn inhibits the cleavage of the oncoprotein CDCP1. Additionally, TXA has been shown to inhibit protein synthesis and reduce the phosphorylation of key signaling proteins like S6K1 and STAT3.

Tranexamic_Acid_Antitumor_Mechanism Mechanism of Action of Tranexamic Acid cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation CDCP1 CDCP1 (Oncoprotein) Plasmin->CDCP1 Cleavage S6K1 S6K1 Phosphorylation CDCP1->S6K1 Activates STAT3 STAT3 Phosphorylation CDCP1->STAT3 Activates TA Tranexamic Acid TA->Plasminogen Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes Tumor_Growth Tumor Growth & Cell Viability STAT3->Tumor_Growth Promotes Protein_Synthesis->Tumor_Growth Supports TA_Intra Tranexamic Acid (Intracellular) TA_Intra->S6K1 Inhibits TA_Intra->STAT3 Inhibits TA_Intra->Protein_Synthesis Inhibits

Caption: Signaling pathway affected by Tranexamic Acid.

The diagram above illustrates the dual action of Tranexamic Acid. Extracellularly, it prevents the conversion of plasminogen to plasmin, thereby inhibiting CDCP1 cleavage. Intracellularly, it suppresses key signaling pathways involved in protein synthesis and cell proliferation.

Experimental_Workflow_In_Vivo In Vivo Antitumor Efficacy Workflow start Start: Breast Cancer Cell Culture implantation Subcutaneous Implantation in Mice start->implantation tumor_growth Tumor Growth to ~100 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups (n=10/group) tumor_growth->randomization treatment Daily Oral Gavage - Vehicle - Tranexamic Acid - DDA - Combination randomization->treatment measurement Tumor Volume Measurement (every 2 days) treatment->measurement measurement->treatment Repeat for study duration endpoint Endpoint: Tumor Excision & Data Analysis measurement->endpoint

Caption: Experimental workflow for in vivo tumor studies.

This workflow outlines the key steps in assessing the in vivo efficacy of Tranexamic Acid in a xenograft mouse model, from cell implantation to data analysis.

References

Conformational Analysis of 4-Hydroxycyclohexanecarboxylic Acid Lactones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The lactonization of 4-hydroxycyclohexanecarboxylic acid serves as a fundamental model in stereochemistry, offering insights into the interplay of conformational preferences and reactivity. This guide provides a comparative analysis of the conformational properties of the lactones derived from this compound, with a focus on the structural data obtained from experimental and computational methods.

Lactonization Favors the cis-Isomer

The formation of a lactone from this compound is contingent upon the stereochemical relationship between the hydroxyl and carboxylic acid substituents. The cis-isomer readily undergoes intramolecular esterification to form a bicyclic lactone, whereas the trans-isomer does not. This reactivity difference is a direct consequence of the spatial proximity of the reacting groups in the chair conformation of the cyclohexane ring. In the cis-isomer, both the hydroxyl and carboxylic acid groups can occupy axial and equatorial positions, allowing for a conformation where they are close enough to react. In the trans-isomer, the substituents are on opposite sides of the ring, making intramolecular cyclization sterically unfeasible.[1]

The resulting lactone from the cis-isomer is systematically named 2-oxabicyclo[2.2.2]octan-3-one . This rigid bicyclic structure locks the cyclohexane ring into a boat-like conformation.

Conformational Equilibrium of cis-4-Hydroxycyclohexanecarboxylic Acid

The lactonization process begins with the chair conformations of cis-4-hydroxycyclohexanecarboxylic acid. The equilibrium between the two chair conformers is a critical factor in determining the feasibility of lactone formation.

Caption: Equilibrium between chair conformers of cis-4-hydroxycyclohexanecarboxylic acid leading to lactonization.

Structural Parameters of 2-Oxabicyclo[2.2.2]octan-3-one Derivatives

ParameterTypical Value RangeSource
C1-C2 Bond Length 1.52 - 1.54 ÅX-ray Crystallography of Derivatives[2][3]
C2-O Bond Length 1.45 - 1.47 ÅX-ray Crystallography of Derivatives[2][3]
C3=O Bond Length 1.20 - 1.22 ÅX-ray Crystallography of Derivatives
C1-C6-C5 Angle 108 - 110°X-ray Crystallography of Derivatives
Dihedral Angle (C1-C2-C3-C4) 0 - 5°Computational Models

Spectroscopic Data and Computational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of cyclic molecules. For 2-oxabicyclo[2.2.2]octane derivatives, proton-proton (¹H-¹H) coupling constants are particularly informative.

While a complete set of assigned coupling constants for the unsubstituted lactone is not explicitly detailed in the reviewed literature, data for substituted analogs and related bicyclic systems can be used for comparative purposes.

Proton CouplingTypical Value (Hz)Dihedral Angle Dependence
³J(H,H) (vicinal) 2 - 10Follows the Karplus relationship
⁴J(H,H) (long-range) 1 - 3"W-pathway" dependence

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the stable conformations and relative energies of molecules. For the 2-azabicyclo[2.2.2]octane system, which is structurally analogous to the oxa-lactone, computational studies have shown that the boat conformation of the cyclohexane-like rings is locked, leading to high rigidity. Similar rigidity is expected for 2-oxabicyclo[2.2.2]octan-3-one.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for the conformational analysis of 2-oxabicyclo[2.2.2]octan-3-one and its derivatives by NMR would involve the following:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum to observe chemical shifts and coupling patterns.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • For detailed conformational analysis, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be conducted to identify through-space correlations between protons.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Measure the coupling constants (J-values) from the ¹H NMR spectrum. These values can be used in conjunction with the Karplus equation to estimate dihedral angles.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis A Dissolve Sample in Deuterated Solvent B 1D ¹H NMR A->B C 2D COSY B->C D 2D HSQC B->D F Signal Assignment C->F D->F E 2D NOESY/ROESY I Conformational Model E->I G Coupling Constant Measurement F->G H Dihedral Angle Estimation G->H H->I

Caption: Experimental workflow for NMR-based conformational analysis.

X-ray Crystallography

To obtain definitive solid-state conformational data, the following protocol for single-crystal X-ray diffraction can be employed:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

Computational Modeling

Computational analysis provides theoretical insights that complement experimental data. A typical workflow includes:

  • Structure Building: Construct the 3D model of the molecule.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer and calculate their relative energies using a suitable level of theory (e.g., DFT with a basis set like 6-31G* or higher).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

  • NMR Parameter Prediction: Predict NMR chemical shifts and coupling constants for the optimized conformers to compare with experimental data.

Conclusion

The conformational analysis of the lactone of cis-4-hydroxycyclohexanecarboxylic acid, 2-oxabicyclo[2.2.2]octan-3-one, reveals a rigid bicyclic structure. While detailed quantitative data for the unsubstituted lactone is sparse in the literature, analysis of its derivatives through NMR spectroscopy, X-ray crystallography, and computational modeling provides a consistent picture of its conformational properties. For drug development professionals, the rigidity of this scaffold can be advantageous in designing molecules with well-defined three-dimensional structures, potentially leading to improved binding affinity and selectivity for biological targets. Further detailed studies on the parent lactone would be beneficial for a more complete understanding of its conformational landscape.

References

Safety Operating Guide

4-Hydroxycyclohexanecarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 4-Hydroxycyclohexanecarboxylic acid is crucial to ensure laboratory safety and environmental protection. This guide provides essential procedural steps for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. The following procedures are based on standard safety data sheets and general best practices for chemical waste management.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye irritation[1][2][3]. Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.

PPE RequirementSpecification
Hand Protection Wear protective gloves.
Eye/Face Protection Wear safety glasses with side-shields or goggles.
Skin/Body Protection Wear protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or with a respirator if dust or aerosols are generated.[1]

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is to treat it as hazardous chemical waste. Always consult and adhere to all federal, state, and local environmental regulations regarding chemical disposal[3].

  • Waste Collection:

    • Collect waste this compound, whether in solid form or in a solution, in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is kept tightly sealed when not in use.

  • Handling Spills:

    • In case of an accidental spill, prevent the substance from entering drains or waterways.

    • For liquid spills, use an inert, non-combustible absorbent material such as diatomaceous earth or sand to contain the spill.

    • For solid spills, carefully sweep the material to avoid generating dust and place it into the designated waste container.

    • Clean the spill area and any contaminated surfaces thoroughly.

  • Disposal Method:

    • Disposal should be conducted through a licensed hazardous waste disposal company.

    • One recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system. This can be achieved by first dissolving or mixing the material with a combustible solvent.

    • Recycling the chemical is another potential option, if feasible.

    • Do not dispose of this compound down the sanitary sewer or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_action Action start Waste 4-Hydroxycyclohexanecarboxylic Acid Generated is_spill Is it an accidental spill? start->is_spill is_recyclable Is recycling a viable option? is_spill->is_recyclable No contain_spill Contain spill with inert absorbent. Clean affected area. is_spill->contain_spill Yes collect_waste Collect in a labeled, sealed hazardous waste container. is_recyclable->collect_waste No recycle Recycle according to institutional protocols. is_recyclable->recycle Yes contain_spill->collect_waste dispose Arrange for disposal via licensed contractor (e.g., incineration). collect_waste->dispose

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxycyclohexanecarboxylic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Properties and Hazards: this compound is a solid that can cause skin and serious eye irritation.[1][2][3][4] It may also be harmful if swallowed or inhaled, potentially causing respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure to this compound. The following table summarizes the recommended equipment.

Body PartPersonal Protective EquipmentMaterial/Standard Specification
Eyes/Face Chemical safety goggles or a face shieldGoggles should be splash-proof and conform to EN 166 (EU) or NIOSH (US) standards. Polycarbonate lenses are recommended for impact resistance.
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids. Gloves must be inspected for any damage before use.
Body Laboratory coatFor handling larger quantities, an impervious apron should be worn over the lab coat.
Respiratory Use in a well-ventilated areaIf ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary. For low-fume environments, an N95 mask may be sufficient, while higher exposures may require a full-face respirator with acid gas cartridges.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a chemical fume hood to minimize the inhalation of dust and vapors.

  • Ensure that eyewash stations and safety showers are easily accessible.

Safe Handling Procedures:

  • Wash hands thoroughly after handling the chemical.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area.

  • Avoid the formation of dust and aerosols during handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

Disposal Plan

Waste Disposal:

  • All waste materials, including the chemical, contaminated absorbents, and used PPE, should be treated as hazardous waste.

  • Dispose of all waste in clearly labeled, sealed containers.

  • Follow all local, regional, and national regulations for hazardous waste disposal.

Spill Response:

  • For small spills, use an absorbent material like diatomite to contain the substance.

  • In the case of a large spill, evacuate the area and contact the institution's environmental health and safety department. Do not attempt to clean up large spills without proper training and equipment.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh/Measure Chemical B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste in Labeled Containers E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Standard laboratory workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxycyclohexanecarboxylic acid
Reactant of Route 2
4-Hydroxycyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.